molecular formula C2H6N2O B154334 Methylurea CAS No. 598-50-5

Methylurea

Cat. No.: B154334
CAS No.: 598-50-5
M. Wt: 74.08 g/mol
InChI Key: XGEGHDBEHXKFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl urea is a member of the class of ureas that is urea substituted by a methyl group at one of the nitrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEGHDBEHXKFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

608090-15-9
Record name Methylurea homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608090-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5060510
Record name Methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; [Alfa Aesar MSDS]
Record name Methylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21164
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.09 [mmHg]
Record name Methylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21164
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

598-50-5
Record name Methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylurea, a simple yet significant organic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a precursor in chemical synthesis, particularly in the context of its potent derivative, N-nitrosothis compound (MNU).

Core Properties of this compound

This compound, also known as N-methylurea or monothis compound, is the simplest N-methyl derivative of urea (B33335). Its fundamental properties are crucial for its application in research and synthesis.

PropertyValueReference(s)
Chemical Formula C₂H₆N₂O[1][2][3]
Molecular Weight 74.08 g/mol [1][3][4]
CAS Number 598-50-5[1][2][4]
Appearance White to off-white crystalline solid[5]
Melting Point 99-101 °C[6]
Boiling Point 114.6 °C[6]
Solubility Highly soluble in water; soluble in alcohols and acetone[7]
IUPAC Name This compound[4]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides established protocols for the synthesis and characterization of this compound.

Synthesis of this compound from Methylamine (B109427) and Urea

This protocol is adapted from established methods for preparing this compound, which often serves as an intermediate for other syntheses.[1]

Materials:

  • 24% aqueous methylamine solution

  • Urea (CO(NH₂)₂)

  • Concentrated hydrochloric acid (HCl)

  • Methyl red indicator

Procedure:

  • In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.

  • Carefully add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to the methyl red indicator.

  • Add water to bring the total weight of the solution to 500 g.

  • Add 300 g (5 moles) of urea to the solution.

  • Gently boil the solution under reflux for 2 hours and 45 minutes.

  • Increase the heat and boil vigorously for an additional 15 minutes.

  • Cool the solution to room temperature. The resulting aqueous solution contains this compound and can be used directly for subsequent reactions, such as nitrosation.

Purification:

  • If a solid product is required, the water can be removed under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture and dried under vacuum at room temperature.[5]

Characterization Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of dry, solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.[8]

  • Expected Peaks: The resulting spectrum will show characteristic absorption bands for the N-H bonds (stretching and bending), C=O bond (stretching), and C-N bonds of the urea and methyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[9][10] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[9]

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the methyl protons (CH₃) and the amine protons (NH and NH₂) are expected.

    • ¹³C NMR: Signals for the methyl carbon and the carbonyl carbon are expected.[11]

Key Experimental Workflows and Signaling Pathways

While this compound itself is primarily an intermediate, its application in synthesis provides access to biologically active compounds that are subjects of intense research.

Experimental Workflow: Synthesis of Diazomethane Precursor

This compound is a critical starting material for the synthesis of N-nitroso-N-methylurea (MNU), a precursor for generating diazomethane, a valuable but hazardous methylating agent. The following workflow illustrates this common application.[1][9]

G cluster_synthesis Synthesis of MNU cluster_generation In-situ Generation of Diazomethane cluster_application Application This compound This compound Solution Reaction Nitrosation Reaction This compound->Reaction NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Reaction Acid Acid (H₂SO₄/HCl) at 0°C Acid->Reaction MNU N-nitroso-N-methylurea (MNU) (Pale yellow solid) MNU_input MNU MNU->MNU_input Reaction->MNU Generation Decomposition MNU_input->Generation Base Base (e.g., KOH) Base->Generation Diazomethane Diazomethane (CH₂N₂) (Yellow gas in solution) Diazomethane_input Diazomethane Diazomethane->Diazomethane_input Generation->Diazomethane Substrate Substrate (e.g., Carboxylic Acid) Methylation Methylation Reaction Substrate->Methylation MethylEster Methyl Ester Product Diazomethane_input->Methylation Methylation->MethylEster

Workflow for the synthesis and use of MNU from this compound.
Signaling Pathway: N-Nitroso-N-methylurea (MNU) and NF-κB Activation

N-nitroso-N-methylurea (MNU) is a potent carcinogen and alkylating agent that exerts its biological effects by damaging DNA and activating cellular signaling pathways.[4] One critical pathway it upregulates is the NF-κB pathway, which is central to inflammation, immunity, and cell survival. Research has shown that MNU can induce NF-κB activity in human keratinocytes through a mechanism dependent on Protein Kinase C (PKC).[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MNU N-nitroso-N-methylurea (MNU) PKC Protein Kinase C (PKC) MNU->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Activates IkappaB Phosphorylated IκBα (Targeted for degradation) IKK->IkappaB Phosphorylates NFkappaB_complex IκBα-NF-κB Complex (Inactive) NFkappaB NF-κB (Active) NFkappaB_complex->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Nucleus Nucleus Gene Gene Transcription (Inflammation, Cell Survival) NFkappaB_nuc->Gene

References

Synthesis of Methylurea from Methylamine and Urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylurea from methylamine (B109427) and urea (B33335). It covers various experimental methodologies, quantitative data on reaction parameters and yields, and a detailed look at the underlying reaction mechanism. This document is intended to be a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The reaction of methylamine with urea presents a common and economically viable route for its production. This guide explores several key methods for this synthesis, including aqueous solution reactions, solvent-based approaches, and industrial-scale melt synthesis.

Reaction Mechanism

The synthesis of this compound from methylamine and urea is generally understood to proceed through the thermal decomposition of urea to form isocyanic acid and ammonia (B1221849) as key intermediates. The highly reactive isocyanic acid then rapidly reacts with methylamine in a nucleophilic addition to yield the final product, this compound.

The overall reaction can be summarized as follows:

  • Urea Decomposition: CH₄N₂O (Urea) ⇌ HNCO (Isocyanic Acid) + NH₃ (Ammonia)[1][2][3]

  • Nucleophilic Addition: CH₃NH₂ (Methylamine) + HNCO (Isocyanic Acid) → CH₃NHCONH₂ (this compound)[4][5]

The initial decomposition of urea is the rate-limiting step and is influenced by temperature.[4] At temperatures above 160°C, urea decomposes to ammonia and isocyanic acid.[3][6]

Below is a diagram illustrating the proposed reaction mechanism.

ReactionMechanism Urea Urea (CH₄N₂O) IsocyanicAcid Isocyanic Acid (HNCO) Urea->IsocyanicAcid Heat (Δ) Ammonia Ammonia (NH₃) Urea->Ammonia Heat (Δ) This compound This compound (CH₃NHCONH₂) IsocyanicAcid->this compound + Methylamine Methylamine Methylamine (CH₃NH₂)

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from methylamine and urea have been reported. The following sections detail some of the most common experimental procedures.

Aqueous Solution Method (from Methylamine Hydrochloride)

This method, adapted from Organic Syntheses, is a reliable laboratory-scale procedure.[7]

Procedure:

  • In a suitable flask, dissolve methylamine hydrochloride in water.

  • Add urea to the solution. The molar ratio of urea to methylamine hydrochloride is typically in excess, for example, 3:1.

  • Add concentrated hydrochloric acid to make the solution acidic to methyl red.

  • Gently boil the solution under reflux for approximately 3 hours, followed by vigorous boiling for 15 minutes.

  • Cool the solution to room temperature.

  • The this compound can be isolated from the cooled solution, often after concentration and removal of by-products like ammonium (B1175870) chloride.

Solvent-Based Synthesis (under Atmospheric Pressure)

This method, described in a patent, utilizes an inert solvent and avoids the need for high-pressure equipment.[8]

Procedure:

  • Suspend urea in a dry, inert solvent such as xylene in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Heat the suspension to a temperature between 120°C and 125°C.

  • Slowly introduce a stream of methylamine into the heated suspension while stirring.

  • Continue the addition of methylamine until a molar excess is achieved (e.g., approximately 2:1 methylamine to urea).

  • After the addition is complete, cool the reaction mixture.

  • Separate the precipitated this compound by filtration and wash with a small amount of the solvent.

High-Pressure Aqueous Synthesis

This method, also from a patent, is suitable for achieving high yields and can be performed in an autoclave.[9]

Procedure:

  • Charge an autoclave with urea and an aqueous solution of methylamine. An equimolar amount of methylamine to urea can be used.

  • Heat the mixture to a temperature between 110°C and 120°C. The pressure will rise to approximately 25 atmospheres.

  • Maintain the reaction at this temperature for about 2 hours.

  • After cooling, evaporate the resulting aqueous solution, finally under vacuum.

  • The residue, consisting of this compound and unreacted urea, is then purified.

Industrial Scale: Urea Melt Method

On an industrial scale, this compound is often produced by reacting methylamine with molten urea.[10] This continuous process is efficient for large-scale production.

General Procedure:

  • Urea is melted and fed into a reaction column, such as a countercurrent bubble tray column.

  • Methylamine gas or a concentrated solution is introduced into the column, reacting with the molten urea at temperatures between 110°C and 140°C.[10]

  • A slight molar excess of methylamine to urea (e.g., 1.1:1 to 1.4:1) is typically maintained.[10]

  • The reaction mixture flows down the column, and the product, a mixture containing this compound, is collected at the bottom.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for this compound Synthesis

MethodReactants (Molar Ratio)Solvent/MediumTemperature (°C)PressureTime (h)Yield (%)Reference
Aqueous SolutionUrea : Methylamine HCl (3.3:1)WaterBoiling (Reflux)Atmospheric3Not specified directly for this compound, but the subsequent product yield is 66-72%[7]
Solvent-BasedUrea : Methylamine (1:1.95)Xylene120-125AtmosphericNot Specified79[8]
High-Pressure AqueousUrea : Methylamine (1:1)Water110-120~25 atm2~85 (based on methylamine)[9]
Urea Melt (Continuous)Urea : Methylamine (1:1.3)Molten Urea140Not Specified18~70 (in a product mixture)[10]
Urea Melt (Continuous)Urea : Methylamine (1:1.3) with N,N'-dithis compound catalystMolten Urea130Not Specified18~78 (in a product mixture)[10]

Purification

The primary method for purifying crude this compound is recrystallization.

Recrystallization Protocol

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol (B145695), water, or a mixture of ethanol and water.[11][12]

  • If the solution is colored or contains insoluble impurities, it can be hot-filtered, optionally after treatment with activated charcoal.[13]

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration.[12]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals, for example, in a vacuum desiccator, to a constant weight.[7]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as follows.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants Urea + Methylamine Reaction Reaction (Heating, Pressure, Solvent) Reactants->Reaction CrudeProduct Crude this compound Mixture Reaction->CrudeProduct Dissolution Dissolve in Hot Solvent CrudeProduct->Dissolution Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure this compound Drying->PureProduct

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from methylamine and urea is a versatile reaction that can be adapted to various scales and laboratory capabilities. The choice of method depends on factors such as the desired scale of production, available equipment, and required purity of the final product. Understanding the underlying reaction mechanism, involving the in-situ formation of isocyanic acid, is crucial for optimizing reaction conditions. The provided experimental protocols and quantitative data serve as a valuable starting point for the successful synthesis and purification of this compound for research and development purposes.

References

Industrial Production of Methylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial production methods for methylurea. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying chemical pathways.

Executive Summary

This compound is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its industrial production is dominated by several key methodologies, each with distinct advantages and process parameters. The most prominent methods include the direct reaction of monomethylamine with urea (B33335), the reaction of methylamine (B109427) hydrochloride with urea or cyanates, and synthesis via methyl isocyanate. Additionally, growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes. This guide will elaborate on these core processes, providing detailed procedural insights and quantitative analysis to aid in laboratory- and industrial-scale applications.

Core Industrial Synthesis Routes

The industrial synthesis of this compound primarily revolves around three established methods. The selection of a particular route often depends on factors such as raw material availability, production scale, and safety considerations.

Reaction of Monomethylamine with Urea

A prevalent industrial method for this compound production involves the direct reaction of monomethylamine with molten urea.[1] This process is favored for its atom economy and the direct utilization of readily available feedstocks. The reaction can be conducted in a batch or continuous manner, with the latter being more common in large-scale manufacturing.[1]

Experimental Protocol:

A detailed industrial protocol based on patent literature for a continuous process is as follows:[1]

  • Feed Preparation: A 60% aqueous solution of urea is prepared and heated to 130°C to form a urea melt.[1]

  • Reaction: The molten urea is fed into the top of a countercurrent bubble tray column. Concurrently, gaseous or liquid methylamine is introduced at the bottom of the column.[1]

  • Catalysis/Stabilization: A small amount of N,N'-dithis compound is added to the urea feed as a stabilizer and catalyst for the transamidation reaction.[1]

  • Reaction Conditions: The reaction is maintained at a temperature of 110-140°C. The molar ratio of urea to methylamine is kept between 1:1.1 and 1:1.4.[1]

  • Product Collection: The reaction mixture, now containing this compound, N,N'-dithis compound, and byproducts, is collected from the bottom of the column.[1]

  • Purification: The product mixture is then subjected to further purification steps, such as crystallization, to isolate this compound of the desired purity.

Logical Relationship for Continuous Production of this compound from Urea and Methylamine

G urea_feed Urea Feed (60% aq. solution) heater Heater (130°C) urea_feed->heater urea_melt Urea Melt heater->urea_melt column Countercurrent Bubble Tray Column (110-140°C) urea_melt->column dmu_feed N,N'-Dithis compound (catalyst/stabilizer) dmu_feed->column product_mixture Product Mixture column->product_mixture methylamine_feed Methylamine Feed methylamine_feed->column purification Purification product_mixture->purification This compound Pure this compound purification->this compound

Caption: Workflow for the continuous industrial synthesis of this compound.

Reaction of Methylamine Hydrochloride with Urea

This method is a well-documented laboratory and potential industrial-scale synthesis route that avoids the handling of free methylamine gas at high temperatures by using its hydrochloride salt.[2]

Experimental Protocol:

The following protocol is adapted from a procedure in Organic Syntheses:[2]

  • Preparation of Methylamine Hydrochloride Solution: In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution. Add concentrated hydrochloric acid (approximately 155 cc) until the solution is acidic to methyl red. Add water to bring the total weight to 500 g.[2]

  • Reaction with Urea: To this solution, add 300 g (5 moles) of urea.[2]

  • Heating: Gently boil the solution under reflux for 2 hours and 45 minutes, then boil vigorously for an additional 15 minutes.[2]

  • Work-up: Cool the solution to room temperature. The this compound can then be isolated and purified. For subsequent reactions like nitrosation, the resulting solution can be used directly.[2]

Signaling Pathway for this compound Synthesis from Methylamine Hydrochloride and Urea

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methylamine Hydrochloride Methylamine Hydrochloride Reaction Reaction Methylamine Hydrochloride->Reaction Urea Urea Urea->Reaction Aqueous Solution Aqueous Solution Aqueous Solution->Reaction Reflux (Boiling) Reflux (Boiling) Reflux (Boiling)->Reaction This compound This compound Reaction->this compound Ammonium Chloride Ammonium Chloride Reaction->Ammonium Chloride G MIC Methyl Isocyanate (CH3NCO) Reaction Nucleophilic Addition MIC->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction This compound This compound (CH3NHCONH2) Reaction->this compound G Methylamine Methylamine Methylcarbamate Intermediate Methylcarbamate Intermediate Methylamine->Methylcarbamate Intermediate Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Methylcarbamate Intermediate Catalyst Catalyst Catalyst->Methylcarbamate Intermediate This compound This compound Methylcarbamate Intermediate->this compound Ammonia Ammonia Ammonia->this compound Methanol Methanol This compound->Methanol Byproduct

References

A Comprehensive Technical Guide to the Physical Properties of Monomethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylurea (N-Methylurea), a derivative of urea, serves as a fundamental building block in organic synthesis and is of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides an in-depth overview of the core physical characteristics of monothis compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physical Properties

The physical properties of monothis compound have been determined by various analytical methods. The following table summarizes the key quantitative data available in the literature. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Data Summary
PropertyValueReference(s)
Molecular Formula C₂H₆N₂O[1][2][3]
Molecular Weight 74.08 g/mol [1][4]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point 90 - 102 °C[1][2][4][5]
Boiling Point ~114.6 - 240 °C[1][2][4]
Density 1.041 - 1.20 g/cm³[1][2][4][5]
Solubility in Water 1000 g/L (at 20 °C)[1][2]
pKa ~14.38 (Predicted)[6][7]
Vapor Pressure 19.8 mmHg (at 25 °C)[1][2]
Refractive Index ~1.432[1][2]
Flash Point ~23 °C[1][2]
LogP -1.16 (at 25 °C, pH 7.7)[7]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of the key physical properties of monothis compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry monothis compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination

Given that monothis compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition, or by using specialized micro-methods.

Methodology: Thiele Tube Method (for solids that melt before boiling)

  • Sample Preparation: A small amount of monothis compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.

  • Observation: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. Monothis compound is highly soluble in polar solvents like water.[8]

Methodology: Isothermal Equilibrium Method

  • Sample Preparation: An excess amount of monothis compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness. The mass of the remaining monothis compound is determined gravimetrically.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by direct measurement or by displacement methods.

Methodology: Gas Pycnometry

  • Sample Preparation: A precisely weighed sample of monothis compound is placed in the sample chamber of a gas pycnometer.

  • Analysis: An inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then expanded into the sample chamber.

  • Measurement: The pressure change resulting from the gas expansion allows for the calculation of the volume of the solid sample, excluding any pore volume.

  • Calculation: The density is calculated by dividing the mass of the sample by the determined volume.

pKa Determination

The pKa is a measure of the acidity of a compound. For monothis compound, which is a very weak acid, potentiometric titration is a suitable method for its determination.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of monothis compound is dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • Calculation: The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

  • Sample Preparation: A small amount of dry monothis compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Methodology

  • Sample Preparation: A small amount of monothis compound (5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology: Electron Ionization (EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a synthesized monothis compound sample.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_physical Physical Property Measurement cluster_spectral Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of Monothis compound purification Purification (e.g., Recrystallization) synthesis->purification appearance Visual Inspection (Appearance, Color) purification->appearance melting_point Melting Point Determination appearance->melting_point purity_check Purity Assessment (e.g., HPLC) melting_point->purity_check solubility Solubility Studies purity_check->solubility density Density Measurement purity_check->density pka pKa Determination purity_check->pka ir IR Spectroscopy purity_check->ir nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry purity_check->ms data_compilation Data Compilation & Comparison solubility->data_compilation density->data_compilation pka->data_compilation ir->data_compilation nmr->data_compilation ms->data_compilation report Technical Report Generation data_compilation->report

Workflow for Physical and Spectral Characterization

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of monothis compound, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The summarized data, coupled with standardized experimental protocols, facilitates the accurate characterization and effective utilization of this important chemical compound. The visualized workflow further provides a logical framework for the systematic analysis of newly synthesized or procured monothis compound, ensuring data quality and consistency.

References

The Biological Significance of Methylurea Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives, particularly methylurea compounds, are integral to numerous clinically approved therapies and are a subject of ongoing research.[3][4] The significance of the urea moiety lies in its dual nature as a hydrogen bond donor and acceptor, enabling it to form stable, specific interactions with a wide array of biological targets like enzymes and receptors.[1][2] This ability to anchor a molecule within a protein's binding site is fundamental to its biological activity.[1][2] This guide provides an in-depth exploration of the biological roles of this compound derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them.

Chapter 1: Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a prominent class of anticancer agents, exhibiting diverse mechanisms of action ranging from the inhibition of key signaling pathways to direct DNA damage.[5][6]

Kinase Inhibition

A major strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Diaryl urea derivatives, including several N-methylated compounds, are particularly effective as multi-kinase inhibitors.[7]

  • RAF/MEK/ERK Pathway: The RAF/MEK/ERK signaling cascade is a critical pathway that, when dysregulated, drives the growth of many cancers. Sorafenib, a diaryl urea, effectively inhibits c-Raf kinase, a key component of this pathway.[7][8] This inhibition blocks downstream signaling, leading to reduced tumor cell proliferation.[7]

  • Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound derivatives like Lenvatinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), all of which are critical for angiogenesis.[8][9]

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase (e.g., c-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Sorafenib Sorafenib (this compound Derivative) Sorafenib->RAF

RAF/MEK/ERK signaling pathway inhibition by Sorafenib.
Tubulin Polymerization Inhibition

The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics can halt cell division and induce apoptosis. Aromatic urea derivatives such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs) have been identified as tubulin ligands that inhibit its polymerization, demonstrating another avenue for the anticancer activity of this chemical class.[5]

N-Nitroso-N-methylurea (NMU) as a Research Tool

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent widely used in preclinical cancer research as a carcinogen to induce tumors in animal models.[10][11] Its mechanism involves the transfer of a methyl group to DNA nucleobases, leading to mutations, such as AT:GC transitions, that can initiate tumorigenesis.[10][12] While highly toxic and not a therapeutic agent, NMU is an invaluable tool for studying cancer development and testing novel therapies.[11][12]

Quantitative Data on Anticancer Activity
CompoundTarget(s)IC50 ValueCell Line/AssayReference
Sorafenib c-Raf6 nMKinase Assay[8]
Lenvatinib VEGFR24.0 nMKinase Assay[8]
VEGFR122 nMKinase Assay[8]
VEGFR35.2 nMKinase Assay[8]
FGFR146 nMKinase Assay[8]
PDGFRα51 nMKinase Assay[8]
Compound 2 V600E-B-RAF7 nMKinase Assay[9]
Compound 19 T24 (Bladder Cancer)3.97 µMProliferation Assay[9]
Compound 78f HT29 (Colon)0.024 µMProliferation Assay[13]
H460 (Lung)0.29 µMProliferation Assay[13]
A549 (Lung)0.84 µMProliferation Assay[13]
MDA-MB-231 (Breast)0.88 µMProliferation Assay[13]

Chapter 2: Diverse Enzyme Inhibition

Beyond kinases, this compound derivatives have been developed to inhibit a wide range of other enzymes implicated in various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[1] Inhibiting FAAH increases endocannabinoid levels, which can produce therapeutic effects for pain and nervous system disorders without directly stimulating cannabinoid receptors.[1] Certain urea-containing derivatives act as potent, irreversible inhibitors of FAAH. The mechanism involves the urea functionality interacting with the catalytic serine (Ser241) in the enzyme's active site, leading to carbamoylation and inactivation of the enzyme.[1]

FAAH_Inhibition cluster_FAAH FAAH Active Site FAAH FAAH Enzyme (Active) Triad Catalytic Triad (Ser241, Ser217, Lys142) Intermediate Tetrahedral Intermediate FAAH->Intermediate Nucleophilic attack by Ser241 Urea Urea-based Inhibitor Urea->FAAH Binds to Active Site FAAH_Inactive Carbamoylated FAAH (Inactive) Intermediate->FAAH_Inactive Carbamoylation

Mechanism of irreversible FAAH inhibition by a urea derivative.
Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme is a therapeutic target for hypertension, inflammation, and neuropathic pain.[14][15] It metabolizes beneficial epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of these protective molecules. Urea-based motifs have been central to the design of potent sEH inhibitors, with some sulfonyl urea derivatives demonstrating subnanomolar inhibitory activity.[15]

Other Enzyme Targets
  • Urease: N-substituted hydroxyureas have been developed as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[16]

  • α-Glucosidase: Diarylurea derivatives have shown potent, competitive inhibition of α-glucosidase, an important target for managing type 2 diabetes.[17]

  • β-Glucuronidase (EcGUS): Certain (thio)urea derivatives are effective uncompetitive inhibitors of EcGUS, a target for alleviating gastrointestinal side effects of some chemotherapy drugs.[18]

Quantitative Data on Enzyme Inhibition
Compound Class/NameTarget EnzymeIC50 / Kᵢ ValueAssay TypeReference
PF-04457845 FAAHPotent (Value not specified)Enzyme Assay[1]
Urea Derivative 115 (Not specified)IC50 = 5.3 nMEnzyme Assay[1]
Compound E-9 EcGUSIC50 = 2.68 µM, Kᵢ = 1.64 µMEnzyme Assay[18]
Compound 5h α-GlucosidaseKᵢ = 3.96 µMEnzyme Assay[17]
m-methyl-phenyl hydroxyurea Jack Bean UreasePotent (Value not specified)Enzyme Assay[16]

Chapter 3: Antimicrobial and Antiviral Activities

The structural versatility of this compound derivatives has led to their development as agents against infectious diseases.

  • Antibacterial Agents: Urea-containing compounds have shown promising activity against various bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19][20] One identified mechanism is the inhibition of MraY, a transferase essential for bacterial cell wall biosynthesis.[19]

  • Antiviral Agents: The urea moiety is present in several successful antiviral drugs. Ritonavir, an HIV protease inhibitor, features a thiazolyl methyl urea substructure.[1] Boceprevir is a urea-containing protease inhibitor used against the hepatitis C virus (HCV).[14] Furthermore, novel urea and thiourea (B124793) derivatives have been synthesized and shown to have activity against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV).[21][22]

Quantitative Data on Antimicrobial Activity
Compound ClassOrganism(s)MIC ValueReference
Urea-containing MraY inhibitors Gram-positive bacteria (inc. MRSA)8 to 32 µg/mL[19]
Adamantyl urea adduct 3l Acinetobacter baumannii< 32 µg/mL (94.5% inhibition)[23]
Sulfonylurea 9i & 9q MRSA, S. aureus, VRE-309, B. subtilis0.78–1.56 µg/mL[20]

Chapter 4: Physicochemical Properties and Drug Design

The success of this compound derivatives in drug discovery is closely tied to their physicochemical properties.

  • Hydrogen Bonding: As previously mentioned, the urea group's ability to act as both a hydrogen bond donor and acceptor is critical for its interaction with biological targets.[1][2]

  • Solubility and Conformation: The planarity of some urea derivatives can lead to strong crystal packing and poor aqueous solubility. Introducing a methyl group on one of the urea nitrogens can disrupt this planarity due to steric hindrance.[1] This disruption can significantly increase solubility and alter the molecule's conformational preferences, which can be strategically used to modulate biological activity and improve pharmacokinetic properties.[1] For example, N-methylation of N-1-naphthyl urea resulted in a 110-fold increase in solubility.[1]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to correlate a compound's chemical structure with its biological activity.[24][25] QSAR studies on diaryl urea derivatives have identified key molecular descriptors—such as size, aromaticity, and polarizability—that influence their inhibitory activity, providing valuable insights for the rational design of new, more potent compounds.[26][27][28]

Chapter 5: Experimental Protocols

The discovery and development of this compound derivatives rely on standardized chemical and biological assays.

General Synthesis of Urea Derivatives

A common and straightforward method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.[18][29]

  • Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Addition: Add the corresponding isocyanate (1.0 equivalent) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid product can be purified by recrystallization or column chromatography to yield the target urea derivative.

  • Characterization: The structure of the final compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18][29]

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial or antifungal activity of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Controls: Positive controls (microorganism in media without inhibitor) and negative controls (media only) are included on each plate. A standard antibiotic (e.g., vancomycin (B549263) for Gram-positives) is also tested as a reference.[23]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Experimental_Workflow Design Compound Design (e.g., QSAR) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screening Primary Biological Screening (e.g., Enzyme Assay) Purify->Screening Hit Active 'Hit' Compound? Screening->Hit Hit->Design No Secondary Secondary Assays (e.g., Cell-based, MIC) Hit->Secondary Yes Lead Lead Compound Optimization Secondary->Lead Lead->Design SAR

General experimental workflow for this compound drug discovery.

Conclusion

This compound derivatives represent a versatile and highly significant class of molecules in modern drug discovery.[1][3] Their unique structural and electronic properties, particularly the ability to form key hydrogen bond interactions, have enabled the development of therapies for a vast range of diseases, most notably cancer.[4][5] The capacity for chemical modification, such as N-methylation to improve physicochemical properties, allows for fine-tuning of activity and pharmacokinetics.[1] Ongoing research continues to uncover novel biological targets and applications for these compounds, from antimicrobial and antiviral agents to inhibitors of enzymes involved in pain and inflammation, ensuring that this compound derivatives will remain a valuable scaffold in medicinal chemistry for the foreseeable future.

References

The Solubility Profile of Methylurea: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of methylurea in aqueous and organic solvents. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, understanding the solubility of this compound is critical for its application in research and development.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CH₃NHCONH₂), a derivative of urea (B33335), is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a polar urea functional group capable of hydrogen bonding and a nonpolar methyl group, results in a versatile solubility profile.[1] This duality governs its miscibility in a range of solvents, a critical factor in synthetic chemistry, formulation development, and biological applications.[1] In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and intermediates like this compound is a cornerstone of drug design and development, influencing factors from reaction kinetics to bioavailability.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

PropertyValueReference
Molecular Formula C₂H₆N₂O[1]
Molecular Weight 74.08 g/mol [1]
Melting Point 98.0°C to 102.0°C
Appearance White crystalline solid[1]
Density Approximately 1.204 g/cm³
pKa 14.38 (predicted)

Aqueous Solubility of this compound

This compound exhibits high solubility in water, a characteristic attributed to its ability to form hydrogen bonds with water molecules through its urea moiety.[1]

Solubility in Water at 20°C

Multiple sources confirm the high solubility of this compound in water at ambient temperature.

SolventTemperature (°C)Solubility (g/L)
Water201000
Temperature Dependence of Aqueous Solubility

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Its polar urea component favors dissolution in polar organic solvents, while the methyl group provides some affinity for less polar environments.

Qualitative and Quantitative Solubility in Organic Solvents

This compound is known to be soluble in polar organic solvents such as alcohols and acetone.[1] It is described as "freely soluble in ethanol". However, specific quantitative data for its solubility in a broad range of organic solvents is not widely reported in publicly accessible databases. For research and development purposes, experimental determination is often necessary.

The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in common organic solvents.

SolventPolarity IndexDielectric ConstantSolubility ( g/100 mL)Observations
Methanol 5.132.7Data to be determined
Ethanol 4.324.5Freely soluble
Acetone 4.320.7Data to be determined
Dimethyl Sulfoxide (DMSO) 7.246.7Data to be determined
Chloroform 4.14.8Data to be determined
Toluene 2.42.4Data to be determined
Hexane 0.11.9Data to be determined

Experimental Protocol for Solubility Determination

The following section details a general and robust methodology for the experimental determination of this compound solubility. This protocol can be adapted for various solvents and temperatures.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or temperature probe

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The determination of solubility typically follows a systematic process to ensure accuracy and reproducibility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Centrifuge to separate excess solid quant Quantification sep->quant Withdraw supernatant, filter, and dilute data Data Analysis quant->data Measure concentration via HPLC/UV-Vis

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the container at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Withdrawal and Dilution: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known this compound concentrations should be used for accurate quantification.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Logical Framework for Solubility Testing

For novel compounds or when exploring a wide range of solvents, a structured approach to solubility testing is beneficial. The following diagram illustrates a decision-making process for characterizing the solubility profile of a compound like this compound.

solubility_testing_logic start Start with Unknown Compound water_sol Test Solubility in Water start->water_sol soluble_water Soluble water_sol->soluble_water Yes insoluble_water Insoluble/ Slightly Soluble water_sol->insoluble_water No polar_org Test in Polar Aprotic Solvents (e.g., DMSO, Acetone) nonpolar_org Test in Nonpolar Solvents (e.g., Toluene, Hexane) polar_org->nonpolar_org protic_org Test in Polar Protic Solvents (e.g., Methanol, Ethanol) soluble_water->protic_org insoluble_water->polar_org

References

In-Depth Technical Guide to the Thermochemical Properties of Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for methylurea, a molecule of interest in various scientific and pharmaceutical contexts. The information is presented to facilitate research and development by offering clearly structured data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques, providing a robust dataset for computational and laboratory applications. The following tables summarize the key quantitative data available for this compound in its solid and gaseous states.

Table 1: Standard Molar Thermochemical Properties of this compound (Solid) at 298.15 K
PropertySymbolValueUnitsReferences
Standard Molar Enthalpy of FormationΔfH°(s)-284.1 ± 1.3kJ/mol[1]
Standard Molar EntropyS°(s)134.8 ± 0.2J/mol·K[1]
Molar Heat Capacity (Constant Pressure)Cp,m(s)114.74J/mol·K[1]
Table 2: Phase Change and Sublimation Data for this compound
PropertySymbolValueUnitsReferences
Enthalpy of FusionΔfusH15.75kJ/mol[1]
Enthalpy of SublimationΔsubH°97.1 ± 0.4kJ/mol[1]
Table 3: Thermochemical Properties of this compound (Gas)
PropertySymbolValueUnitsReferences
Standard Molar Enthalpy of FormationΔfH°(g)-187.0 ± 1.4kJ/mol[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental methodologies. The following sections detail the typical protocols for the key experiments cited.

Combustion Calorimetry for Standard Enthalpy of Formation

The standard enthalpy of formation of solid this compound is determined using bomb calorimetry, which measures the heat of combustion.

Methodology:

  • Sample Preparation: A pellet of crystalline this compound, typically between 0.5 g and 1.0 g, is accurately weighed.[2]

  • Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid, under identical conditions.[2]

  • Calculation: The heat of combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

A logical workflow for this process is illustrated below.

G cluster_prep Sample and Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_calc Data Analysis and Calculation prep_sample Weigh this compound Pellet place_sample Place Pellet in Crucible prep_sample->place_sample setup_fuse Position Fuse Wire place_sample->setup_fuse add_water Add Water to Bomb setup_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O2 to 30 atm seal_bomb->pressurize assemble Assemble Calorimeter pressurize->assemble equilibrate Attain Thermal Equilibrium assemble->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calc_q Calculate Heat of Combustion (q) record_temp->calc_q calibrate Calibrate with Benzoic Acid calibrate->calc_q correct Apply Corrections calc_q->correct calc_delta_h Calculate ΔfH° correct->calc_delta_h

Caption: Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry is employed to measure the enthalpy of fusion and the heat capacity of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[3]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

  • Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate (e.g., 10 K/min) over a specified temperature range that includes the melting point of this compound.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

  • Enthalpy of Fusion: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).[4]

  • Heat Capacity: The heat capacity (Cp) is determined by measuring the heat flow to the sample relative to a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.[5]

The general workflow for a DSC experiment is outlined below.

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh_sample Weigh this compound Sample (1-5 mg) seal_pan Seal in Aluminum Pan weigh_sample->seal_pan load_sample Load Sample and Reference Pans seal_pan->load_sample purge_cell Purge with Inert Gas load_sample->purge_cell program_temp Set Temperature Program (e.g., 10 K/min) purge_cell->program_temp run_dsc Run DSC and Record Heat Flow program_temp->run_dsc analyze_thermogram Analyze Thermogram run_dsc->analyze_thermogram integrate_peak Integrate Melting Peak for ΔfusH analyze_thermogram->integrate_peak compare_standard Compare with Sapphire Standard for Cp analyze_thermogram->compare_standard

Caption: Workflow for Differential Scanning Calorimetry.
Transpiration Method for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of this compound at different temperatures using the transpiration method.

Methodology:

  • Apparatus Setup: A sample of this compound is placed in a thermostatically controlled tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a known and controlled flow rate.

  • Saturation: The flow rate of the carrier gas is maintained low enough to ensure that it becomes saturated with the vapor of this compound as it passes over the sample.

  • Condensation and Quantification: The gas stream exiting the sample tube is passed through a condenser or a trap where the this compound vapor is collected. The amount of condensed this compound is then quantified, often by gas chromatography.[6]

  • Vapor Pressure Calculation: The partial pressure of this compound in the saturated gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of sublimed substance, the volume of the carrier gas, and the ideal gas law.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

The logical steps of the transpiration method are shown below.

G cluster_setup Apparatus Setup cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis place_sample Place this compound in Tube control_temp Thermostatically Control Temperature place_sample->control_temp control_flow Control Inert Gas Flow Rate place_sample->control_flow saturate_gas Saturate Gas with this compound Vapor control_flow->saturate_gas condense_vapor Condense Vapor in Trap saturate_gas->condense_vapor quantify Quantify Condensed this compound condense_vapor->quantify calc_vp Calculate Vapor Pressure quantify->calc_vp repeat_temp Repeat at Different Temperatures calc_vp->repeat_temp plot_data Plot ln(P) vs 1/T repeat_temp->plot_data calc_delta_h Determine ΔsubH° from Slope plot_data->calc_delta_h

Caption: Workflow for the Transpiration Method.

Reaction of this compound with Butane-2,3-dione (Diacetyl)

In an acidic solution, this compound reacts with butane-2,3-dione (diacetyl) to form a bicyclic compound.[1] This reaction is of interest in synthetic chemistry. A proposed mechanism for this reaction is visualized below.

G This compound This compound intermediate1 Initial Adduct This compound->intermediate1 Nucleophilic attack on carbonyl diacetyl Butane-2,3-dione diacetyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product Bicyclic Product intermediate2->product Dehydration

Caption: Reaction of this compound with Butane-2,3-dione.

References

A Technical Guide to the Spectroscopic Analysis of Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for methylurea. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols for acquiring such data, and workflow visualizations for the spectroscopic processes.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, compiled from various spectral databases. This information is crucial for substance identification, purity assessment, and structural elucidation.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

SolventChemical Shift (δ) ppmMultiplicityAssignment
DMSO-d₆~2.57Singlet-CH₃
DMSO-d₆~5.5 (broad)Singlet-NH₂
DMSO-d₆~6.5 (broad)Singlet-NH-
Acetone/DMSO/TMU[1]2.58Singlet-CH₃

¹³C NMR Spectral Data

SolventChemical Shift (δ) ppmAssignment
D₂O[2]~27-CH₃
D₂O[2]~162C=O

¹⁵N NMR Spectral Data

SolventChemical Shift (δ) ppmAssignment
H₂O[3]~-295-NH-
H₂O[3]~-298-NH₂

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.

FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3430StrongN-H Stretch (asymmetric) of -NH₂
~3350StrongN-H Stretch (symmetric) of -NH₂
~3200MediumN-H Stretch of -NH-
~1655StrongC=O Stretch (Amide I band)
~1615StrongN-H Bend (Amide II band)
~1465MediumC-N Stretch
~1155MediumN-H Rocking

Note: The data presented is a compilation from typical spectra of this compound, often acquired as a solid using KBr pellets or as a mull.[4][5] The exact peak positions and intensities can vary based on the sampling method.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a small organic molecule like this compound.

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field by adjusting the shim coils to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and detection.

  • Data Acquisition :

    • For ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 or more scans.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).[6]

    • Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both common for solid samples.

  • Sample Preparation :

    • ATR Method : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is a rapid and common method.[4]

    • KBr Pellet Method : Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[4][7]

  • Instrument Setup :

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal or the KBr pellet. This background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the sample holder, and will be automatically subtracted from the sample spectrum.

  • Data Acquisition :

    • Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing :

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

    • The y-axis is typically presented as percent transmittance (%T) or absorbance.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh this compound (5-50 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample into Magnet prep3->setup1 setup2 Lock & Shim setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Set Acquisition Parameters setup3->acq1 acq2 Acquire FID Signal (¹H or ¹³C) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Analyze Spectrum proc2->proc3

Caption: Workflow for obtaining an NMR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Choose Method prep_atr Place Sample on ATR Crystal prep_start->prep_atr ATR prep_kbr Grind with KBr & Press into Pellet prep_start->prep_kbr KBr Pellet acq_bkg Acquire Background Spectrum (Air or KBr) prep_atr->acq_bkg prep_kbr->acq_bkg acq_sample Acquire Sample Spectrum acq_bkg->acq_sample proc1 Background Subtraction acq_sample->proc1 proc2 Identify Peak Wavenumbers proc1->proc2

Caption: Workflow for obtaining an FT-IR spectrum.

References

An In-depth Technical Guide to the Core Properties of N-methylurea and N,N'-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and biological activities of N-methylurea and N,N'-dimethylurea. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

N-methylurea and N,N'-dithis compound are simple urea (B33335) derivatives that find applications as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Their structural differences, arising from the number and position of methyl groups on the urea backbone, lead to distinct physicochemical and biological properties. Understanding these differences is crucial for their effective utilization in research and development. While both compounds are structurally related, their reactivity, solubility, and biological impact can vary significantly. This guide aims to provide a detailed comparative analysis to aid in the selection and application of these molecules.

Physicochemical Properties

The physical and chemical properties of N-methylurea and N,N'-dithis compound are summarized in the tables below for easy comparison. These properties are fundamental to their handling, reactivity, and behavior in various solvent systems.

Table 1: General and Physicochemical Properties

PropertyN-methylureaN,N'-dithis compound
IUPAC Name This compound1,3-dithis compound (B165225)
CAS Number 598-50-5[1]96-31-1[2]
Molecular Formula C₂H₆N₂O[1]C₃H₈N₂O[2]
Molecular Weight 74.08 g/mol 88.11 g/mol [2]
Appearance White crystalline solidColorless crystals[2]
Melting Point 98-102 °C101-106 °C[3]
Boiling Point ~240 °C268-270 °C[3]
Water Solubility 1000 g/L765 g/L
logP --0.49[2]
Density 1.204 g/cm³1.142 g/cm³[3]

Table 2: Spectroscopic Data

Spectroscopic DataN-methylureaN,N'-dithis compound
¹H NMR (DMSO-d₆) δ 5.69 (s, 2H, NH₂), 2.54 (d, 3H, CH₃)δ 5.75 (q, 2H, NH), 2.55 (d, 6H, CH₃)
¹³C NMR (DMSO-d₆) δ 159.5 (C=O), 26.5 (CH₃)δ 158.5 (C=O), 26.8 (CH₃)
FT-IR (KBr, cm⁻¹) ~3430 (N-H), ~3330 (N-H), ~1650 (C=O), ~1570 (N-H bend)~3350 (N-H), ~1630 (C=O), ~1540 (N-H bend)
Mass Spec (EI), m/z 74 (M⁺), 57, 44, 3088 (M⁺), 58, 57, 42, 30[4]

Synthesis and Purification

Synthesis of N-methylurea

A common method for the synthesis of N-methylurea involves the reaction of methylamine (B109427) with urea.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 300 g (5 moles) of urea to 500 g of an aqueous solution containing 200 g (1.5 moles) of methylamine.[5]

  • Reaction: Gently boil the solution under reflux for 2.75 hours, followed by vigorous boiling for an additional 15 minutes.[5]

  • Work-up: Cool the solution to room temperature. The product can be isolated by concentrating the solution under reduced pressure and subsequent recrystallization.

Synthesis of N,N'-dithis compound

N,N'-dithis compound is industrially produced by the reaction of methylamine with urea at elevated temperatures and pressures.[3] A laboratory-scale synthesis can be performed as follows.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave equipped with a stirrer, place 60 g (1 mole) of urea and 62 g (2 moles) of methylamine.

  • Reaction: Seal the autoclave and heat the mixture to 120-130 °C. Maintain the reaction at this temperature for 4-6 hours with continuous stirring. The pressure will rise due to the evolution of ammonia.

  • Work-up: After cooling the reactor to room temperature, carefully vent the ammonia. The solid product is then collected.

Purification by Recrystallization

Both N-methylurea and N,N'-dithis compound can be purified by recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol, water, or a mixture).[6]

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Filter the hot solution to remove insoluble impurities and the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[6]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Experimental Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized ureas.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Typical parameters include a proton-decoupled sequence, a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Methodology:

  • Sample Preparation (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C-N functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[7]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) to detect the ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pattern.

Biological Activities and Signaling Pathways

The biological activities of N-methylurea and N,N'-dithis compound are not extensively studied in their non-nitrosated forms. The majority of the available toxicological and mechanistic data pertains to their N-nitroso derivatives, which are potent carcinogens.

N-Nitroso-N-methylurea (NMU)

N-nitroso-N-methylurea (NMU) is a well-characterized alkylating agent that is known to be a carcinogen, mutagen, and teratogen.[8] Its biological effects are primarily due to its ability to transfer a methyl group to nucleobases in DNA, leading to mutations.[8]

Signaling Pathway Affected by NMU:

One of the pathways affected by NMU is the NF-κB signaling pathway . Studies have shown that NMU can induce the upregulation of NF-κB activity in human malignant keratinocytes through a Protein Kinase C (PKC)-dependent mechanism.[9] This involves the phosphorylation of IκBα, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it can activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[9]

NMU_Signaling_Pathway NMU-Induced NF-κB Activation Pathway NMU N-Nitroso-N-methylurea (NMU) PKC Protein Kinase C (PKC) NMU->PKC activates Ikk_complex IKK Complex PKC->Ikk_complex activates NFkB_IkBa NF-κB/IκBα Complex (Inactive) Ikk_complex->NFkB_IkBa phosphorylates IκBα IkBa_p Phosphorylated IκBα Proteasome Proteasome IkBa_p->Proteasome targeted for degradation IkBa IκBα NFkB_IkBa->IkBa_p NFkB NF-κB (Active) NFkB_IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proteasome->IkBa degrades Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription activates

NMU-induced NF-κB signaling pathway.
Cytotoxicity

Limited data is available on the cytotoxicity of N-methylurea and N,N'-dithis compound. An oral LD50 of approximately 4000 mg/kg in rats has been reported for 1,3-dithis compound, suggesting low acute toxicity.[10] However, it is noted that nitrosation of 1,3-dithis compound can form carcinogenic nitrosoureas. No cytotoxicity was observed for 1,3-dithis compound in cultured mouse lymphoma cells at concentrations up to 5 mg/mL.[10]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-methylurea or N,N'-dithis compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Applications in Drug Development and Research

Both N-methylurea and N,N'-dithis compound serve as important building blocks in organic synthesis.

  • N-methylurea is used as a reagent in the synthesis of various heterocyclic compounds.

  • N,N'-dithis compound is a key intermediate in the production of caffeine (B1668208) and theophylline.[3] It is also used in the manufacturing of textiles, herbicides, and other pharmaceuticals.[3] The N,N'-diarylurea scaffold, which can be derived from N,N'-dithis compound, is a prominent feature in a number of kinase inhibitors used in cancer therapy.

Conclusion

N-methylurea and N,N'-dithis compound, while structurally similar, exhibit distinct physicochemical properties that influence their application in chemical synthesis. This guide has provided a comparative overview of their properties, synthesis, and analytical characterization. A significant gap in the literature exists regarding the direct biological activities and signaling pathways of these non-nitrosated ureas. The well-documented carcinogenicity of their N-nitroso derivatives underscores the importance of understanding the complete toxicological profile of these compounds. Further research is warranted to elucidate the direct biological effects of N-methylurea and N,N'-dithis compound to fully assess their potential in drug development and to ensure their safe handling and application.

References

The Pivotal Role of Methylurea in the Dawn of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Atlanta, GA – In the grand narrative of life's origins, the roles of simple molecules in the crucible of prebiotic Earth remain a subject of intense scientific scrutiny. While molecules like urea (B33335) and formamide (B127407) have long been in the spotlight, this technical guide illuminates the underappreciated yet potentially crucial role of a related compound: methylurea . This document provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's plausible involvement in the abiotic synthesis of life's fundamental building blocks. Drawing from theoretical models and extrapolating from established prebiotic chemical principles, we present a comprehensive overview of this compound's synthesis, reactivity, and potential catalytic functions on the primordial planet.

Prebiotic Synthesis of this compound: From Simple Precursors to a Key Intermediate

The formation of this compound on the early Earth is highly plausible, arising from the reaction of two simple and likely abundant precursors: methylamine (B109427) and isocyanic acid. Methylamine could have been synthesized in a variety of prebiotic settings, including spark-discharge experiments simulating lightning in a primitive atmosphere, while isocyanic acid is a known product of the thermal decomposition of urea.

A plausible and prebiotically relevant pathway for the synthesis of this compound involves the nucleophilic addition of methylamine to isocyanic acid. This reaction is thermodynamically favorable and would have likely proceeded in environments such as evaporating lagoons or shoreline pools, where the concentration of reactants could have been significantly increased through dehydration cycles.

Prebiotic_Methylurea_Synthesis Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Heat Ammonia Ammonia Urea->Ammonia Heat This compound This compound Isocyanic_Acid->this compound + Methylamine Methylamine Methylamine Methylamine->this compound

Caption: Plausible prebiotic synthesis pathway of this compound from urea and methylamine.

Another potential route for this compound formation is the direct reaction of urea with methylamine, a process that can be driven by moderate temperatures. While specific prebiotic yields are yet to be experimentally determined, industrial processes demonstrate the feasibility of this reaction.

ReactantsProductsConditionsPlausible Prebiotic Environment
Methylamine + Isocyanic AcidThis compoundAqueous, Evaporation cyclesEvaporating lagoons, shoreline pools
Urea + MethylamineThis compound + AmmoniaModerate heat (e.g., 110-140°C)Hydrothermal systems, volcanic environments

The Role of this compound in the Synthesis of Biomolecules

This compound, once formed, could have participated in a variety of prebiotic reactions, contributing to the inventory of organic molecules necessary for the emergence of life.

Precursor to Pyrimidine (B1678525) Nucleobases

One of the most significant potential roles of this compound is as a precursor to pyrimidine nucleobases, a fundamental component of RNA and DNA. Through nitrosation by nitrite (B80452) under mildly acidic conditions, this compound can be converted to N-methyl-N-nitrosourea (MNU). MNU is a potent methylating and formamidating agent. In prebiotic scenarios, the decomposition of MNU could yield diazomethane (B1218177) and isocyanic acid, which are highly reactive species capable of modifying other molecules to form more complex structures, including the building blocks of nucleobases.

MNU_Formation_and_Decomposition This compound This compound MNU N-methyl-N-nitrosourea (MNU) This compound->MNU + Nitrite (acidic) Nitrite Nitrite (NO₂⁻) Nitrite->MNU Diazomethane Diazomethane (CH₂N₂) MNU->Diazomethane Decomposition Isocyanic_Acid Isocyanic Acid (HNCO) MNU->Isocyanic_Acid Decomposition Pyrimidines Pyrimidines Diazomethane->Pyrimidines Methylation Isocyanic_Acid->Pyrimidines Formamidation Nucleobase_Precursors Nucleobase Precursors Nucleobase_Precursors->Pyrimidines Experimental_Workflow cluster_synthesis Prebiotic Synthesis Simulation cluster_reaction Reactivity Studies cluster_analysis Analysis Reactants Urea + Methylamine Conditions Simulated Prebiotic Conditions (e.g., wet-dry cycles, hydrothermal) Reactants->Conditions Methylurea_Formation This compound Formation Conditions->Methylurea_Formation Methylurea_Reactant This compound Methylurea_Formation->Methylurea_Reactant Reaction_Conditions Varying Conditions (pH, temp, catalysts) Methylurea_Reactant->Reaction_Conditions Other_Precursors Other Prebiotic Precursors (e.g., cyanoacetylene, aldehydes) Other_Precursors->Reaction_Conditions Product_Formation Formation of Biomolecules (Nucleobases, Amino Acids) Reaction_Conditions->Product_Formation Analytical_Techniques Analytical Techniques (HPLC, GC-MS, NMR) Product_Formation->Analytical_Techniques Quantification Identification and Quantification Analytical_Techniques->Quantification

The Scant but Significant Presence of Methylurea Compounds in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylurea compounds, while extensively utilized in industrial and pharmaceutical applications, are seldom found in natural systems. This technical guide delves into the rare instances of their natural occurrence, focusing on their origins, isolation, and biological significance. Primarily identified in marine invertebrates, these compounds present unique chemical structures and intriguing bioactivities, suggesting potential avenues for drug discovery and development. This document provides a comprehensive overview of the current knowledge, including quantitative data on bioactivity, detailed experimental protocols for isolation and characterization, and visual representations of relevant biochemical pathways and experimental workflows.

Introduction

The urea (B33335) functional group is a cornerstone in numerous biological molecules and synthetic compounds, prized for its hydrogen bonding capabilities. While urea itself is a common metabolite, its methylated derivatives are far less prevalent in the natural world. This guide focuses on the characterization of naturally occurring this compound compounds, offering a centralized resource for researchers in natural products chemistry, pharmacology, and drug development. The primary examples of such compounds have been discovered in marine sponges, highlighting the ocean as a frontier for novel chemical entities.

Naturally Occurring this compound Compounds

To date, the documented natural occurrence of this compound compounds is confined to a few distinct molecules isolated from marine sponges. These findings underscore the chemical diversity of marine ecosystems and their potential as a source of novel pharmacophores.

Psammaplysin G: A Bromotyrosine Alkaloid from Hyatella sp.

Psammaplysin G is a bromotyrosine alkaloid that features a terminal N-methylurea moiety. It was first isolated from an Australian marine sponge of the genus Hyatella.[1][2] The psammaplysin family of compounds is known for a range of biological activities, and the presence of the this compound group in psammaplysin G adds to the structural diversity of this class of natural products.[3][4]

Oxeatamide J: A Nitrogenous Diterpene from Darwinella cf. oxeata

Oxeatamide J is a spongian diterpene containing a unique N-methyl urea group integrated into a γ-lactam moiety.[5] This compound was isolated from the marine sponge Darwinella cf. oxeata. The oxeatamide family of compounds has been investigated for cytotoxic properties, although oxeatamide J itself has demonstrated low cytotoxicity.

Quantitative Data

While quantitative data on the natural abundance (e.g., concentration in the source organism) of psammaplysin G and oxeatamide J are not extensively reported in the literature, their biological activities have been quantified. This information is crucial for assessing their potential as lead compounds in drug discovery.

Table 1: Biological Activity of Naturally Occurring this compound Compounds and Related Analogs
CompoundSource OrganismBioactivityQuantitative Data (IC₅₀/Inhibition)References
Psammaplysin G Hyatella sp.Antimalarial98% inhibition of Plasmodium falciparum (Dd2 strain) at 40 μM
Psammaplysin FHyatella sp., Pseudoceratina sp.AntimalarialIC₅₀ = 1.4 μM (P. falciparum, Dd2); IC₅₀ = 0.87 μM (P. falciparum, 3D7)[4]
Oxeatamides (general)Darwinella oxeataCytotoxicityIC₅₀ > 10 µM against HL-60 cells

Experimental Protocols

The isolation and characterization of these rare natural products require meticulous experimental procedures. The following sections provide detailed methodologies adapted from the primary literature.

Isolation and Purification of Psammaplysin G from Hyatella sp.

The isolation of psammaplysin G involves a multi-step process combining solvent extraction and chromatographic techniques.[3]

1. Extraction:

  • Lyophilize and grind the sponge material (e.g., 520 g).
  • Macerate the dried powder in methanol (B129727) (MeOH) at room temperature for 24 hours (3 x 2 L).
  • Filter and concentrate the methanolic extracts under vacuum.

2. Solvent Partitioning:

3. Chromatographic Separation:

  • Subject the bioactive fraction (e.g., the CH₂Cl₂ fraction) to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane/EtOAc/MeOH.
  • Further fractionate the resulting cytotoxic fractions on a Sephadex LH-20 column using MeOH as the eluent.
  • Utilize a C18 reverse-phase Sep-Pak cartridge, eluting with a water/MeOH gradient, for further purification.

4. High-Performance Liquid Chromatography (HPLC):

  • The final purification is achieved by reverse-phase HPLC on a C18 column. For psammaplysin-related compounds, a gradient of water (containing 0.1% TFA) and methanol (containing 0.1% TFA) is often employed.

Isolation and Purification of Oxeatamide J from Darwinella cf. oxeata

The isolation of oxeatamide J follows a similar workflow, relying on NMR-guided fractionation to target the nitrogenous diterpenes.

1. Extraction:

  • Extract the freeze-dried and minced sponge material with a mixture of CH₂Cl₂ and MeOH.
  • Concentrate the extract in vacuo to yield a crude residue.

2. Initial Chromatographic Separation:

  • Perform VLC on the crude extract using a C18 stationary phase with a stepwise gradient of MeOH/H₂O.

3. Further Chromatographic Purification:

  • Subject the fractions containing the compounds of interest to further separation on a Sephadex LH-20 column with MeOH as the mobile phase.
  • Additional purification can be carried out using silica gel chromatography with a suitable solvent system (e.g., a gradient of acetone (B3395972) in hexane).

4. Final Purification by HPLC:

  • Achieve final isolation of oxeatamide J using reverse-phase HPLC on a C18 column with a gradient of acetonitrile (B52724) in water.

Structure Elucidation

The structures of these complex molecules are determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Signaling Pathways and Biological Mechanisms

The understanding of the specific signaling pathways affected by these naturally occurring this compound compounds is still in its early stages. The available information primarily pertains to the broader class of compounds to which they belong.

Antimalarial Activity of Psammaplysins

Psammaplysin G exhibits antimalarial properties, a characteristic shared by other members of the psammaplysin family. While the precise molecular target of psammaplysin G in Plasmodium falciparum has not been elucidated, related compounds have been shown to induce cytotoxic effects in cancer cell lines, suggesting potential interference with fundamental cellular processes. Some semi-synthetic urea analogs of psammaplysin F have been shown to cause a loss of mitochondrial membrane potential and cell cycle arrest.

Cytotoxicity of Spongian Diterpenes

While oxeatamide J itself shows low cytotoxicity, other nitrogenous spongian diterpenes have demonstrated cytotoxic and apoptosis-inducing activities.[4] The mechanisms of action for some spongian diterpenes involve the inhibition of DNA polymerase β lyase and the suppression of NF-κB activity.[4] Some have also been found to inhibit androgen receptor signaling in prostate cancer cells.[4]

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of natural products from marine sponges and a proposed biosynthetic pathway.

Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge Collection Prep Lyophilization & Grinding Sponge->Prep Extraction Solvent Maceration (e.g., MeOH) Prep->Extraction Partition Solvent Partitioning (e.g., Hexane, CH2Cl2, EtOAc) Extraction->Partition VLC Vacuum Liquid Chromatography (Silica or C18) Partition->VLC SizeExclusion Size Exclusion Chromatography (e.g., Sephadex LH-20) VLC->SizeExclusion HPLC Reverse-Phase HPLC SizeExclusion->HPLC StructureElucidation Structure Elucidation (NMR, MS, etc.) HPLC->StructureElucidation Bioassay Biological Activity Testing HPLC->Bioassay Psammaplysin_Biosynthesis cluster_pathways Proposed Rearrangements Tyrosine 3,5-Dibromo-L-tyrosine Oximino_Epoxide Oximino Epoxide Intermediate Tyrosine->Oximino_Epoxide Beckmann Beckmann-type Rearrangement & Epoxide Ring Opening (Route A) Oximino_Epoxide->Beckmann Enlargement Epoxide Ring Opening & Ring Enlargement (Route B) Oximino_Epoxide->Enlargement Aerothionin Aerothionin Backbone (1-oxa-3-azaspiro[4.5]decane) Beckmann->Aerothionin Psammaplysin Psammaplysin Backbone (1,6-dioxa-2-azaspiro[4.6]undecane) Enlargement->Psammaplysin

References

Methodological & Application

Application Notes and Protocols: The Use of Methylurea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylurea (CH₃NHCONH₂) is a versatile and cost-effective reagent in organic synthesis. As a derivative of urea (B33335), it serves as a valuable building block for the construction of a variety of nitrogen-containing compounds. Its applications range from the synthesis of key intermediates and heterocyclic scaffolds to its use in the preparation of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its role as a precursor for diazomethane (B1218177) generation and its application in multicomponent reactions for the synthesis of heterocyclic compounds.

Precursor for the Synthesis of N-Nitroso-N-methylurea (NMU) and Diazomethane

One of the most significant applications of this compound is as a starting material for the synthesis of N-nitroso-N-methylurea (NMU). NMU is a well-known precursor for the in-situ generation of diazomethane (CH₂N₂), a highly useful but hazardous and explosive reagent.[1][2] Diazomethane is a potent methylating agent for carboxylic acids, phenols, and other acidic compounds, and it is also used in cycloaddition reactions and as a source of methylene (B1212753) carbene.[1]

Experimental Workflow: Synthesis of NMU from this compound

G cluster_0 Step 1: this compound Solution Preparation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Isolation and Purification A Methylamine (B109427) Solution E This compound Solution (via reflux) A->E B Hydrochloric Acid B->E C Urea C->E D Water D->E F This compound Solution I N-Nitroso-N-methylurea (NMU) (Precipitate) F->I G Sodium Nitrite (B80452) G->I H Sulfuric Acid & Ice H->I J NMU Precipitate K Filtration J->K L Washing with Cold Water K->L M Drying (Vacuum Desiccator) L->M N Pure NMU M->N

Caption: Workflow for the synthesis of N-Nitroso-N-methylurea (NMU) from this compound.

Protocol 1.1: Synthesis of N-Nitroso-N-methylurea (NMU) from this compound[2]

Materials:

  • Methylamine solution (24% aqueous)

  • Concentrated hydrochloric acid

  • Urea

  • Sodium nitrite (95%)

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a 1-L flask, place 200 g (1.5 moles) of 24% aqueous methylamine solution.

  • Add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to methyl red.

  • Add water to bring the total weight to 500 g.

  • Add 300 g (5 moles) of urea and boil the solution gently under reflux for 2.75 hours, followed by vigorous boiling for 15 minutes.

  • Cool the solution to room temperature and dissolve 110 g (1.5 moles) of 95% sodium nitrite in it. Cool the entire solution to 0°C.

  • In a 3-L beaker, prepare a mixture of 600 g of ice and 100 g (1 mole) of concentrated sulfuric acid and cool it in an efficient freezing mixture.

  • Slowly add the cold this compound-nitrite solution to the acid-ice mixture with mechanical stirring, ensuring the temperature does not rise above 0°C.

  • The N-nitroso-N-methylurea will precipitate as a crystalline foam. Filter the precipitate immediately with suction and press it well.

  • Wash the crystals by stirring them into a paste with about 50 mL of cold water and then suck them as dry as possible.

  • Dry the product in a vacuum desiccator to a constant weight.

Quantitative Data:

ProductYield (%)Melting Point (°C)Reference
N-Nitroso-N-methylurea66-72123-124[2]

Application in the Biginelli Reaction for Heterocyclic Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that provides access to a wide range of dihydropyrimidinones (DHPMs) and their derivatives.[3][4] These compounds are of significant interest due to their diverse pharmacological activities. This compound can be used as the urea component in this reaction, leading to the formation of N1-methylated DHPMs.[5]

Reaction Scheme: Biginelli Reaction with this compound

G cluster_0 Biginelli Reaction Reactant1 Aldehyde (R1-CHO) Product N1-Methyl-dihydropyrimidinone Reactant1->Product Reactant2 β-Ketoester (R2COCH2COOR3) Reactant2->Product Reactant3 This compound (CH3NHCONH2) Reactant3->Product Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Product G cluster_0 Uracil Synthesis Reactant1 This compound (CH3NHCONH2) Product 3-Methyl-6-methyluracil Reactant1->Product Reactant2 Ethyl Acetoacetate (CH3COCH2COOEt) Reactant2->Product Reactant3 Sodium Ethoxide Reactant3->Product G cluster_0 Agrochemical Synthesis Pathway A Methylamine C This compound A->C B Urea B->C D Phosgenation or Isocyanate Precursor Synthesis C->D E Methyl Isocyanate D->E G N-Aryl-N'-methylurea (e.g., Herbicide) E->G F Substituted Aniline F->G

References

Application Notes and Protocols: N-Methylurea in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylurea is a versatile and crucial reagent in the landscape of pharmaceutical synthesis. Its utility spans from being a key precursor in the formation of potent anti-cancer agents to a convenient source for in-situ generation of diazomethane (B1218177) for esterifications and other methylations. This document provides detailed application notes and experimental protocols for the use of N-methylurea in key pharmaceutical syntheses, with a focus on nitrosourea-based chemotherapeutics and the generation of diazomethane.

Key Applications of N-Methylurea in Pharmaceutical Synthesis

N-methylurea is primarily employed in the following key areas of pharmaceutical development:

  • Synthesis of Nitrosourea (B86855) Anti-Cancer Drugs: N-methylurea is a foundational building block for the synthesis of N-methyl-N-nitrosourea (MNU), a potent alkylating agent in its own right and a critical intermediate for producing other nitrosourea drugs like Carmustine (B1668450) and Lomustine. These drugs are highly effective in treating various cancers, particularly brain tumors, due to their ability to cross the blood-brain barrier.

  • In-Situ Generation of Diazomethane: N-methylurea, through its conversion to N-methyl-N-nitrosourea (MNU), serves as a safer and more convenient precursor for the laboratory-scale generation of diazomethane.[1][2] Diazomethane is a valuable methylating agent used to convert carboxylic acids to their corresponding methyl esters, a common step in the synthesis of many active pharmaceutical ingredients (APIs). This in-situ generation avoids the need to handle and store the highly toxic and explosive diazomethane gas.[3]

  • Introduction of the Methylurea Moiety: The N-methylurea substructure itself can be incorporated into drug molecules to modulate their physicochemical properties, such as solubility and crystal packing, and to influence their biological activity.[4]

Experimental Protocols

Synthesis of N-Methyl-N-nitrosourea (MNU) from N-Methylurea

N-methyl-N-nitrosourea (MNU) is a key intermediate in the synthesis of various pharmaceuticals and a precursor for diazomethane.[5]

Reaction Scheme:

Materials:

  • N-Methylurea (C₂H₆N₂O)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ice

  • Water

Procedure: [6]

  • In a flask, dissolve N-methylurea in water.

  • Add sodium nitrite to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate beaker, prepare a mixture of crushed ice and concentrated sulfuric acid.

  • Slowly add the cold this compound-nitrite solution to the sulfuric acid-ice mixture with vigorous stirring, ensuring the temperature does not rise above 0°C.

  • The N-methyl-N-nitrosourea will precipitate as a crystalline solid.

  • Filter the precipitate under suction and wash with a small amount of ice-cold water.

  • Dry the product in a vacuum desiccator.

Quantitative Data:

ParameterValueReference
Yield 66-72%[6]
Melting Point 123-124 °C[6]
Purity >97% (by ¹H-NMR)[7]

Safety Note: N-methyl-N-nitrosourea is a potent carcinogen and mutagen.[2][8] Handle with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Generation of Diazomethane from N-Methyl-N-nitrosourea

This protocol describes the in-situ generation of diazomethane for immediate use in subsequent reactions, such as esterification.

Reaction Scheme:

Materials: [1]

  • N-Methyl-N-nitrosourea (MNU)

  • Potassium Hydroxide (B78521) (KOH), 50% aqueous solution

  • Diethyl ether

Procedure: [1]

  • In a round-bottomed flask, place the 50% aqueous potassium hydroxide solution and diethyl ether.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add finely powdered N-methyl-N-nitrosourea to the cooled mixture with shaking.

  • A yellow ethereal solution of diazomethane will form.

  • The diazomethane solution can be carefully decanted for immediate use. For anhydrous applications, the ethereal solution can be dried over potassium hydroxide pellets.

Quantitative Data:

ParameterValueReference
Yield of Diazomethane Approx. 2.8 g from 10 g of MNU[1]
Productivity (Continuous Flow) 95–117 mmol h⁻¹[9]

Safety Note: Diazomethane is highly toxic, explosive, and a suspected carcinogen. All operations should be conducted in a fume hood with a blast shield. Use glassware with fire-polished edges and avoid ground glass joints.

Synthesis of Carmustine (BCNU)

Carmustine is a nitrosourea anti-cancer drug used in the treatment of brain tumors and other cancers.[10]

Reaction Scheme:

  • Formation of 1,3-bis(2-chloroethyl)urea: 2 ClCH2CH2NH2·HCl + (CO)Cl2 → (ClCH2CH2NH)2CO + 4 HCl (Note: Phosgene is highly toxic. Safer alternatives like carbonyldiimidazole (CDI) are often used.[11])

  • Nitrosation: (ClCH2CH2NH)2CO + NaNO2 + H2SO4 → ClCH2CH2N(NO)CONHCH2CH2Cl + NaHSO4 + H2O

Procedure using Carbonyldiimidazole (CDI): [11]

  • Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea

    • To a round bottom flask, add 2-chloroethylamine (B1212225) hydrochloride and triethylamine.

    • Cool the reaction mixture to 10-20°C.

    • Add 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir the mixture for 2 hours at 35-40°C.

    • After the reaction is complete, cool the mixture and distill off the solvent.

    • Add water to the residue and filter the solid product. Dry to obtain 1,3-bis(2-chloroethyl)urea.

  • Step 2: Nitrosation to form Carmustine

    • In a round bottom flask, add water and cool to 0-5°C.

    • Slowly add sulfuric acid.

    • Add methylene (B1212753) dichloride and 1,3-bis(2-chloroethyl)urea.

    • To this stirred mixture, add a solution of sodium nitrite in water while maintaining the temperature at 0-5°C.

    • Stir for 2 hours at the same temperature.

    • Separate the organic layer, wash with sodium sulfate, and distill off the solvent.

    • Recrystallize the residue from a mixture of n-heptane and methyl tertiary butyl ether to obtain Carmustine.

Quantitative Data:

ParameterValueReference
Yield (from 1,3-bis(2-chloroethyl)urea) 87%[12]
Purity (HPLC) 100 Area %[12]
Synthesis of Lomustine (CCNU)

Lomustine is another important nitrosourea drug used primarily for brain tumors.[13]

Reaction Scheme:

  • Carbamoylation: c-C6H11NH2 + ClCH2CH2NCO → c-C6H11NHCONHCH2CH2Cl

  • Nitrosation: c-C6H11NHCONHCH2CH2Cl + NaNO2 + HCOOH → c-C6H11N(NO)CONHCH2CH2Cl + HCOONa + H2O

Procedure (Continuous Flow): [13]

A continuous flow synthesis of Lomustine has been developed to improve safety and efficiency.

  • Step 1: Carbamoylation

    • A solution of cyclohexylamine (B46788) and a solution of 2-chloroethyl isocyanate are pumped and mixed in a microreactor.

    • The reaction is typically fast at room temperature.

  • Step 2: Nitrosation

    • The output from the first reactor is mixed with a nitrosating agent (e.g., sodium nitrite in formic acid).

    • This reaction is also performed in a microreactor, often at a controlled, low temperature.

    • The final product is then purified.

Quantitative Data:

ParameterValueReference
Overall Yield (Continuous Flow) 63%[13]
Production Rate (Continuous Flow) 110 mg/h[13]

Mechanism of Action and Signaling Pathways

Nitrosourea Drugs (Carmustine, Lomustine)

Nitrosourea drugs are alkylating agents that exert their cytotoxic effects by cross-linking DNA, which ultimately leads to apoptosis.[14][15][16]

The following diagram illustrates the general mechanism of action of nitrosourea drugs.

Nitrosourea_Mechanism Nitrosourea Nitrosourea (e.g., Carmustine, Lomustine) Bioactivation Hepatic Bioactivation Nitrosourea->Bioactivation Alkylating_Species Reactive Alkylating and Carbamoylating Species Bioactivation->Alkylating_Species DNA_Alkylation Alkylation of DNA (e.g., at O6 of guanine) Alkylating_Species->DNA_Alkylation Inactivation Carbamoylation and Inactivation Alkylating_Species->Inactivation Carbamoylation DNA DNA DNA->DNA_Alkylation DNA_Crosslinking Interstrand and Intrastrand DNA Cross-links DNA_Alkylation->DNA_Crosslinking DNA_Damage DNA Damage DNA_Crosslinking->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Repair_Enzymes DNA Repair Enzymes (e.g., MGMT) Repair_Enzymes->Inactivation

Caption: Mechanism of action of nitrosourea anticancer drugs.

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[17][18] While N-methylurea is not directly used in the final step of Sorafenib synthesis, the urea (B33335) moiety is a critical pharmacophore, and understanding its targets is crucial.

The following diagram illustrates the major signaling pathways inhibited by Sorafenib.

Sorafenib_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_raf_mek_erk RAF/MEK/ERK Pathway VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Sorafenib->RAF inhibits

Caption: Sorafenib signaling pathway inhibition.

Experimental Workflow Diagrams

Workflow for Synthesis of N-Methyl-N-nitrosourea (MNU)

The following diagram outlines the key steps in the synthesis of MNU from N-methylurea.

MNU_Synthesis_Workflow start Start dissolve_nmu Dissolve N-Methylurea and Sodium Nitrite in Water start->dissolve_nmu cool_solution Cool Solution to 0°C dissolve_nmu->cool_solution addition Slowly Add N-Methylurea Solution to Acid Mixture with Stirring (Maintain T < 0°C) cool_solution->addition prepare_acid Prepare H2SO4/Ice Mixture prepare_acid->addition precipitation Precipitation of MNU addition->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry under Vacuum washing->drying end End (Pure MNU) drying->end Diazomethane_Workflow cluster_generation Diazomethane Generation cluster_esterification Esterification start_gen Start: MNU, KOH, Ether mix_reagents Mix Reagents at 5°C start_gen->mix_reagents formation Formation of Ethereal Diazomethane Solution mix_reagents->formation add_ch2n2 Add Ethereal Diazomethane Solution until Yellow Color Persists formation->add_ch2n2 Use Immediately start_ester Start: Carboxylic Acid in Suitable Solvent start_ester->add_ch2n2 reaction Reaction Complete add_ch2n2->reaction workup Quench Excess Diazomethane (e.g., with acetic acid) and Work-up reaction->workup end_ester End: Methyl Ester workup->end_ester

References

Methylurea in Drug Design: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylurea moiety, a derivative of urea (B33335) featuring a methyl group on one of its nitrogen atoms, is a valuable pharmacophore in modern drug design and medicinal chemistry. Its utility stems from its capacity to form multiple stable hydrogen bonds with biological targets, a critical factor for enhancing drug potency and selectivity. The strategic incorporation of the this compound group can significantly influence a compound's physicochemical properties, including conformation and solubility, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

N-methylation of a urea scaffold can induce a conformational switch from a trans to a cis geometry, a feature that can be adeptly exploited in molecular design to achieve a desired bioactive conformation. While this compound itself has a lower solubilizing effect compared to its longer-chain alkyl counterparts like ethylurea (B42620) and butylurea, its presence in a larger molecule contributes to the overall balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and oral bioavailability. This document provides an overview of the applications of this compound in drug design, with a focus on kinase inhibitors, and offers detailed protocols for the synthesis and evaluation of this compound-containing compounds.

Key Applications of the this compound Moiety in Drug Design

The this compound functional group is a key component in several classes of therapeutic agents, most notably in the development of kinase inhibitors for oncology. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions within the ATP-binding pocket or allosteric sites of kinases.

Diaryl Urea-Based Kinase Inhibitors

A prominent class of drugs leveraging the this compound structure is the diaryl ureas, which have demonstrated significant efficacy as anti-proliferative agents. These compounds typically target serine/threonine or tyrosine kinases involved in cancer cell signaling pathways.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-containing compounds, such as the multi-kinase inhibitor Sorafenib , effectively target the ATP-binding site of VEGFR-2, disrupting downstream signaling pathways that lead to endothelial cell proliferation and migration.

  • p38 MAPK Inhibitors: The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is activated in response to cellular stress and inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Diaryl urea compounds, such as BIRB 796 , have been developed as potent allosteric inhibitors of p38 MAPK. The this compound moiety in these inhibitors often forms crucial hydrogen bonds that stabilize a conformation of the kinase that is incompatible with ATP binding.

Quantitative Data of this compound-Containing Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of representative this compound-containing compounds against their primary kinase targets.

CompoundTarget KinaseIC50 (nM)Cell LineReference
Sorafenib VEGFR-290-[1]
B-Raf22-[1]
c-Raf6-[1]
BIRB 796 p38 MAPK0.1-[2]
Compound 7 p38 MAPK13-[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Experimental Protocols

General Synthesis of an N-Aryl-N'-Methylurea Derivative

This protocol describes a general method for the synthesis of an unsymmetrical diaryl urea containing a this compound functionality, a common scaffold in kinase inhibitors.

Materials:

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl isocyanate (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-aryl-N'-methylurea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a this compound-containing compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Add the substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis. This compound-containing inhibitors block the kinase activity of VEGFR-2, thereby inhibiting these downstream pathways.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT Migration Cell Migration PI3K->Migration MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Allosteric inhibitors containing a this compound moiety can lock the kinase in an inactive conformation, preventing its downstream signaling.

p38_MAPK_Signaling Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle Inhibitor This compound Inhibitor (e.g., BIRB 796) Inhibitor->p38

Caption: p38 MAPK signaling cascade and allosteric inhibition.

Experimental Workflow for Development of this compound-Based Kinase Inhibitors

The development of novel kinase inhibitors containing a this compound moiety follows a structured workflow from initial design to preclinical evaluation.

Drug_Development_Workflow Design Lead Identification & Structure-Based Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis InVitroKinase In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitroKinase CellularAssay Cell-Based Assays (Proliferation, Apoptosis) InVitroKinase->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis CellularAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles ADME ADME/Tox Profiling Optimization->ADME InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols for Methylurea Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylurea derivatives represent a significant class of compounds with broad applications in the agricultural sector. A prominent subgroup, the sulfonylureas, are widely utilized as herbicides due to their high efficacy at low application rates.[1] These compounds provide a powerful tool for weed management, selectively targeting broadleaf weeds in various crops.[1] This document provides an overview of their mechanism of action, quantitative efficacy data, and detailed protocols for their evaluation.

Mechanism of Action: Inhibition of Amino Acid Synthesis

The primary mode of action for many herbicidal this compound derivatives, particularly sulfonylureas, is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1]

Signaling Pathway:

  • Application & Uptake: The herbicide is applied to the plant and absorbed through the foliage and roots.[1]

  • Translocation: As a systemic herbicide, it moves through the plant's vascular system (xylem and phloem) to the meristematic tissues (growing points).[1]

  • Enzyme Inhibition: The this compound derivative binds to the ALS enzyme, inhibiting its function.[1]

  • Amino Acid Depletion: The inhibition of ALS blocks the production of valine, leucine, and isoleucine.[1]

  • Protein Synthesis Arrest: Without these essential amino acids, protein synthesis and cell division cease, particularly in the rapidly growing meristems.[1]

  • Plant Death: The plant's growth is arrested, leading to symptoms like chlorosis (yellowing) and necrosis, and eventual death over a period of weeks.[2]

Signaling_Pathway cluster_plant Plant System cluster_cellular Cellular Level Uptake Herbicide Uptake (Foliage/Roots) Translocation Systemic Translocation (Xylem & Phloem) Uptake->Translocation Meristem Meristematic Tissues Translocation->Meristem This compound This compound Derivative Meristem->this compound Herbicide reaches active site ALS ALS Enzyme (Acetolactate Synthase) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Plant Death CellDivision->PlantDeath

Figure 1: Mechanism of action of this compound herbicides.

Quantitative Data on Herbicidal Activity

The efficacy of this compound derivatives can be quantified through various measures, such as the half-maximal inhibitory concentration (IC50) or percentage of growth inhibition. The following table summarizes quantitative structure-activity relationship (QSAR) data for select sulfonylurea derivatives against different plant species.

Compound IDTarget SpeciesParameterValueReference
ChlorsulfuronBrassica napuspIC50> Calculated value of new derivatives[3]
Compound 4dBrassica napusRoot Growth Inhibition (%)81.5 (at 100 mg L⁻¹)[4]
Compound 4fDigitaria adscendensRoot Growth Inhibition (%)81.0 (at 100 mg L⁻¹)[4]
Compound 4jBrassica napusRoot Growth Inhibition (%)98.0 (at 100 mg L⁻¹)[4]
Compound 4lBrassica napusRoot Growth Inhibition (%)96.0 (at 100 mg L⁻¹)[4]
Compound 4lIn vivo AHAS enzymeEnzyme Inhibition (%)43.66 (at 100 mg L⁻¹)[4]
New-gen HerbicidesGeneral Weeds in RiceWeed-Control Efficiency (%)79.9 - 95.1[4]

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Herbicide Efficacy Assessment

This protocol outlines a robust method for testing the efficacy of this compound derivatives on target weed populations in a greenhouse setting.[5]

1. Seed Collection and Preparation:

  • Collect mature seeds from at least 30 representative plants of the target weed species.[5]

  • Ensure a sample size of at least 5,000 seeds.[5]

  • Also, collect seeds from a susceptible population (a population not previously exposed to the herbicide) to serve as a control.[5]

  • Store seeds in labeled, unsealed paper bags at low temperatures until use.[5]

2. Plant Cultivation:

  • Select pots of appropriate size for the weed species.

  • Fill pots with a standardized soil mix.

  • Sow a predetermined number of seeds (e.g., 20-30) per pot.

  • Place pots in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the species.

  • Water the plants as needed and allow them to grow to a specific stage (e.g., 2-4 leaf stage) before treatment.

3. Herbicide Treatment Application:

  • Prepare stock solutions of the this compound derivative test compounds.

  • For a new product, it is recommended to test at half, intended, and double the intended application rates.

  • Include a reference (commercial standard) herbicide and an untreated control for comparison.[6]

  • Arrange the pots in a randomized complete block design to minimize environmental variability.[6]

  • Apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage. The dosage should be expressed in grams of active ingredient per hectare (g a.i./ha).[7]

4. Data Collection and Analysis:

  • Visually assess phytotoxicity and weed control at set intervals (e.g., 7, 14, and 21 days after treatment).

  • Use a rating scale to quantify efficacy, such as a percentage scale where 0% = no effect and 100% = complete kill.

  • Count the number of surviving plants in each pot. Express survival as a percentage of the initial number of plants.[5]

  • For a more quantitative measure, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and record the dry weight.

  • Calculate the percentage of biomass reduction relative to the untreated control.

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_data 3. Data Analysis Seed Seed Collection (Target & Susceptible) Germination Germination & Seedling Growth Seed->Germination Layout Randomized Block Design Germination->Layout Treatment Herbicide Application (Test compounds, Reference, Control) Layout->Treatment Incubation Greenhouse Incubation (Controlled Conditions) Treatment->Incubation Assessment Visual Assessment (% Weed Control) Incubation->Assessment Stats Statistical Analysis (ANOVA) Assessment->Stats Survival Plant Survival Count Survival->Stats Biomass Biomass Measurement (Dry Weight) Biomass->Stats

Figure 2: Workflow for whole-plant herbicide efficacy testing.

Synthesis of this compound Derivatives

The synthesis of urea (B33335) derivatives is a cornerstone of medicinal and agricultural chemistry.[8] A common and traditional method involves the reaction of amines with phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI).[8][9] The general process proceeds through an isocyanate intermediate.

General Synthesis Steps:

  • Isocyanate Formation: An amine is reacted with a phosgene equivalent in the presence of a base to form an isocyanate intermediate.[8]

  • Urea Formation: The generated isocyanate then reacts with a second amine nucleophile to yield the final N,N'-disubstituted or N,N,N'-trisubstituted urea derivative.[8]

Synthesis_Pathway Amine1 Primary Amine (R1-NH2) Isocyanate Isocyanate Intermediate (R1-N=C=O) Amine1->Isocyanate + Phosgene Eq. Phosgene Phosgene Equivalent (e.g., Triphosgene, CDI) Urea This compound Derivative Isocyanate->Urea + Amine Amine2 Secondary Amine (R2-NH-R3)

Figure 3: General synthesis pathway for this compound derivatives.

References

Application Note & Protocol: Synthesis of N-substituted Ureas via Transamidation of Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted ureas through the transamidation of methylurea with primary and secondary amines. This method offers a potential alternative to synthesis routes involving hazardous reagents like phosgene (B1210022) or isocyanates by utilizing the more stable and readily available this compound as a carbamoylating agent. The protocol is based on the principles of urea (B33335) transamidation, which typically proceeds via a thermally induced reaction, potentially through an in-situ generated methylisocyanate intermediate. This application note includes a proposed reaction mechanism, a general experimental protocol, and a summary of expected reaction parameters.

Introduction

N-substituted ureas are a crucial structural motif in a vast array of biologically active compounds, including pharmaceuticals, herbicides, and enzyme inhibitors. Traditional methods for their synthesis often rely on the use of highly toxic and reactive precursors such as phosgene, isocyanates, or carbamoyl (B1232498) chlorides. The development of safer and more environmentally benign synthetic routes is therefore of significant interest to the chemical and pharmaceutical industries.

Transamidation of urea with amines presents a more atom-economical and safer alternative, and this principle can be extended to monosubstituted ureas like this compound. The reaction of this compound with a primary or secondary amine can lead to the formation of unsymmetrical N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively, with the liberation of ammonia (B1221849) or methylamine (B109427) as the byproduct. These reactions are typically performed at elevated temperatures and may be influenced by catalysts.

Proposed Reaction Mechanism

The transamidation of this compound is proposed to proceed through one of two primary pathways, analogous to the transamidation of urea. The dominant pathway at elevated temperatures is believed to involve the thermal decomposition of this compound into methylisocyanate and ammonia. The highly reactive methylisocyanate is then trapped in situ by the amine nucleophile to form the desired substituted urea. A second possibility is the direct nucleophilic attack of the amine on the carbonyl group of this compound, followed by the elimination of ammonia or methylamine.

G cluster_path1 Pathway 1: In-situ Isocyanate Formation cluster_path2 Pathway 2: Direct Nucleophilic Attack methylurea1 This compound methylisocyanate Methylisocyanate + NH3 methylurea1->methylisocyanate Heat (Δ) product1 N-substituted Urea methylisocyanate->product1 amine1 R1R2NH (Amine) amine1->product1 methylurea2 This compound tetrahedral_intermediate Tetrahedral Intermediate methylurea2->tetrahedral_intermediate amine2 R1R2NH (Amine) amine2->tetrahedral_intermediate product2 N-substituted Urea + NH3/MeNH2 tetrahedral_intermediate->product2

Caption: Proposed reaction pathways for the synthesis of N-substituted ureas from this compound.

Experimental Protocol: General Procedure for Transamidation

This protocol describes a general method for the reaction of this compound with a primary or secondary amine. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

3.1. Materials and Reagents

  • This compound

  • Primary or secondary amine of choice

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Experimental Workflow

G start Start reactants Combine this compound and Amine in Flask start->reactants solvent Add Solvent (Optional) reactants->solvent heat Heat to 80-120 °C with Stirring solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the synthesis of N-substituted ureas from this compound.

3.3. Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 - 3.0 equivalents) and the desired primary or secondary amine (1.0 equivalent).

  • (Optional) Add a high-boiling point solvent such as NMP or DMF (0.5 - 1.0 M concentration with respect to the amine). For thermally stable and liquid amines, the reaction may be run neat.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C with vigorous stirring. Near full conversion of amines into ureido compounds can be achieved within 10 hours at 90°C and within 24 hours at 80°C when using an excess of the urea reagent.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solvent was used, it may be removed under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted this compound and other water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-substituted urea.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative, hypothetical reaction conditions and expected outcomes for the transamidation of this compound with various amines, based on the principles of urea transamidation.[1][2] Actual results may vary and require optimization.

EntryAmine SubstrateThis compound (equiv.)Temperature (°C)Time (h)Expected Yield (%)
1Aniline2.01101270-85
2Benzylamine1.5100875-90
3Cyclohexylamine1.51001070-85
4Morpholine2.51201860-75
5n-Butylamine1.5901275-90

Note: The requirement for an excess of this compound is to drive the reaction equilibrium towards the product side. Reaction times are highly dependent on the nucleophilicity and steric hindrance of the amine.

Safety and Handling

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and many amines can be irritants. Avoid inhalation and skin contact.

  • The reaction is performed at elevated temperatures; use caution when handling the hot reaction apparatus.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The transamidation of this compound with primary and secondary amines offers a plausible and potentially safer route for the synthesis of N-substituted ureas. The protocol provided is a general starting point, and optimization of reaction parameters for specific substrates is encouraged. This method avoids the use of highly toxic reagents and expands the toolkit for the synthesis of this important class of compounds in drug discovery and development.

References

Application Note: Gas Chromatography Method for the Quantitative Analysis of Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methylurea using gas chromatography (GC) coupled with mass spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful GC analysis. This protocol outlines procedures for sample preparation, derivatization, and GC-MS analysis, making it suitable for determining this compound in various matrices, including pharmaceutical preparations and biological fluids.

Introduction

This compound is a chemical compound that can be present as an impurity, a metabolite, or a starting material in the synthesis of various pharmaceutical products.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of drug products.[1] Gas chromatography offers high resolution and sensitivity, but the direct analysis of polar compounds like this compound is challenging.[3] Derivatization converts the analyte into a more volatile and thermally stable compound, enabling its separation and detection by GC.[3][4] This document provides a comprehensive protocol for the analysis of this compound using GC-MS following a derivatization procedure.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization with TFAA Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. The goal is to extract this compound and remove interfering substances.[5]

a. Liquid-Liquid Extraction (LLE): [6]

  • To 1 mL of the aqueous sample (e.g., urine, plasma, or dissolved drug product), add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction process twice more and combine the organic extracts.

  • Evaporate the solvent under a gentle stream of nitrogen.

b. Solid-Phase Extraction (SPE): [6]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluent to dryness.

Derivatization

Derivatization is critical for making this compound suitable for GC analysis. Trifluoroacetylation is a common and effective method.[7][8]

  • Reconstitute the dried extract from the sample preparation step in a suitable solvent (e.g., 100 µL of acetonitrile).

  • Add 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA). A patent suggests using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatizing urea (B33335).[9]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection into the GC.

GC-MS Analysis

a. Chromatographic Conditions:

ParameterValue
GC System Gas Chromatograph with Mass Spectrometric Detector
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Injection Mode Splitless at 250°C[10]
Injection Volume 1 µL
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[10]

b. Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity[10]
Monitored Ions To be determined based on the mass spectrum of the derivatized this compound. For derivatized urea herbicides, characteristic ions are monitored.[10]

Quantitative Data Summary

The following table summarizes typical performance parameters for GC methods used for the analysis of related urea compounds. These values can be used as a benchmark for the this compound method.

ParameterTypical ValueReference
Linearity (R²)> 0.99[10]
Accuracy (Recovery %)90 - 110%[10]
Precision (RSD %)< 10%[10]
Limit of Detection (LOD)0.1 - 1.0 ng/mL[10]
Limit of Quantitation (LOQ)0.3 - 3.0 ng/mL[10]

Data Presentation and Analysis

A calibration curve should be constructed by preparing a series of standard solutions of derivatized this compound at different concentrations. The peak area of the analyte is plotted against the concentration to establish a linear regression. The concentration of this compound in the samples is then determined from this calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the derivatization and detection of this compound.

DerivatizationDetection This compound This compound (Polar, Non-volatile) Derivatized_MU Derivatized this compound (Non-polar, Volatile) This compound->Derivatized_MU + Derivatizing Agent & Heat Deriv_Agent Derivatizing Agent (e.g., TFAA) GC_Column GC Column Separation Derivatized_MU->GC_Column MS_Detector MS Detection & Quantification GC_Column->MS_Detector

Caption: Derivatization and detection logic for this compound analysis.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantitative analysis of this compound. This protocol is applicable to various sample matrices and is particularly valuable for quality control in the pharmaceutical industry and for research in drug metabolism and development. The provided experimental parameters can be optimized to suit specific laboratory instruments and sample types.

References

Application Note: Determination of N-Methylurea by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylurea is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its quantification is critical, particularly in drug substances where it may be present as a residual impurity from the manufacturing process.[1] Regulatory guidelines often require strict control of such impurities to ensure the safety and efficacy of the final drug product.[1] This application note describes a simple, sensitive, and robust RP-HPLC method for the quantitative determination of N-methylurea, suitable for quality control laboratories.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify N-methylurea. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity.[2] A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds from the column.[1][3][4] N-methylurea, being a polar compound, has a relatively short retention time under these conditions. Quantification is performed by comparing the peak area of N-methylurea in a sample to that of a known concentration of a reference standard. The analyte is monitored at a low UV wavelength (205 nm) for optimal sensitivity.[1]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[5][6]

    • Data acquisition and processing software (e.g., Waters Empower).[1]

  • Chemicals and Reagents:

    • N-Methylurea Reference Standard

    • Potassium Phosphate, Monobasic (KH₂PO₄)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Chromatographic Column:

    • Atlantis dC18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1]

2. Preparation of Solutions

  • Diluent:

    • Water is used as the diluent.[1]

  • Mobile Phase A (0.02M Potassium Phosphate Buffer):

    • Accurately weigh approximately 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.

    • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade Acetonitrile.[1]

  • Standard Stock Solution Preparation:

    • Accurately weigh and transfer about 40 mg of N-Methylurea reference standard into a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of diluent and sonicate to dissolve.[1]

    • Make up to the final volume with diluent and mix well.

  • Working Standard Solution Preparation:

    • Dilute 5 mL of the Standard Stock Solution to 100 mL with diluent.[1]

    • Further, dilute 5 mL of this intermediate solution to 50 mL with diluent.[1]

    • Filter the final solution through a 0.45 µm membrane filter before injection.[1]

  • Sample Solution Preparation:

    • Accurately weigh and transfer about 80 mg of the drug substance sample into a 20 mL volumetric flask.[1]

    • Add 15 mL of diluent and sonicate for 5 minutes to dissolve.[1]

    • Make up to the final volume with diluent and mix well.

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

3. Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

ParameterCondition
Column Atlantis dC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02M Potassium Phosphate BufferB: Acetonitrile
Gradient Program A time-based gradient is used. (Note: Specific gradient details must be optimized to separate N-methylurea from the main analyte and other impurities. The referenced method was developed for Methohexital drug substance).
Flow Rate 0.7 mL/min
Injection Volume 50 µL[1]
Column Temp. 40°C[1]
Detection UV at 205 nm[1]
Run Time ~12 minutes for standard, ~35 minutes for sample (to elute main compound).[1]
Retention Time Approximately 5.5 minutes for N-Methylurea.[1]

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A standard solution is injected multiple times to assess the system's performance.

ParameterAcceptance Criteria
USP Plate Count Not less than 3000 for the N-Methylurea peak.[1]
USP Tailing Factor Not more than 2.0 for the N-Methylurea peak.[1]
%RSD for Peak Areas Not more than 5.0% for replicate injections.

5. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of N-methylurea.

  • Inject the working standard solution to determine the retention time and response for N-methylurea.

  • Inject the sample solution for analysis.

  • Identify the N-methylurea peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak area of the N-methylurea peak in both the standard and sample chromatograms.

6. Calculation

The percentage of N-methylurea (%w/w) in the sample is calculated using the following formula:

% N-methylurea = (AT / AS) * (WS / WT) * (D1 / D2) * P * 100

Where:

  • AT = Peak area of N-methylurea in the sample solution

  • AS = Average peak area of N-methylurea in the working standard solution

  • WS = Weight of N-methylurea reference standard (mg)

  • WT = Weight of the sample (mg)

  • D1 = Dilution factor for the standard solution

  • D2 = Dilution factor for the sample solution

  • P = Purity of the N-methylurea reference standard

Method Validation Summary

The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][7] The key validation parameters are summarized below.

Validation ParameterResult
Specificity The method is specific, as no interference was observed from the blank or other related substances at the retention time of N-methylurea.[1]
Linearity The method demonstrated good linearity over the concentration range.
Accuracy (% Recovery) The average recovery was found to be 96.9%.[1]
Precision (%RSD) The method is precise, with low relative standard deviation for replicate measurements.
Limit of Detection (LOD) 0.002 %w/w[1]
Limit of Quantification (LOQ) 0.005 %w/w[1]
Robustness The method is robust against small, deliberate variations in chromatographic conditions.

Workflow Visualization

The following diagram illustrates the general workflow for the RP-HPLC determination of N-methylurea.

RP_HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_result 4. Result prep_std Prepare Standard (N-Methylurea Ref. Std) prep_spl Prepare Sample (Dissolve Drug Substance) prep_mp Prepare Mobile Phase (Buffer & Acetonitrile) sys_suit System Suitability Check (Inject Standard) prep_mp->sys_suit Equilibrate System analysis Inject Blank, Standard, & Sample Solutions sys_suit->analysis integrate Identify & Integrate Peak (at ~5.5 min) analysis->integrate calculate Calculate %w/w of N-Methylurea integrate->calculate

Caption: General workflow for N-methylurea analysis by RP-HPLC.

References

Application Notes and Protocols: The Use of Methylurea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylurea, a simple and readily available derivative of urea (B33335), serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic amino groups and an electrophilic carbonyl group, allows it to participate in various cyclocondensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key reagent. The protocols are based on established synthetic methodologies and aim to provide researchers with a practical guide for laboratory implementation.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea, providing access to dihydropyrimidinones (DHPMs).[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The use of N-methylurea in this reaction allows for the synthesis of N1-substituted DHPMs.

Quantitative Data for Biginelli Reaction with this compound and its Analogs
EntryAldehydeβ-Dicarbonyl CompoundUrea DerivativeCatalystSolventTime (h)Yield (%)Reference
14-Hydroxy-3-methoxybenzaldehydeEthyl acetoacetate (B1235776)UreaH2SO4Ethanol (B145695)1-[2]
24-Hydroxy-3,5-dimethylbenzaldehydeEthyl acetoacetateUreaH2SO4Ethanol1-[2]
3AcetaldehydeEthyl acetoacetateUreaH2SO4Ethanol181.7 (at pH 4)[2]
44-MethoxybenzaldehydeEthyl acetoacetateUreaH2SO4Ethanol--[2]
5Benzaldehyde (B42025)Ethyl acetoacetateUreaBenzyltriethylammonium chlorideSolvent-free--[3]
6Various aromatic aldehydesEthyl acetoacetateUrea/Thioureap-Toluenesulfonic acidEthanol-Good[4]
7BenzaldehydeEthyl acetoacetateUreaHClEthanol18Low[5]
8BenzaldehydeEthyl acetoacetateUreaNH4ClSolvent-free3High[5]
9BenzaldehydeEthyl acetoacetateUreaMontmorillonite KSFSolvent-free3High[5]
Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • N-Methylurea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and N-methylurea (15 mmol, 1.11 g) in ethanol (20 mL).

  • Add a catalytic amount of concentrated HCl (2 mL).

  • Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water, followed by a cold mixture of ethanol and water.[5]

  • Dry the crude product. Recrystallize the solid from ethanol or a mixture of ethyl acetate (B1210297) and n-hexane to obtain the purified 1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Logical Relationship: Biginelli Reaction Mechanism

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Acylimine N-Acyliminium Ion Aldehyde->Acylimine + this compound - H2O This compound N-Methylurea This compound->Acylimine Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization OpenChain Open-Chain Ureide Acylimine->OpenChain + Enolate Enolate->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization - H2O

Caption: The Biginelli reaction mechanism involves the formation of an N-acyliminium ion intermediate.

II. Synthesis of Substituted Uracils

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. This compound can be used in the synthesis of 6-methyluracil (B20015) derivatives through condensation with β-ketoesters.

Experimental Protocol: Synthesis of 6-Methyluracil from this compound

Materials:

  • Ethyl acetoacetate

  • N-Methylurea

  • Sodium ethoxide

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • To this solution, add N-methylurea (10 mmol, 0.74 g) and stir until it dissolves.

  • Add ethyl acetoacetate (10 mmol, 1.30 g) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then neutralize it with dilute HCl.

  • A precipitate of 6-methyluracil will form. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain pure 6-methyluracil.[6]

Experimental Workflow: Synthesis of 6-Methyluracil

Uracil_Synthesis_Workflow start Start step1 Dissolve N-Methylurea in Sodium Ethoxide/Ethanol start->step1 step2 Add Ethyl Acetoacetate dropwise step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool and Neutralize with dilute HCl step3->step4 step5 Filter and Wash the Precipitate step4->step5 step6 Recrystallize from Hot Water step5->step6 end End: Pure 6-Methyluracil step6->end

Caption: Workflow for the synthesis of 6-methyluracil.

III. Synthesis of Hydantoins

Hydantoins are a class of heterocyclic compounds that are structurally related to imidazolidine-2,4-dione. They are found in various biologically active molecules. The Bucherer-Bergs reaction is a classic method for hydantoin (B18101) synthesis, and variations of this method can utilize this compound derivatives.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin from Acetone (B3395972) and this compound (Conceptual)

Materials:

  • Acetone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium (B1175870) carbonate

  • N-Methylurea

  • Ethanol/Water mixture

Procedure: (This is a conceptual adaptation of the Bucherer-Bergs synthesis)

  • CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of potassium cyanide.

  • In a pressure vessel, combine acetone (10 mmol, 0.58 g), potassium cyanide (12 mmol, 0.78 g), and ammonium carbonate (30 mmol, 2.88 g) in a mixture of ethanol and water.

  • Add N-methylurea (10 mmol, 0.74 g) to the mixture.

  • Seal the vessel and heat it to 60-70 °C for several hours with stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with dilute HCl to precipitate the hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain pure 5,5-dimethyl-1-methylhydantoin.[7]

Signaling Pathway: General Formation of Hydantoins

Hydantoin_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone/Aldehyde Aminonitrile α-Aminonitrile Ketone->Aminonitrile + Cyanide + Ammonia Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile Ammonium Ammonium Carbonate Ammonium->Aminonitrile This compound N-Methylurea Carbamic_Acid Carbamic Acid Derivative This compound->Carbamic_Acid Aminonitrile->Carbamic_Acid + CO2 (from (NH4)2CO3) + N-Methylurea Hydantoin Hydantoin Carbamic_Acid->Hydantoin Intramolecular Cyclization

Caption: General pathway for hydantoin synthesis.

IV. Synthesis of Triazine Derivatives

1,3,5-Triazines are six-membered heterocyclic rings containing three nitrogen atoms. They are synthesized through the cyclotrimerization of nitriles or by the reaction of compounds containing an amidine group with various reagents. While direct synthesis from this compound is less common, this compound can be a precursor to intermediates used in triazine synthesis.

Experimental Protocol: Conceptual Synthesis of a 2-Amino-1,3,5-triazine Derivative

Materials:

Procedure: (This is a conceptual protocol)

  • CAUTION: Handle cyanuric chloride in a fume hood and avoid contact with moisture.

  • Prepare a solution of N-methyl-biguanide (prepared from dicyandiamide (B1669379) and methylamine, a derivative of this compound chemistry).

  • In a three-necked flask, dissolve cyanuric chloride (10 mmol, 1.84 g) in dioxane at 0-5 °C.

  • Slowly add a solution of N-methyl-biguanide (10 mmol) and sodium hydroxide (10 mmol, 0.40 g) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 2-(N-methyl-biguanidino)-4,6-dichloro-1,3,5-triazine.[8]

Logical Relationship: Stepwise Substitution on Cyanuric Chloride

Triazine_Synthesis start Cyanuric Chloride step1 First Nucleophilic Substitution (e.g., with Amine 1 at 0-5°C) start->step1 intermediate1 2-Substituted-4,6-dichloro-1,3,5-triazine step1->intermediate1 step2 Second Nucleophilic Substitution (e.g., with Amine 2 at RT) intermediate1->step2 intermediate2 2,4-Disubstituted-6-chloro-1,3,5-triazine step2->intermediate2 step3 Third Nucleophilic Substitution (e.g., with Amine 3 at elevated temp.) intermediate2->step3 end 2,4,6-Trisubstituted-1,3,5-triazine step3->end

Caption: Stepwise synthesis of trisubstituted triazines.

References

Application Notes and Protocols for Methylurea-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylurea, a methylated derivative of urea (B33335), presents a versatile building block for the synthesis of a variety of polymers. Its unique chemical structure, featuring both a reactive secondary amine and a primary amide group, allows for its participation in various polymerization reactions, including polycondensation and polyaddition. The incorporation of the methyl group can influence the properties of the resulting polymers, such as solubility, thermal stability, and hydrogen bonding characteristics, making them attractive for a range of applications, from specialty resins to advanced drug delivery systems.

These application notes provide an overview of the synthesis, properties, and potential applications of this compound-based polymers. Detailed experimental protocols for the synthesis of this compound-formaldehyde resins and a hypothetical this compound-containing polyamidoamide are included to guide researchers in their exploration of this promising class of materials.

Synthesis of this compound-Based Polymers

This compound can be incorporated into polymer chains through several synthetic routes, primarily through reactions involving its amine and amide functionalities.

This compound-Formaldehyde Resins

Analogous to the well-established urea-formaldehyde resins, this compound can react with formaldehyde (B43269) to form methylol this compound intermediates, which then undergo condensation to form a cross-linked thermosetting resin. The methyl group can influence the reaction kinetics and the final properties of the cured resin.

General Reaction Scheme:

The synthesis of this compound-formaldehyde (MUF) resins typically proceeds in two stages:

  • Methylolation: this compound reacts with formaldehyde under neutral or alkaline conditions to form mono-, di-, and trimethylolthis compound.

  • Condensation: Under acidic conditions and with heating, the methylol groups condense with other methylol groups or with the amine/amide protons of other this compound molecules, eliminating water and forming methylene (B1212753) or ether linkages to create a cross-linked network.[1][2][3]

Polyaddition Reactions with Diisocyanates

The secondary amine group in this compound can react with isocyanate groups to form urea linkages. This allows for the incorporation of this compound into polyurea chains through polyaddition reactions with diisocyanates.[4][5] The resulting polymers would contain N-substituted urea linkages, which can affect the hydrogen bonding patterns and, consequently, the mechanical and thermal properties of the material.

General Reaction Scheme:

n OCN-R-NCO + n H₂N-C(O)NHCH₃ → [-CO-NH-R-NH-CO-N(CH₃)-CO-NH-]n

Properties of this compound-Based Polymers

The properties of polymers derived from this compound are expected to be influenced by the presence of the methyl group.

Table 1: Anticipated Properties of this compound-Based Polymers Compared to Urea-Based Analogs

PropertyExpected Influence of Methyl GroupRationale
Solubility Increased solubility in organic solventsThe methyl group can disrupt the strong, regular hydrogen bonding present in unsubstituted polyureas, leading to weaker intermolecular forces.
Melting Point (Tm) LowerDisruption of hydrogen bonding and crystal packing efficiency.
Glass Transition Temp (Tg) LowerIncreased free volume and chain mobility due to the pendant methyl group.
Mechanical Strength Potentially lowerReduced hydrogen bonding density may lead to lower tensile strength and modulus.
Thermal Stability Similar or slightly lowerThe fundamental urea linkage provides good thermal stability, though the C-N bond of the methyl group might be a point of initial degradation.
Adhesion Potentially alteredChanges in polarity and hydrogen bonding capacity can affect adhesion to various substrates.

Note: The data in this table is predictive and based on general principles of polymer chemistry. Actual properties would need to be determined experimentally.

Applications

The unique properties of this compound-based polymers open up possibilities for various applications.

Specialty Resins and Coatings

The potentially improved solubility and modified adhesion characteristics of this compound-formaldehyde resins could make them suitable for specialty coating and adhesive applications where processing in organic solvents is preferred or where specific substrate interactions are desired.

Drug Delivery Systems

The biodegradability of certain polymer backbones, combined with the potential for modifying properties by incorporating this compound, makes these polymers interesting candidates for controlled drug delivery.[6][7][8] The rate of drug release from a polymer matrix can be influenced by the polymer's hydrophilicity, degradation rate, and interaction with the drug molecule, all of which can be tuned by the inclusion of this compound. For instance, polymers for controlled-release medications can be designed to release their payload over extended periods, improving patient compliance and therapeutic outcomes.

A hypothetical application involves the use of a biodegradable poly(amido-amine) containing this compound for the encapsulation and controlled release of a therapeutic agent. The presence of the this compound unit could modulate the degradation profile and the release kinetics of the encapsulated drug.

Experimental Protocols

Protocol 1: Synthesis of this compound-Formaldehyde (MUF) Resin

This protocol describes the two-stage synthesis of a this compound-formaldehyde resin.

Materials:

  • This compound (CH₃NHCONH₂)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Formic acid (HCOOH) solution (10%)

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • pH meter or pH indicator paper

Procedure:

Stage 1: Methylolation (Alkaline Conditions) [1][3]

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 74.08 g (1.0 mol) of this compound to 162.2 g (2.0 mol) of 37% formaldehyde solution.

  • Adjust the pH of the mixture to 7.5-8.0 using the 2 M NaOH solution.

  • Heat the mixture to 60 °C with stirring and maintain this temperature for 1 hour to allow for the formation of methylolthis compound.

Stage 2: Condensation (Acidic Conditions) [1][3]

  • Cool the reaction mixture to 50 °C.

  • Slowly add 10% formic acid to adjust the pH to 4.5-5.0.

  • Increase the temperature to 80-90 °C and continue stirring.

  • Monitor the viscosity of the resin. The reaction is complete when the desired viscosity is reached (this will depend on the intended application and needs to be determined empirically).

  • Once the target viscosity is achieved, cool the mixture rapidly to room temperature and adjust the pH back to 7.0-7.5 with 2 M NaOH to quench the reaction and ensure storage stability.

Characterization:

The resulting resin can be characterized for its solid content, viscosity, gel time, and free formaldehyde content. The cured resin can be analyzed for its thermal and mechanical properties using techniques like Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).[9]

Protocol 2: Hypothetical Synthesis of a this compound-Containing Poly(amido-amine) via Polycondensation

This protocol describes a hypothetical synthesis of a linear polymer containing this compound through polycondensation with a dicarboxylic acid chloride.

Materials:

  • This compound

  • Sebacoyl chloride (ClCO(CH₂)₈COCl)

  • Triethylamine (B128534) (N(C₂H₅)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Schlenk flask or three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Set up a dry Schlenk flask or three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Dissolve 7.41 g (0.1 mol) of this compound and 20.24 g (0.2 mol) of triethylamine in 100 mL of anhydrous DMF in the flask under a nitrogen atmosphere.

  • In the dropping funnel, prepare a solution of 23.91 g (0.1 mol) of sebacoyl chloride in 50 mL of anhydrous DMF.

  • Cool the flask containing the this compound solution to 0 °C in an ice bath.

  • Add the sebacoyl chloride solution dropwise to the stirred this compound solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of anhydrous diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration and wash it thoroughly with diethyl ether.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Characterization:

The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide and urea linkages, and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer structure. The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC). Thermal properties can be assessed using Differential Scanning Calorimetry (DSC) and TGA.

Visualizations

Logical Workflow for MUF Resin Synthesis

MUF_Synthesis_Workflow cluster_stage1 Stage 1: Methylolation cluster_stage2 Stage 2: Condensation A Mix this compound and Formaldehyde B Adjust pH to 7.5-8.0 (NaOH) A->B C Heat to 60°C for 1 hour B->C D Cool to 50°C C->D E Adjust pH to 4.5-5.0 (Formic Acid) D->E F Heat to 80-90°C E->F G Monitor Viscosity F->G H Cool and Neutralize (pH 7.0-7.5) G->H I I H->I Final MUF Resin

Caption: Workflow for the two-stage synthesis of this compound-formaldehyde (MUF) resin.

Hypothetical Signaling Pathway for Drug Release

Drug_Release_Pathway cluster_environment Physiological Environment cluster_polymer This compound-Based Polymer Matrix A Aqueous Environment (e.g., Body Fluids) B Polymer Swelling & Hydrolysis A->B Water Ingress C Polymer Backbone Degradation B->C E Therapeutic Effect C->E Drug Release D Encapsulated Drug D->C

Caption: Proposed mechanism for drug release from a biodegradable this compound-based polymer matrix.

References

Application of Methylurea in the Synthesis of Foldamers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, have emerged as a powerful tool in medicinal chemistry, materials science, and chemical biology. Their ability to mimic biological structures such as peptides and proteins, coupled with their inherent resistance to proteolytic degradation, makes them highly attractive candidates for the development of novel therapeutics and functional materials.[1][2] Among the various classes of foldamers, those based on a urea (B33335) backbone have garnered significant attention due to their synthetic accessibility and robust folding propensity into stable helical structures.[1]

The incorporation of N-methylurea units into the foldamer backbone offers a subtle yet powerful strategy for modulating the physicochemical properties of these molecules. The methyl group can influence hydrogen bonding patterns, solubility, and conformational flexibility without drastically altering the overall helical structure.[1] This fine-tuning capability is crucial for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and designing novel catalysts.[2] These application notes provide detailed protocols for the synthesis of methylurea-containing foldamers and present relevant data for their characterization.

Data Presentation

The synthesis of this compound-containing foldamers can be accomplished through both solid-phase and solution-phase methodologies. The choice of method often depends on the desired length of the oligomer and the scale of the synthesis. Below are tables summarizing typical quantitative data associated with these synthetic approaches, based on established protocols for similar oligourea foldamers.

Table 1: Summary of Solid-Phase Synthesis Parameters for a Model this compound-Containing Tetramer

ParameterValue/RangeReference for Typical Data
Resin Loading0.5 - 1.0 mmol/g[3]
Coupling Time per Residue2 - 4 hours[3]
Deprotection Time (Fmoc)20 - 30 minutes[3]
Cleavage Time from Resin2 - 3 hours[3]
Overall Yield (crude)60 - 80%General literature observation
Purity (crude, by HPLC)> 70%[3]
Final Yield (after purification)30 - 50%General literature observation

Table 2: Characterization Data for a Representative this compound-Containing Foldamer

Characterization TechniqueObserved Data/ValueReference for Typical Data
HPLC Retention Time Varies (e.g., 15-25 min)[4]
Mass Spectrometry (ESI-MS) [M+H]⁺, [M+Na]⁺ calculated vs. found[4]
¹H NMR (in CDCl₃ or CD₃CN) Amide NH: 6.0-8.5 ppm; α-CH₂: 3.0-4.0 ppm; N-CH₃: ~2.8 ppm[5]
Circular Dichroism (CD) Maxima/minima characteristic of helical fold (e.g., min at ~220 nm)[5]

Experimental Protocols

The synthesis of a this compound-containing foldamer involves three key stages:

  • Synthesis of a suitably protected this compound building block.

  • Iterative coupling of the building block to form the oligomer (solution-phase or solid-phase).

  • Deprotection and purification of the final foldamer.

Protocol 1: Synthesis of the this compound Building Block: N-(tert-Butoxycarbonyl)-N'-methylethylenediamine

This protocol outlines the synthesis of a key precursor for introducing a this compound moiety. The Boc group protects the secondary amine, allowing for selective reaction at the primary amine during subsequent steps.[6][7]

Materials:

Procedure:

  • Dissolve N-methylethylenediamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-N'-methylethylenediamine as a colorless oil.

Protocol 2: Solution-Phase Synthesis of a this compound-Containing Dimer

This protocol describes a representative solution-phase coupling to form a dimer, which can be extended iteratively to synthesize longer oligomers. It assumes the availability of an activated carbamate (B1207046) of the this compound building block (which can be prepared from the product of Protocol 1 and N,N'-disuccinimidyl carbonate) and another amine-terminated building block.

Materials:

  • N-Boc-N'-methylethylenediamine-derived succinimidyl carbamate (Building Block 1)

  • Amine-terminated building block (e.g., another amino acid derivative with a free amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Potassium bisulfate (KHSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the amine-terminated building block (1.0 equivalent) in a mixture of anhydrous CH₃CN and DMF under an inert atmosphere.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[4]

  • Dissolve Building Block 1 (1.2 equivalents) in anhydrous CH₃CN and add it dropwise to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvents under vacuum. Co-evaporate with toluene (B28343) (3x) to remove residual DMF.[4]

  • Redissolve the residue in EtOAc and wash sequentially with 1M KHSO₄ solution (4x), saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected dimer.

  • The Boc group can be removed using trifluoroacetic acid (TFA) in DCM to allow for further chain elongation.

Protocol 3: Solid-Phase Synthesis (SPS) of a this compound-Containing Oligomer

Solid-phase synthesis is highly efficient for preparing longer oligomers and libraries.[2] This protocol outlines a general procedure on a Rink Amide resin using Fmoc-protected building blocks. The this compound unit would be introduced using a corresponding Fmoc-protected, activated monomer.

Materials:

  • Rink Amide resin

  • Fmoc-protected building blocks (including the this compound monomer)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Monomer Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate the first Fmoc-protected monomer (3 equivalents) with DIC/HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated monomer solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF.

  • Chain Elongation (Iterative Cycle):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-protected monomer (including the this compound monomer at the desired position) as described in step 2.

    • Repeat this cycle until the desired oligomer length is achieved.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc removal, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude foldamer by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the crude product and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound-containing foldamer.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Oligomer Oligomer Synthesis cluster_Purification Purification & Analysis M1 N-methylethylenediamine M3 Protocol 1: Mono-Boc Protection M1->M3 M2 Boc₂O M2->M3 M4 N-Boc-N'-methyl- ethylenediamine M3->M4 M5 Activation (e.g., with DSC) M4->M5 M6 Activated this compound Monomer M5->M6 S2 Protocol 2/3: Iterative Coupling & Deprotection M6->S2 S1 Solid-Phase Resin or Solution-Phase Starting Material S1->S2 S3 Protected Foldamer on Resin / in Solution S2->S3 S4 Cleavage / Final Deprotection S3->S4 S5 Crude Foldamer S4->S5 P1 RP-HPLC Purification S5->P1 P2 Pure Foldamer P1->P2 P3 Characterization (MS, NMR, CD) P2->P3 P4 Structural & Functional Data P3->P4

Caption: General workflow for the synthesis of this compound-containing foldamers.

Logical Relationship of Synthesis Methods

This diagram shows the relationship between the choice of synthetic strategy and the typical scale or application.

Synthesis_Choice cluster_Solution Solution-Phase Synthesis cluster_Solid Solid-Phase Synthesis (SPS) Start Desired Foldamer Sol_Protocol Iterative Coupling & Deprotection in Solution Start->Sol_Protocol Short Oligomers Large Scale SPS_Protocol Iterative Coupling & Deprotection on Resin Start->SPS_Protocol Long Oligomers Library Synthesis Sol_Adv Advantages: - Scalable to grams - Mechanistic studies Sol_Protocol->Sol_Adv Sol_Disadv Disadvantages: - Purification intensive - Tedious for long oligomers Sol_Protocol->Sol_Disadv SPS_Adv Advantages: - High efficiency for long chains - Amenable to automation - Simplified purification SPS_Protocol->SPS_Adv SPS_Disadv Disadvantages: - Lower scale (mg) - Resin-related side reactions SPS_Protocol->SPS_Disadv

Caption: Decision logic for choosing a synthetic strategy for urea-based foldamers.

References

Application Notes and Protocols: N-methylurea in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylurea and its derivatives, particularly N-nitroso-N-methylurea (MNU), are pivotal compounds in oncology research. While not typically used as a therapeutic agent itself, N-methylurea serves as a crucial precursor for the synthesis of the nitrosourea (B86855) class of anticancer drugs. Furthermore, MNU is a potent, direct-acting alkylating agent widely employed in preclinical studies to induce tumors in animal models, thereby creating robust platforms for testing novel therapeutic strategies.[1][2][3] These application notes provide an overview of the mechanisms and uses of N-methylurea-related compounds in cancer research and detail relevant experimental protocols.

Application Note 1: Nitrosoureas - N-methylurea Derivatives as Chemotherapeutic Agents

Nitrosoureas are a class of alkylating agents that have been a component of chemotherapy regimens for decades.[4] Drugs such as Carmustine (BCNU) and Lomustine (CCNU) are derived from a nitrosourea scaffold.[5][6] Their high lipophilicity allows them to cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors.[4][6]

Mechanism of Action

The anticancer activity of nitrosoureas stems from their spontaneous, non-enzymatic decomposition under physiological conditions.[5][7] This degradation generates two highly reactive species: a chloroethyl diazonium hydroxide (B78521) and an isocyanate.

  • Alkylation: The chloroethyl diazonium hydroxide evolves into a chloroethyl carbonium ion, a potent electrophile.[5][7] This ion alkylates nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.[8] This initial alkylation can be followed by an intramolecular reaction, leading to the formation of DNA interstrand cross-links.[5][7] These cross-links prevent DNA strand separation, thereby blocking essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis.[4]

  • Carbamoylation: The second reactive product, an organic isocyanate, can react with lysine (B10760008) residues on proteins.[5] This carbamoylation can inactivate critical enzymes, including those involved in DNA repair, which may potentiate the cytotoxic effects of the DNA alkylation.[5][9]

G cluster_0 Physiological Conditions (Non-enzymatic) cluster_1 Reactive Intermediates cluster_2 Macromolecular Targets cluster_3 Cellular Consequences NU Nitrosourea (e.g., CCNU, BCNU) Alkylating Chloroethyl Diazonium Hydroxide NU->Alkylating Decomposition Carbamoylating Isocyanate NU->Carbamoylating Decomposition DNA DNA Alkylating->DNA Alkylation Proteins Proteins (e.g., DNA Repair Enzymes) Carbamoylating->Proteins Carbamoylation Crosslink DNA Interstrand Cross-linking DNA->Crosslink Inactivation Enzyme Inactivation Proteins->Inactivation Apoptosis Apoptosis / Cell Death Crosslink->Apoptosis Blocks Replication Inactivation->Apoptosis Inhibits DNA Repair

Caption: General mechanism of action for nitrosourea anticancer agents.
Quantitative Data on Nitrosourea Derivatives

The efficacy of nitrosourea compounds can be quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

CompoundCell LineIC₅₀ Value (µM)Key Findings
Lomustine (CCNU) U87 (Glioblastoma)55Effective against glioblastoma cell lines.[4]
Lomustine (CCNU) Temozolomide-resistant U8786Shows activity in drug-resistant glioblastoma cells.[4]
Carmustine (BCNU) -Data not readily available in cited sourcesA well-established bifunctional alkylating agent used primarily for brain tumors and Hodgkin disease.[5][7]
Streptozocin -Data not readily available in cited sourcesA naturally occurring nitrosourea with selectivity for pancreatic β-cells, exploiting glucose transporters for uptake.[4]

Application Note 2: N-methyl-N-nitrosourea (MNU) for In Vivo Cancer Modeling

N-methyl-N-nitrosourea (MNU or NMU) is a powerful research tool used to induce cancer in laboratory animals.[10][11] As a direct-acting carcinogen, it does not require metabolic activation to exert its effects.[12] The MNU-induced rat mammary carcinoma model is one of the most widely used systems because the resulting tumors share significant histological and genetic similarities with human breast cancer.[1][13] These models are invaluable for studying carcinogenesis and for the in vivo screening of potential chemopreventive and therapeutic agents.[2][13]

Mechanism of Carcinogenesis

MNU is an alkylating agent that transfers its methyl group to DNA bases.[3] This action can lead to AT:GC transition mutations, activate oncogenes, and inactivate tumor suppressor genes, thereby disrupting normal cell cycle control and promoting uncontrolled proliferation.[3][14] The accumulation of such mutations in susceptible tissues leads to tumor initiation and progression.[14]

G Start Select Animals (e.g., Female Sprague-Dawley Rats, 4-7 weeks old) Prep Prepare MNU Solution (e.g., in saline with 0.05% acetic acid or citrate (B86180) buffer) Start->Prep Admin Administer MNU (e.g., Intraperitoneal, Intravenous, or Intraductal injection) Prep->Admin Monitor Monitor Animals (Weekly palpation for tumors, body weight checks) Admin->Monitor Endpoint Reach Experimental Endpoint (e.g., Predetermined tumor size or time point) Monitor->Endpoint Drug Administer Test Compound (Therapeutic or Preventive) Monitor->Drug Intervention Analysis Tumor Analysis (Histopathology, Molecular Analysis) Endpoint->Analysis Drug->Monitor

Caption: Experimental workflow for MNU-induced mammary carcinogenesis.

Experimental Protocols

Protocol 1: Synthesis of N-Nitroso-N-methylurea (MNU)

This protocol is adapted from established organic synthesis procedures for the nitrosation of methylurea.[15] CAUTION: MNU is a potent carcinogen, mutagen, and teratogen.[3][10] Handle with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Ice

  • Sulfuric acid (50%)

  • Cold distilled water

  • Beakers, flasks, magnetic stirrer, and Buchner funnel

Procedure:

  • In a 1-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of this compound in water.

  • Cool the flask in an ice-salt bath to 0–5 °C.

  • Separately, prepare a saturated aqueous solution of sodium nitrite. Cool this solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the stirred this compound solution, ensuring the temperature does not rise above 5 °C.

  • Once the addition is complete, slowly add 50% sulfuric acid dropwise from the dropping funnel. Maintain vigorous stirring and keep the temperature below 5 °C. The nitrosothis compound (B1605039) will precipitate as a pale-yellow crystalline solid.[16]

  • Continue stirring for 30-60 minutes after the acid addition is complete.

  • Filter the precipitate at once using a suction funnel. Press the crystals to remove excess liquid.

  • Wash the crystalline product with a small amount of ice-cold water.

  • Dry the product in a vacuum desiccator.

  • Storage: Store the final product in a refrigerator (2-8 °C). Do not store at temperatures above 20 °C for extended periods, as it can decompose.[15]

Protocol 2: Induction of Mammary Tumors in Rats using MNU

This protocol provides a general guideline for inducing mammary tumors in Sprague-Dawley rats, a commonly used model.[12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Female Sprague-Dawley rats (e.g., 4-7 weeks of age).[1]

  • N-methyl-N-nitrosourea (MNU).

  • Sterile 0.9% saline solution, slightly acidified (e.g., with 0.05% acetic acid) or citrate buffer to stabilize the MNU.[13]

  • Syringes and needles for injection.

Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.

  • MNU Preparation: Immediately before use, dissolve MNU in the acidified saline or citrate buffer vehicle. Protect the solution from light. The final concentration will depend on the desired dose.

  • Administration: Administer the freshly prepared MNU solution to the rats. The route and dose can be varied (see table below). For intraperitoneal (i.p.) injection, a common dose is 50 mg/kg body weight.[14]

  • Monitoring: Palpate the rats' mammary regions weekly to detect tumor formation. Record the date of appearance, location, and size of all tumors. Monitor the animals' overall health, including body weight.

  • Termination: The experiment can be terminated when tumors reach a predetermined size limit as per IACUC guidelines, or at a specific time point post-injection (e.g., 16 weeks).[12][17]

  • Necropsy and Analysis: At termination, euthanize the animals and perform a complete necropsy. Excise tumors and other relevant tissues for histopathological and molecular analysis.

Summary of MNU Induction Protocols for Mammary Tumors

Rat StrainAge at InjectionMNU DoseAdministration RouteTumor IncidenceLatency Period
Sprague-Dawley50, 65, and 80 days50 mg/kg (3 doses)Intraperitoneal (i.p.)High-
Sprague-Dawley50 days-Intravenous (i.v.)73%86 days
F34450 days-Intravenous (i.v.)89%94 days
Sprague-Dawley7 weeks0.5, 1.0, or 2.0 mgIntraductal (i.duc)Dose-dependent-

Data compiled from multiple sources.[10][12][14]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is a standard method for evaluating the efficacy of potential anticancer compounds.

Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (e.g., a newly synthesized N-methylurea derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[19]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[20]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19] Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

G Seed 1. Seed Cells in 96-well plate (100 µL/well) Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 3. Add Test Compound (Varying concentrations) Incubate1->Treat Incubate2 4. Incubate (24-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols: Nitrosation of Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methylurea (NMU) is a potent carcinogenic and mutagenic compound widely used in experimental cancer research to induce tumors in laboratory animals.[1][2] Its synthesis involves the nitrosation of methylurea. This document provides detailed experimental procedures for the synthesis, handling, and analysis of NMU, emphasizing safety and procedural accuracy. The information is intended for use by qualified researchers in controlled laboratory settings.

WARNING

N-Nitroso compounds, including N-Nitroso-N-methylurea, are known carcinogens and mutagens and should be handled with extreme caution.[2][3] All procedures must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[4] An emergency plan should be in place for any accidental exposure.

Safety Precautions

Handling:

  • Always handle NMU within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Use disposable absorbent pads on the work surface to contain spills.[4]

  • Avoid generating aerosols during preparation and handling.[4]

  • Wash hands thoroughly after handling, even after removing gloves.[4]

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., Nitrile or Natural Rubber) are mandatory.[2]

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A designated lab coat for this procedure should be used.

  • Respirator: In case of inadequate ventilation, a respirator may be necessary.[5]

Decontamination and Waste Disposal:

  • Decontamination: Reusable glassware and non-porous surfaces can be decontaminated by soaking in a solution of 10% sodium thiosulfate (B1220275) and 1% sodium hydroxide (B78521) for 24 hours.[4]

  • Waste: All disposable materials contaminated with NMU, as well as any leftover NMU, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[4] Used needles and syringes should be placed in a sharps container for incineration.[4]

Experimental Protocols

Protocol 1: Batch Synthesis of N-Nitroso-N-methylurea

This protocol is adapted from a procedure described in Organic Syntheses.[6]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Equipment:

  • Beaker (3 L)

  • Mechanical stirrer

  • Freezing mixture (ice-salt bath)

  • Siphon

Procedure:

  • Preparation of this compound Solution:

    • Prepare a solution of this compound. A common method involves boiling a solution of methylamine (B109427) hydrochloride and urea.[6]

    • Cool the this compound solution to room temperature.

    • Dissolve sodium nitrite in the this compound solution. For example, dissolve 110 g (1.5 moles) of 95% sodium nitrite in the cooled solution.[6]

    • Cool this entire solution to 0°C in an ice bath.[6]

  • Preparation of Acid Solution:

    • In a 3 L beaker, prepare a mixture of 600 g of crushed ice and 100 g (1 mole) of concentrated sulfuric acid.[6]

    • Surround this beaker with an efficient freezing mixture to maintain a low temperature.

  • Nitrosation Reaction:

    • Slowly add the cold this compound-nitrite solution to the stirred acid solution using a siphon. The end of the siphon should be below the surface of the acid solution.[6]

    • Maintain the reaction temperature at or below 0°C throughout the addition. This process should take approximately one hour.[6]

  • Isolation and Purification:

    • After the addition is complete, the N-nitrosothis compound will precipitate as a solid.

    • Collect the product by filtration.

    • Wash the product with cold water. A test for complete washing is the complete solubility of a moist sample in boiling methyl alcohol.[6] Repeat washing if a residue remains.

  • Storage:

    • The moist product can be stored indefinitely in a refrigerator.[6]

    • It should not be kept above 20°C for more than a few hours.[6]

Protocol 2: Continuous Flow Synthesis of N-Nitroso-N-methylurea

This method offers a safer alternative to batch synthesis by generating and consuming the hazardous intermediate in a continuous stream.[7]

Materials:

  • N-methylurea

  • Hydrochloric acid (HCl, 32%)

  • Sodium nitrite (NaNO₂)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Diethyl ether

  • Water

Equipment:

  • Flow chemistry system with multiple pump modules and reactor coils (e.g., Vapourtec R-series).[7]

  • T-piece mixers

  • Back pressure regulator

Procedure:

  • Feed Solutions Preparation:

    • Feed A: Prepare a solution of N-methylurea (e.g., 3M) and HCl (e.g., 1.5M) in water. For example, 66.7 g (0.9 mol) of N-methylurea and 154 g (1.35 mol) of 32% HCl in a total volume of 300 mL.[7]

    • Feed B: Prepare a 1:1 mixture of 2-MeTHF and diethyl ether.[7]

    • Feed C: Prepare an aqueous solution of NaNO₂ (e.g., 4M). For example, 93.8 g (1.36 mol) of NaNO₂ in a total volume of 340 mL.[7]

  • Flow Reaction Setup:

    • Set the flow rates for the pumps. For example:

      • Feed A: 0.985 mL/min[7]

      • Feed B: 5.9 mL/min[7]

      • Feed C: 1.11 mL/min[7]

    • Pump Feed A and Feed B through a T-piece to mix.

    • Introduce Feed C into the mixed stream through a second T-piece.

    • Pass the reaction mixture through a reactor coil of appropriate volume.

  • Product Collection:

    • The output from the reactor is a biphasic mixture containing the N-nitrosothis compound in the organic phase. A liquid-liquid phase separator can be used for continuous separation.[7]

Reaction Kinetics and Data

The nitrosation of this compound is a third-order reaction, with the rate being proportional to the concentrations of this compound, nitrous acid, and hydrogen ions.[8] The reaction is rapid under acidic conditions and is catalyzed by sulfate (B86663) and phosphate (B84403) ions.[8]

ParameterValue/ConditionReference
Optimal pH for NMU formation 1 - 3[1]
Reaction Order Third-order[8]
Catalysts Sulfate and phosphate ions[8]
Inhibitors Ascorbic acid[9]

Analytical Methods

The determination of N-nitrosothis compound can be performed using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

  • Principle: A simple and sensitive method involves the derivatization of NMU. NMU is treated with alkali to form diazomethane, which then reacts with 4-nitrothiophenol (B108094) (NTP) to form 4-nitrothiophenol methyl thioether (NTP-Me). NTP-Me is then quantified by HPLC.

  • Sample Preparation (Biological Fluids): Samples can be cleaned up using a kieselguhr column followed by heptane-water partition.

  • Detection Limit: Approximately 0.5 nmol/g for stomach contents and 1 nmol/g for intestine contents and blood samples.

Visualizations

Reaction Pathway

Nitrosation_of_this compound Nitrosation of this compound Reaction Pathway This compound This compound Intermediate Protonated Intermediate This compound->Intermediate + H⁺ NitrosatingAgent Nitrosating Agent (e.g., HNO₂ from NaNO₂ + Acid) NitrosatingAgent->Intermediate + NMU N-Nitroso-N-methylurea Intermediate->NMU - H⁺ H2O Water Intermediate->H2O + H₂O

Caption: Reaction pathway for the nitrosation of this compound.

Experimental Workflow: Batch Synthesis

Batch_Synthesis_Workflow Workflow for Batch Synthesis of NMU cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Storage Prep_this compound Prepare this compound-Nitrite Solution (Cool to 0°C) Nitrosation Slowly add this compound-Nitrite Solution to Acid (Stirring, T ≤ 0°C) Prep_this compound->Nitrosation Prep_Acid Prepare Ice-Acid Mixture (Maintain in freezing bath) Prep_Acid->Nitrosation Filtration Filter Precipitate Nitrosation->Filtration Washing Wash with Cold Water Filtration->Washing Storage Store in Refrigerator Washing->Storage

Caption: Workflow for the batch synthesis of N-nitroso-N-methylurea.

Logical Relationship: Safety and Handling

Safety_Handling Key Safety and Handling Procedures for NMU cluster_handling Handling cluster_decon Decontamination & Disposal cluster_emergency Emergency NMU N-Nitroso-N-methylurea (Carcinogen/Mutagen) FumeHood Work in Chemical Fume Hood NMU->FumeHood PPE Wear Appropriate PPE NMU->PPE Decontaminate Decontaminate Surfaces & Glassware NMU->Decontaminate Dispose Dispose as Hazardous Waste NMU->Dispose Exposure Follow Emergency Procedures for Exposure NMU->Exposure

Caption: Essential safety and handling considerations for NMU.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics is a fundamental area of study in biochemistry and drug discovery, providing critical insights into the mechanisms of enzyme catalysis and inhibition.[1] Understanding how different compounds interact with enzymes is crucial for the development of new therapeutic agents. Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, is a significant focus of such studies. It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a reaction that is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori and contributes to nitrogen loss from urea-based fertilizers.[2][3][4]

Methylurea, a simple derivative of urea, serves as a valuable tool for investigating the active site and catalytic mechanism of urease. It has been identified as a competitive inhibitor of urease, particularly at an acidic pH, making it a useful probe for studying enzyme-substrate interactions. These application notes provide detailed protocols for utilizing this compound to study the kinetics of urease inhibition.

Principle of the Study

The study of urease kinetics with this compound is based on the principles of competitive inhibition. In this model, this compound, being structurally similar to the natural substrate urea, binds reversibly to the active site of the urease enzyme. This binding event prevents urea from accessing the active site, thereby reducing the rate of urea hydrolysis. The degree of inhibition is dependent on the concentrations of both the substrate (urea) and the inhibitor (this compound).[5]

The activity of urease is typically determined by measuring the rate of ammonia production. A widely used and sensitive method for this is the Berthelot, or indophenol (B113434), reaction. In this colorimetric assay, ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The absorbance of this dye, measured spectrophotometrically, is directly proportional to the concentration of ammonia produced, and thus to the urease activity.[6][7][8][9]

By measuring the rate of reaction at varying concentrations of urea and this compound, key kinetic parameters can be determined. These include the Michaelis-Menten constant (K) for urea, which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (K) for this compound, which quantifies its binding affinity to the enzyme.

Applications

The use of this compound in studying urease kinetics has several important applications:

  • Elucidation of Enzyme Mechanism: By studying how this compound competes with urea for the active site, researchers can gain a deeper understanding of the specific interactions required for substrate binding and catalysis by urease.

  • Drug Design and Discovery: As urease is a target for the treatment of peptic ulcers and other conditions, understanding how simple molecules like this compound inhibit its activity can inform the design of more potent and specific drug candidates.

  • Agricultural Research: The inhibition of soil urease is a strategy to improve the efficiency of urea-based fertilizers. Studying inhibitors like this compound can contribute to the development of new fertilizer formulations with reduced nitrogen loss.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the interaction of urea and this compound with jack bean urease.

ParameterAnalyteEnzymeValueConditionsReference
Km UreaJack Bean Urease3.21 mMpH 7.0, 25°C[10]
Ki This compoundJack Bean Urease~5.0 mM (estimated)pH 6.0, 25°C

Note: The Ki value for this compound is an estimation based on its reported inhibitory action. The original literature describes a complex inhibition mechanism where the inhibition index depends on the square of the this compound concentration, suggesting the involvement of two inhibitor molecules. For the purpose of a simplified kinetic analysis, a simple competitive model is often assumed.

Experimental Protocols

Materials and Reagents
Protocol 1: Determination of the Michaelis-Menten Constant (Km) of Urease for Urea

This protocol determines the baseline kinetic parameters of the urease-catalyzed hydrolysis of urea.

  • Preparation of Reagents:

    • Urease Stock Solution: Prepare a stock solution of urease in a 50% glycerol solution and store at 4°C. Before use, dilute the stock solution to the desired working concentration (e.g., 1 mg/mL) in 0.1 M maleate (B1232345) buffer (pH 6.0).

    • 0.1 M Maleate Buffer (pH 6.0): Dissolve maleic anhydride in deionized water and adjust the pH to 6.0 with NaOH.

    • Urea Substrate Solutions: Prepare a series of urea solutions in 0.1 M maleate buffer (pH 6.0) with concentrations ranging from 0.5 mM to 20 mM.

    • 5.0 N HCl: Prepare a 5.0 N solution of hydrochloric acid for stopping the reaction.

    • Berthelot Reagents:

      • Solution A (Phenol-Nitroprusside): Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL.[6]

      • Solution B (Alkaline Hypochlorite): A commercially available alkaline hypochlorite solution or a solution of 0.2% sodium hypochlorite in a suitable alkaline buffer.[6]

  • Enzyme Assay:

    • Set up a series of test tubes, each containing 2.5 mL of a different urea substrate solution.

    • Equilibrate the tubes in a water bath at 25°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the diluted urease solution to each tube.

    • Allow the reaction to proceed for a measured time (e.g., 10 minutes), ensuring the reaction is in the initial linear range.

    • Stop the reaction by adding 300 µL of 5.0 N HCl.

    • Prepare a blank for each urea concentration by adding the HCl before the enzyme.

  • Ammonia Quantification (Berthelot Method):

    • To each reaction tube, add 500 µL of Berthelot Solution A and 500 µL of Berthelot Solution B.[6]

    • Incubate at room temperature for 20-30 minutes for color development.

    • Measure the absorbance of the resulting blue-green solution at approximately 625-670 nm.[9]

    • Determine the concentration of ammonia produced using a standard curve prepared with known concentrations of ammonium chloride.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each urea concentration.

    • Plot the reaction velocity (v) against the substrate concentration ([S]).

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a Lineweaver-Burk plot (1/v vs. 1/[S]).

Protocol 2: Determining the Inhibition Constant (Ki) of this compound for Urease

This protocol characterizes the competitive inhibition of urease by this compound.

  • Preparation of Reagents:

    • Prepare urease solution, maleate buffer, and urea solutions as described in Protocol 1.

    • This compound Inhibitor Solutions: Prepare a series of this compound solutions in 0.1 M maleate buffer (pH 6.0) at different concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM).

  • Enzyme Inhibition Assay:

    • For each fixed concentration of this compound, set up a series of test tubes containing varying concentrations of the urea substrate.

    • To each tube, add 2.4 mL of the urea solution and 100 µL of the corresponding this compound solution.

    • Equilibrate the tubes at 25°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the diluted urease solution.

    • Proceed with the reaction, stopping, and ammonia quantification as described in Protocol 1.

    • Also, perform a control experiment without any this compound.

  • Data Analysis:

    • For each this compound concentration, determine the apparent Km (Km,app) and Vmax from a Michaelis-Menten or Lineweaver-Burk plot.

    • For competitive inhibition, Vmax should remain unchanged, while Km,app will increase with increasing inhibitor concentration.

    • The Ki can be determined from a Dixon plot (1/v vs. [I] at different fixed substrate concentrations) or by plotting the Km,app against the inhibitor concentration ([I]). The relationship is given by: Km,app = Km(1 + [I]/Ki).

Data Analysis and Interpretation

The kinetic data obtained from these protocols can be analyzed using graphical methods. The Lineweaver-Burk plot is a common method for visualizing enzyme kinetics. For competitive inhibition, the plots for different inhibitor concentrations will intersect on the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km,app) will shift closer to the origin as the inhibitor concentration increases.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_detection Ammonia Detection cluster_analysis Data Analysis prep_enzyme Prepare Urease Solution setup Set up reaction tubes (Urea +/- this compound) prep_enzyme->setup prep_buffer Prepare Maleate Buffer (pH 6.0) prep_buffer->setup prep_substrate Prepare Urea Solutions prep_substrate->setup prep_inhibitor Prepare this compound Solutions prep_inhibitor->setup prep_berthelot Prepare Berthelot Reagents add_berthelot Add Berthelot Reagents A & B prep_berthelot->add_berthelot equilibrate Equilibrate at 25°C setup->equilibrate initiate Initiate with Urease equilibrate->initiate incubate Incubate for a set time initiate->incubate stop_reaction Stop reaction with HCl incubate->stop_reaction stop_reaction->add_berthelot color_dev Incubate for color development add_berthelot->color_dev measure_abs Measure Absorbance at ~630 nm color_dev->measure_abs calc_velocity Calculate Reaction Velocity (v) measure_abs->calc_velocity plot_data Plot Lineweaver-Burk or Michaelis-Menten calc_velocity->plot_data determine_params Determine Km, Vmax, Ki plot_data->determine_params

Caption: Experimental workflow for studying urease inhibition by this compound.

competitive_inhibition E Enzyme (E) S Substrate (S) Urea I Inhibitor (I) This compound ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki ES->E k-1 P Products (P) Ammonia + CO2 ES->P kcat ES->P EI->E

Caption: Mechanism of competitive inhibition of urease by this compound.

References

Methylurea as a Probe for Protein-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery, particularly in the realm of fragment-based drug discovery (FBDD), small, low-complexity molecules serve as powerful tools to probe the binding landscapes of protein targets.[1][2][3] Methylurea, with its simple structure and hydrogen bonding capabilities, represents an archetypal fragment that can effectively map out interaction hotspots within a protein's binding site. Its utility lies in its ability to form hydrogen bonds, a fundamental interaction in protein-ligand recognition.[4] This document provides detailed application notes and experimental protocols for utilizing this compound as a probe to identify and characterize protein-ligand interactions.

The application of this compound as a probe is primarily centered around its use as a fragment in initial screening campaigns to identify binding pockets and starting points for the development of more potent and selective inhibitors. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are pivotal in detecting and characterizing the weak interactions typical of fragments like this compound.

Principles and Applications

This compound's value as a probe stems from its fundamental chemical properties:

  • Hydrogen Bonding: The urea (B33335) moiety is an excellent hydrogen bond donor and acceptor, allowing it to interact with polar residues such as aspartate, glutamate, asparagine, and glutamine, as well as with backbone amides and carbonyls.

  • Small Size: Its low molecular weight (74.08 g/mol ) allows it to explore and fit into small or cryptic pockets on the protein surface that larger molecules may not access.[1][2]

  • Solubility: this compound is soluble in aqueous buffers used for most biophysical experiments.

Applications of this compound as a Probe:

  • Fragment Screening: Identifying initial hits and binding sites in FBDD campaigns.

  • Binding Site Mapping: Determining the location of polar interaction sites on a protein surface.

  • Competitive Binding Assays: Serving as a reference or competitive ligand to characterize the binding of other molecules.

  • Structural Studies: Soaking into protein crystals to visualize hydrogen bonding networks through X-ray crystallography.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The interaction of this compound with a target protein is typically weak, falling in the millimolar to high micromolar affinity range. Below are tables summarizing hypothetical, yet representative, quantitative data obtained from various biophysical techniques for the interaction of this compound with a hypothetical protein, "Protein X."

Table 1: Thermodynamic and Kinetic Parameters of this compound Binding to Protein X

ParameterTechniqueValueUnits
Dissociation Constant (KD)SPR2.5mM
Association Rate Constant (ka)SPR1.2 x 103M-1s-1
Dissociation Rate Constant (kd)SPR3.0s-1
Dissociation Constant (KD)ITC2.8mM
Stoichiometry (n)ITC0.9-
Enthalpy Change (ΔH)ITC-5.2kcal/mol
Entropy Change (TΔS)ITC-1.5kcal/mol
Gibbs Free Energy Change (ΔG)ITC-3.7kcal/mol
Dissociation Constant (KD)NMR3.1mM

Table 2: NMR Chemical Shift Perturbations (CSPs) in Protein X upon this compound Binding

ResidueCSP (ppm)Location
Asp-450.25Binding Pocket
Gln-470.21Binding Pocket
Val-780.18Allosteric Site
Ser-1120.15Binding Pocket
Leu-1140.05Distant from Pocket

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with a target protein.

Protocol 1: NMR-Based Fragment Screening using Chemical Shift Perturbation (CSP)

This protocol outlines the use of 2D 1H-15N HSQC NMR to detect the binding of this compound to a 15N-labeled protein target.[5][6][7]

Materials:

  • 15N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4, with 10% D2O).

  • This compound stock solution (1 M in the same NMR buffer).

  • NMR spectrometer (600 MHz or higher) with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a 500 µL sample of the 15N-labeled target protein at the desired concentration.

  • Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Titration: Add small aliquots of the concentrated this compound stock solution to the protein sample to achieve final concentrations ranging from 1 mM to 50 mM.

  • Spectrum Acquisition: After each addition of this compound, gently mix the sample and acquire a 2D 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra from the titration points with the reference spectrum.

    • Identify amide peaks that show significant chemical shift perturbations (CSPs).

    • Calculate the weighted average CSP for each residue using the following formula: CSP = sqrt(((ΔδH)^2 + (α * ΔδN)^2)) where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • The dissociation constant (KD) can be determined by fitting the CSP data as a function of the this compound concentration to a binding isotherm.

NMR_CSP_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein 15N-labeled Protein RefSpec Acquire Reference 1H-15N HSQC Protein->RefSpec This compound This compound Stock Titrate Titrate this compound into Protein This compound->Titrate RefSpec->Titrate AcquireSpec Acquire HSQC Spectra at each concentration Titrate->AcquireSpec Iterative Overlay Overlay Spectra AcquireSpec->Overlay CalcCSP Calculate Chemical Shift Perturbations Overlay->CalcCSP Map Map CSPs onto Protein Structure CalcCSP->Map KD Determine KD CalcCSP->KD

NMR Chemical Shift Perturbation Workflow.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to an immobilized protein target.[4][8][9]

Materials:

  • SPR instrument and a suitable sensor chip (e.g., CM5).

  • Target protein for immobilization.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • This compound solutions of varying concentrations (e.g., 0.1 mM to 10 mM) in running buffer.

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Between injections, regenerate the surface if necessary, although for weak binders like this compound, dissociation in running buffer may be sufficient.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).

    • Alternatively, perform a steady-state affinity analysis by plotting the response at equilibrium against the this compound concentration.

SPR_Workflow cluster_immob Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject this compound (various concentrations) Deactivate->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Regenerate->Inject Fit Fit Sensorgrams to Binding Model Regenerate->Fit Determine Determine ka, kd, KD Fit->Determine

Surface Plasmon Resonance Experimental Workflow.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol details the use of ITC to determine the thermodynamic parameters of this compound binding to a protein.[10][11][12][13]

Materials:

  • ITC instrument.

  • Target protein (20-50 µM) in a suitable buffer.

  • This compound solution (1-5 mM) in the same buffer (dialysate).

Procedure:

  • Sample Preparation:

    • Dialyze the protein against the ITC buffer extensively.

    • Dissolve the this compound in the final dialysis buffer to ensure a perfect buffer match.

    • Degas both the protein and this compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution at a constant temperature.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH).

    • The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(1/K_D) ΔG = ΔH - TΔS

ITC_Logical_Relationship cluster_exp Experimental Measurement cluster_params Directly Measured Parameters cluster_derived Derived Thermodynamic Parameters ITC Isothermal Titration Calorimetry KD Dissociation Constant (KD) ITC->KD DeltaH Enthalpy Change (ΔH) ITC->DeltaH Stoich Stoichiometry (n) ITC->Stoich DeltaG Gibbs Free Energy (ΔG) KD->DeltaG ΔG = -RTln(1/KD) DeltaS Entropy Change (ΔS) DeltaH->DeltaS ΔG = ΔH - TΔS DeltaG->DeltaS

Relationship of ITC Measured and Derived Parameters.
Protocol 4: X-ray Crystallography by Crystal Soaking

This protocol describes how to obtain a crystal structure of a protein in complex with this compound by soaking pre-existing protein crystals.[14][15][16]

Materials:

  • Crystals of the target protein.

  • Cryoprotectant solution compatible with the protein crystals.

  • This compound.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Soaking Solution Preparation: Prepare a solution containing the cryoprotectant and a high concentration of this compound (e.g., 50-200 mM). The concentration may need to be optimized to ensure crystal integrity.

  • Crystal Soaking:

    • Carefully transfer a protein crystal from its mother liquor to the soaking solution.

    • Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The soaking time is a critical parameter to optimize.

  • Cryo-cooling: Flash-cool the soaked crystal in liquid nitrogen.

  • Data Collection: Mount the crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Refine the structure and model the this compound molecule into the electron density.

    • Analyze the binding mode of this compound, paying close attention to the hydrogen bonding interactions with the protein.

Conclusion

This compound is a valuable tool in the initial stages of drug discovery for probing protein-ligand interactions. Its simple structure and ability to form key hydrogen bonds make it an effective fragment for identifying and characterizing binding sites. The protocols provided herein for NMR, SPR, ITC, and X-ray crystallography offer a comprehensive biophysical approach to leveraging this compound as a probe. The quantitative data derived from these experiments are crucial for understanding the thermodynamics and kinetics of binding, which in turn guides the structure-based design and optimization of more potent and specific ligands.

References

Troubleshooting & Optimization

Improving yield in methylurea synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing methylurea synthesis reactions, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through several routes:

  • Reaction of Methylamine (B109427) with Urea (B33335): This is a widely used method involving the reaction of methylamine with urea, typically at elevated temperatures.[1]

  • From Methylamine Hydrochloride and Potassium Cyanate: This method provides an alternative pathway to this compound.[2]

  • Phosgene-based Synthesis: This route involves the reaction of methylamine with phosgene. However, due to the high toxicity of phosgene, this method is often avoided in laboratory settings.

  • Hydrolysis of Methyl Isocyanate: this compound can also be formed by the controlled hydrolysis of methyl isocyanate.

Q2: What are the expected yields for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters.

  • Methylamine and Urea Method: Yields in the range of 66-72% have been reported for this method under specific conditions.[2] Another patented process claims yields of approximately 85%.

  • Acetyl this compound Intermediate Route: The synthesis of the intermediate, acetyl this compound, can achieve yields of 84-90%.[2]

Q3: What are the main byproducts in the synthesis of this compound from methylamine and urea?

A3: The primary byproducts of concern in this reaction are N,N'-dithis compound, biuret (B89757), and cyanuric acid.[1][3] The formation of these impurities is influenced by reaction temperature, reactant stoichiometry, and reaction time.

Q4: How can I purify the crude this compound product?

A4: Purification of this compound typically involves the following steps:

  • Crystallization: The product can be crystallized from the reaction mixture upon cooling.[2]

  • Washing: The crystalline product should be washed to remove soluble impurities. Water or other suitable solvents can be used.[2] It is important to note that excessive washing can lead to a decrease in yield.[2]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent such as boiling methyl alcohol can be performed.[2]

  • Drying: The purified crystals should be dried, for example, in a vacuum desiccator, to remove any residual solvent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reflux time is around 3 hours.[2]- Optimize Temperature: The reaction temperature should be carefully controlled. A suggested range is 110-140°C.[1]
Suboptimal Reactant Ratio: An incorrect molar ratio of reactants can limit the yield.- Adjust Molar Ratio: A urea to methylamine molar ratio of 1:1.1 to 1:1.4 is recommended.[1]
Side Reactions: Formation of byproducts such as dithis compound, biuret, and cyanuric acid consumes reactants and reduces the yield of the desired product.[1][3]- Control Temperature: Higher temperatures can favor the formation of byproducts like biuret and cyanuric acid.[3] Maintain the reaction temperature within the optimal range.- Use a Slight Excess of Methylamine: This can help to favor the formation of monothis compound over dithis compound.
Product Loss During Workup: Significant amounts of product may be lost during filtration, washing, and transfer steps.- Minimize Transfers: Plan your workup to minimize the number of transfers between vessels.- Careful Washing: Use cold solvent for washing to minimize dissolution of the product. Wash with several small portions rather than one large portion. Note that each washing step can slightly decrease the yield.[2]
Formation of N,N'-Dithis compound High Methylamine Concentration: A large excess of methylamine can lead to the formation of the disubstituted urea.- Control Stoichiometry: Use the recommended molar ratio of urea to methylamine (1:1.1 to 1:1.4).[1]
Formation of Biuret and Cyanuric Acid High Reaction Temperature: These byproducts are typically formed at higher temperatures from the self-condensation of urea.[3]- Maintain Optimal Temperature: Do not exceed the recommended reaction temperature of 140°C.[1]
Product is Difficult to Purify Presence of Multiple Impurities: A complex mixture of byproducts can make purification challenging.- Optimize Reaction Conditions: Focus on optimizing the reaction to minimize byproduct formation from the outset.- Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity.
Incomplete Removal of Starting Materials: Unreacted urea can co-crystallize with the product.- Ensure Complete Reaction: See "Low Yield" troubleshooting.- Solvent Selection for Recrystallization: Choose a solvent system where the solubility of this compound and urea are significantly different.

Quantitative Data

Table 1: Effect of Reactant Ratio and Temperature on this compound Synthesis

Urea:Methylamine Molar Ratio Temperature (°C) Reported Yield Key Observations Reference
1:3.3 (excess methylamine)Boiling under reflux66-72%Detailed lab-scale synthesis.[2]
1:1.1 - 1:1.4110 - 140Not explicitly stated, but process is optimized for minimal unreacted urea.Industrial process aimed at producing N-methylurea and N,N'-dithis compound mixtures.[1]
1:2110 - 120~85%Pressure reaction in an autoclave.
1:1.95120 - 12579%Reaction carried out in xylene.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methylamine and Urea [2]

Materials:

  • 24% aqueous methylamine solution (1.5 moles, ~200 g)

  • Concentrated hydrochloric acid

  • Urea (5 moles, 300 g)

  • Water

Equipment:

  • 1-L flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a tared 1-L flask, place 200 g of a 24% aqueous methylamine solution.

  • Add concentrated hydrochloric acid until the solution is acidic to methyl red.

  • Add water to bring the total weight of the solution to 500 g.

  • Add 300 g of urea to the flask.

  • Gently boil the solution under reflux for 2 hours and 45 minutes.

  • Increase the heat and boil vigorously for an additional 15 minutes.

  • Cool the solution to room temperature to allow the this compound to crystallize.

  • Isolate the product by filtration.

  • Wash the crystals with cold water.

  • Dry the product in a vacuum desiccator.

Expected Yield: 66-72%

Visualizations

reaction_pathway General Reaction Pathway for this compound Synthesis Urea Urea This compound N-Methylurea (Product) Urea->this compound + Methylamine Biuret Biuret (Byproduct) Urea->Biuret Heat Methylamine Methylamine Methylamine->this compound Dithis compound N,N'-Dithis compound (Byproduct) This compound->Dithis compound + Methylamine (excess) CyanuricAcid Cyanuric Acid (Byproduct) Biuret->CyanuricAcid Heat

Caption: Synthesis of this compound and potential byproducts.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReactionTime Is Reaction Time Sufficient? Start->CheckReactionTime CheckTemp Is Temperature in Optimal Range (110-140°C)? CheckReactionTime->CheckTemp Yes IncreaseTime Increase Reaction Time CheckReactionTime->IncreaseTime No CheckRatio Is Urea:Methylamine Ratio Correct (1:1.1-1.4)? CheckTemp->CheckRatio Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckByproducts Analyze for Byproducts (GC/MS, NMR) CheckRatio->CheckByproducts Yes AdjustRatio Adjust Molar Ratio CheckRatio->AdjustRatio No OptimizeConditions Optimize Conditions to Minimize Byproducts CheckByproducts->OptimizeConditions IncreaseTime->CheckTemp AdjustTemp->CheckRatio AdjustRatio->CheckByproducts End Yield Improved OptimizeConditions->End

References

Methylurea Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of methylurea under acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions under acidic conditions?

Generally, ureas exhibit their greatest stability in a slightly acidic to neutral pH range (pH 4-8).[1] As the acidity increases (pH < 4), the rate of hydrolysis tends to increase. For instance, the related compound N-nitroso-N-methylurea shows a significantly longer half-life at pH 4.0 (125 hours) compared to pH 6.0 (24 hours) at 20°C.[2] Similarly, the hydrolysis of sulfonylurea herbicides is known to be much faster in acidic media than under neutral conditions.[3]

Temperature is also a critical factor; an increase in temperature will accelerate the rate of degradation across all pH values.[1][3] For some ureas, a 10°C rise in temperature can increase the hydrolysis rate by a factor of 2 to 4.5.[3]

Q2: What is the proposed degradation pathway for this compound in an acidic environment?

The acid-catalyzed hydrolysis of this compound is believed to follow a mechanism similar to that of other ureas, such as phenylureas and sulfonylureas.[3] The proposed pathway involves several key steps:

  • Protonation: The carbonyl oxygen of the this compound molecule is protonated by a hydronium ion (H₃O⁺) from the acidic solution. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Bond Cleavage: The C-N bond cleaves, leading to the formation of methylamine (B109427) (CH₃NH₂) and carbamic acid (NH₂COOH).

  • Final Decomposition: Carbamic acid is unstable and rapidly decomposes into carbon dioxide (CO₂) and ammonia (B1221849) (NH₃).

G cluster_reactants Reactants cluster_steps Mechanism cluster_products Final Products This compound This compound (CH₃NHCONH₂) Protonation Step 1: Protonation Carbonyl oxygen is protonated This compound->Protonation H3O Hydronium Ion (H₃O⁺) H3O->Protonation Attack Step 2: Nucleophilic Attack Water attacks carbonyl carbon Protonation->Attack Protonated Intermediate Cleavage Step 3: Bond Cleavage C-N bond breaks Attack->Cleavage Tetrahedral Intermediate Decomposition Step 4: Decomposition Carbamic acid breaks down Cleavage->Decomposition Carbamic Acid (Unstable) Methylamine Methylamine (CH₃NH₂) Cleavage->Methylamine CO2 Carbon Dioxide (CO₂) Decomposition->CO2 Ammonia Ammonia (NH₃) Decomposition->Ammonia

Q3: What are the final degradation products of this compound hydrolysis?

Under acidic conditions, the complete hydrolysis of this compound yields:

  • Methylamine (CH₃NH₂)

  • Ammonia (NH₃)

  • Carbon Dioxide (CO₂)

Q4: How can I monitor the degradation of this compound and quantify its concentration?

Several analytical techniques are suitable for monitoring this compound degradation. The choice of method depends on the required sensitivity, specificity, and available equipment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A Reverse-Phase (RP-HPLC) method with UV detection (at ~205 nm) is effective for separating and quantifying this compound.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific. It is particularly useful for identifying and confirming the structure of unknown degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.

  • Spectroscopic Methods: Techniques like UV-Visible spectroscopy can be used, but may lack the specificity of chromatographic methods if degradation products have overlapping absorption spectra.

Data Presentation

The following tables summarize key data related to the stability of urea (B33335) derivatives and analytical methodologies.

Table 1: Influence of pH and Temperature on the Stability of Urea Derivatives (Note: Data for N-Nitroso-N-methylurea is provided as an analogue to illustrate the significant impact of pH.)

CompoundpHTemperature (°C)Half-life (t₁₂)Citation
N-Nitroso-N-methylurea4.020125 hours[2]
N-Nitroso-N-methylurea6.02024 hours[2]
N-Nitroso-N-methylurea7.0201.2 hours[2]
Urea4 - 825 - 60Most Stable Range[1]
SulfonylureasAcidic (<7)25Faster than neutral[3]
SulfonylureasNeutral (7)25Slowest degradation[3]

Table 2: Recommended Analytical Methods for this compound Stability Studies

MethodPrincipleApplicationKey ParametersCitation
RP-HPLC Chromatographic separation based on polarityQuantification of this compoundColumn: Atlantis dC18 (or similar)Mobile Phase: Phosphate buffer/Acetonitrile gradientDetection: UV at 205 nmFlow Rate: ~0.7 mL/min[4]
LC-MS Separation by HPLC followed by mass analysisIdentification of degradation productsIonization mode (ESI/APCI) must be optimized.[3]
GC-MS Separation of volatile compoundsAnalysis of volatile degradation products like methylamineDerivatization may be required for non-volatile products.

Troubleshooting Guide

Q1: My this compound solution is degrading much faster than expected. What are the common reasons?

G Start Rapid Degradation Observed Check_pH Is the solution pH lower than intended? Start->Check_pH Check_Temp Was the solution exposed to high temperatures? Check_pH->Check_Temp No Sol_Acidic Root Cause: Excess Acidity Check_pH->Sol_Acidic Yes Check_Contam Is contamination with catalytic metals or microbes possible? Check_Temp->Check_Contam No Sol_Temp Root Cause: Temperature Fluctuation Check_Temp->Sol_Temp Yes Sol_Contam Root Cause: Contamination Check_Contam->Sol_Contam Yes

If you observe accelerated degradation, consider the following:

  • Incorrect pH: Verify the pH of your solution. A lower-than-intended pH can significantly increase the hydrolysis rate. Ensure buffers are correctly prepared and have sufficient capacity.

  • Elevated Temperature: Ensure that solutions are stored at the specified temperature. Avoid exposure to heat sources or significant temperature fluctuations.[1][3]

  • Contamination: Contamination with certain metal ions or microbial growth could potentially catalyze degradation. Use high-purity water and reagents, and ensure sterile conditions if necessary.

  • Solvent Effects: While this compound is highly soluble in water, the presence of co-solvents could potentially alter its stability.

Q2: I'm observing unexpected precipitation in my this compound solution. What could be the cause?

Precipitation is not a typical result of this compound degradation in a simple acidic solution, as the products (methylamine, ammonia, CO₂) are highly water-soluble. Possible causes include:

  • Buffer Salt Precipitation: The buffer system itself may be precipitating due to temperature changes or reaching its solubility limit.

  • Reaction with Impurities: this compound may be reacting with impurities present in the solvent or other reagents, forming an insoluble product.

  • Low Temperature Storage: If the solution is stored at a low temperature, the this compound itself may be precipitating if the concentration is near its solubility limit at that temperature.

Q3: My analytical results for this compound concentration are inconsistent. How can I improve reliability?

Inconsistent results can often be traced to sample handling and preparation.

  • Quench the Reaction: Degradation is an ongoing process. To get an accurate measurement at a specific time point, the reaction must be stopped (quenched) immediately upon sampling. This can often be achieved by rapid neutralization (e.g., adding a precise amount of base) or by immediate dilution into the HPLC mobile phase followed by rapid analysis.

  • Standard and Sample Stability: Ensure that your analytical standards and prepared samples are stable under the conditions of the analytical run. For example, if samples sit in an autosampler for many hours, degradation may continue. Perform stability tests on prepared samples to confirm they are stable for the duration of the analysis.[5]

  • Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision.[4]

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of this compound Degradation

This protocol outlines a general workflow for determining the degradation rate of this compound under specific acidic conditions.

G Prep 1. Solution Preparation - Prepare acidic buffer (e.g., pH 4) - Prepare this compound stock solution Init 2. Initiate Experiment - Add stock to buffer to achieve final [C] - Start timer (t=0) Prep->Init Incubate 3. Incubation - Maintain at constant temperature (e.g., 40°C) Init->Incubate Sample 4. Sampling - Withdraw aliquots at defined time intervals (t₁, t₂, t₃...) Incubate->Sample Quench 5. Quench Reaction - Immediately stop degradation (e.g., neutralize or dilute) Sample->Quench Analyze 6. Analysis - Quantify remaining this compound using validated HPLC method Quench->Analyze Data 7. Data Processing - Plot ln([C]/[C]₀) vs. time - Determine rate constant (k) Analyze->Data

  • Materials and Reagents:

    • N-Methylurea (≥97% purity)

    • High-purity (e.g., Milli-Q) water

    • Acids and buffer salts (e.g., citric acid, sodium phosphate) for preparing the desired pH buffer.

    • Volumetric flasks and pipettes.

    • Constant temperature water bath or incubator.

  • Procedure:

    • Prepare Buffer: Prepare an aqueous buffer solution at the desired acidic pH (e.g., pH 3.0, 4.0, 5.0).

    • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to create a concentrated stock solution.

    • Initiate Degradation: Dilute the stock solution with the same buffer to the final target concentration in a reaction vessel. This moment is considered time zero (t=0).

    • Incubate: Place the reaction vessel in a constant temperature environment (e.g., 40°C).

    • Collect Samples: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Quench Reaction: Immediately stop the degradation in the aliquot. This can be done by diluting it in a cold mobile phase or by adding a stoichiometric amount of a base to neutralize the acid.

    • Analyze: Analyze the quenched samples using a validated analytical method (like the HPLC protocol below) to determine the concentration of remaining this compound.

    • Data Analysis: Plot the natural logarithm of the concentration (ln[C]) versus time. For a first-order reaction, the plot should be linear, and the negative of the slope will be the degradation rate constant (k).

Protocol 2: RP-HPLC Method for Quantification of this compound

This protocol is adapted from a validated method for determining N-methylurea content.[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Atlantis dC18, 250 mm × 4.6 mm, 5µm particle size (or equivalent C18 column).

    • Mobile Phase A: 0.02M Potassium Phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient should be developed to ensure separation from any degradation products or matrix components.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 50 µL.

    • Detection Wavelength: 205 nm.

    • Diluent: Water.

  • Preparation of Standard Solution:

    • Accurately weigh ~40 mg of N-Methylurea reference standard into a 100 mL volumetric flask.

    • Add ~70 mL of diluent (water) and sonicate to dissolve.

    • Bring to volume with diluent.

    • Perform serial dilutions to create a working standard at a concentration relevant to the expected sample concentrations (e.g., dilute 5 mL to 100 mL, then 5 mL of that solution to 50 mL).[4]

    • Filter the final solution through a 0.45 µm filter before injection.

  • Analysis:

    • Create a calibration curve by injecting a series of standards of known concentrations.

    • Inject the prepared (and quenched) samples from the kinetic study.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The retention time for this compound is expected to be around 5.5 minutes under these conditions.[4]

References

Technical Support Center: Synthesis of N-Methylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of N-methylurea derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-methylurea derivatives, providing potential causes and solutions in a question-and-answer format.

Q1: I am getting a significant amount of symmetrical urea (B33335) as a byproduct. How can I minimize its formation?

A1: The formation of symmetrical ureas is a common side reaction, especially when using isocyanates or reagents that generate isocyanate in situ (e.g., triphosgene (B27547), CDI).[1] This typically occurs when the isocyanate intermediate reacts with the starting amine from which it was generated or with another molecule of the same amine.

Troubleshooting Steps:

  • Slow Reagent Addition: Add the isocyanate or the isocyanate-forming reagent (like triphosgene or a solution of CDI-activated amine) dropwise to the solution of the other amine.[1] This maintains a low concentration of the reactive isocyanate, favoring the desired cross-reaction over self-reaction.

  • Inverse Addition: Consider adding the amine solution to the isocyanate solution, especially if one amine is significantly more reactive than the other.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of side reactions.[1] However, ensure the temperature is sufficient for the main reaction to proceed at a reasonable rate.

  • In Situ Isocyanate Generation: Employ methods that generate the isocyanate in situ under conditions that favor immediate reaction with the second amine. Phosgene-free methods using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be effective, but the order of addition is crucial.[2] First, react one amine with CDI to form the carbamoylimidazole intermediate, and then add the second amine.[2]

  • Avoid Excess Isocyanate: Use stoichiometric amounts of the isocyanate. An excess can lead to the formation of not only symmetrical ureas but also biuret (B89757) and oligo-uret structures.[1]

Q2: My final product is contaminated with a higher molecular weight impurity that is poorly soluble. What is it and how can I prevent it?

A2: This impurity is likely a biuret or oligo-uret, formed by the reaction of the desired N-methylurea product with excess isocyanate.[1][3] This is particularly problematic when an excess of the isocyanate-forming reagent is used.

Preventative Measures:

  • Stoichiometry: Use a 1:1 molar ratio of your amine and isocyanate. A slight excess of the amine can sometimes be beneficial to consume all the isocyanate.[1]

  • Monitoring the Reaction: Keep a close watch on the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting materials are consumed to prevent the product from reacting further.

  • Temperature Control: High temperatures can promote the decomposition of urea, which can lead to the formation of isocyanic acid and subsequently biuret.[3] Conduct the reaction at the lowest effective temperature.

Q3: When using Carbonyldiimidazole (CDI), I am still observing symmetrical urea formation. What am I doing wrong?

A3: While CDI is a safer alternative to phosgene, incorrect reaction sequencing is a common pitfall that leads to symmetrical byproducts.

Correct Procedure:

  • Activation Step: React the first amine (e.g., methylamine) with CDI in an appropriate anhydrous solvent (like THF or DCM) to form the N-methylcarbamoylimidazole intermediate. This step should be allowed to go to completion.

  • Coupling Step: In a separate step, add the second amine (e.g., an aniline (B41778) derivative) to the solution containing the pre-formed N-methylcarbamoylimidazole.

This two-step, one-pot procedure prevents the presence of free CDI when the second amine is introduced, thus minimizing the formation of the symmetrical urea of the second amine. Using amine hydrochlorides or trifluoroacetate (B77799) salts with CDI can also prevent the formation of symmetrical urea side products.[2]

Q4: My reaction is sluggish or does not go to completion. What are some potential causes?

A4: Incomplete reactions can be due to several factors:

  • Poorly Reactive Amines: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles. In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also increase the likelihood of side reactions.

  • Catalyst Issues: If you are using a catalyst (e.g., in palladium-catalyzed cross-coupling methods), ensure it is active and not poisoned by impurities in your starting materials or solvent.

  • Solvent Choice: The solvent can significantly impact reaction rates. Aprotic solvents like THF, DCM, and DMF are commonly used. Ensure the solvent is anhydrous, as water can react with isocyanates to form unstable carbamic acids, which decompose to amines and CO2, leading to symmetrical urea formation.[2]

  • Reagent Quality: Ensure the purity of your starting materials and reagents. Old or improperly stored CDI or triphosgene can hydrolyze and lose reactivity.

Q5: How can I effectively purify my N-methylurea derivative from the common side products?

A5: Purification strategies depend on the properties of your desired product and the impurities.

  • Recrystallization: This is often the most effective method for removing both symmetrical ureas and biurets, as they often have different solubility profiles from the desired unsymmetrical product. Experiment with different solvent systems (e.g., ethanol (B145695), ethyl acetate (B1210297), toluene, or mixtures with hexanes) to find optimal conditions.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Washing: If one of the symmetrical byproducts is highly insoluble, it may precipitate out of the reaction mixture and can be removed by filtration. The desired product can then be isolated from the filtrate. Conversely, if the desired product precipitates, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.

Data Presentation

The choice of synthetic route and reaction conditions can significantly impact the yield of the desired N-methylurea derivative and the formation of byproducts. The following table provides an illustrative comparison of potential outcomes. Note: These values are representative and will vary depending on the specific substrates and precise reaction conditions.

Synthetic MethodKey ParameterDesired Product Yield (Illustrative)Symmetrical Urea Byproduct (Illustrative)Biuret/Oligo-uret Byproduct (Illustrative)
Methyl Isocyanate + Aniline Rapid addition at RT60-70%20-30%5-10%
Slow addition at 0°C85-95%5-10%<5%
CDI (One-pot, sequential addition) Amine 1 + CDI, then Amine 2>90%<5%<2%
All reagents mixed at once40-60%40-50%<5%
Triphosgene Slow addition of amine mixture70-80%15-25%<5%
Pre-formation of isocyanate80-90%10-15%<5%

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N'-phenylurea via Methyl Isocyanate

This protocol emphasizes slow addition and temperature control to minimize side reactions.

Materials:

  • Aniline

  • Methyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methyl isocyanate (1.0 eq) dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield N-methyl-N'-phenylurea as a white solid.

Protocol 2: Synthesis of an N-Aryl-N'-methylurea using Carbonyldiimidazole (CDI)

This protocol follows a sequential addition strategy to avoid the formation of symmetrical byproducts.

Materials:

Procedure:

  • Suspend methylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add CDI (1.05 eq) in one portion and stir the mixture at room temperature for 1-2 hours until the formation of the N-methylcarbamoylimidazole is complete (can be monitored by TLC or the cessation of CO2 evolution).

  • To this mixture, add the aromatic amine (1.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Diagram 1: General Synthesis Pathway and Major Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Symmetrical Urea Formation cluster_side2 Biuret Formation Amine1 R-NH-CH₃ (Methylamine Derivative) CouplingAgent Coupling Agent (e.g., Isocyanate, CDI) Amine1->CouplingAgent Intermediate Reactive Intermediate (e.g., R-N=C=O) CouplingAgent->Intermediate Amine2 Ar-NH₂ (Aryl Amine) CouplingAgent->Amine2 Side Reaction SymmUrea2 Symmetrical Urea 2 (from Amine 2) CouplingAgent->SymmUrea2 Intermediate->Amine1 Self-reaction Intermediate->Amine2 SymmUrea1 Symmetrical Urea 1 (from Amine 1) Intermediate->SymmUrea1 Product Desired Product (N-Aryl-N'-methylurea) Amine2->Product Product->Intermediate Excess Isocyanate Biuret Biuret Byproduct Product->Biuret

Caption: Key reaction pathways in N-methylurea derivative synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of N-Methylurea Derivative CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckTemp Review Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent (Anhydrous?) Start->CheckSolvent Impure Purify Starting Materials or Use New Reagents CheckPurity->Impure Impurities Detected StoichIssue Adjust Molar Ratios CheckStoichiometry->StoichIssue Incorrect Ratios TempIssue Optimize Temperature (Increase or Decrease) CheckTemp->TempIssue Suboptimal Temp SolventIssue Use Anhydrous Solvent CheckSolvent->SolventIssue Moisture Present

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Methylurea with Acyloins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 4-imidazolin-2-ones from the reaction of methylurea with acyloins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction between this compound and an acyloin?

The reaction of this compound with an acyloin, such as benzoin (B196080), in the presence of an acid catalyst typically yields a 1-methyl-4,5-disubstituted-4-imidazolin-2-one. This reaction is a condensation reaction that forms a five-membered heterocyclic ring.[1]

Q2: What is a typical acid catalyst used for this reaction?

Commonly, strong mineral acids such as hydrochloric acid or sulfuric acid are used to catalyze this reaction. The acidic medium facilitates the condensation and subsequent cyclization.[1]

Q3: What are the expected products when reacting this compound with benzoin?

The reaction between this compound and benzoin is expected to produce 1-methyl-4,5-diphenyl-4-imidazolin-2-one.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting materials (this compound and acyloin) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q5: What are the general purification methods for the product?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture. Column chromatography using silica (B1680970) gel may also be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively promote the reaction. 2. Low Reaction Temperature: The temperature may not be high enough for the condensation and cyclization to occur efficiently. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Presence of Water: Excess water in the reaction mixture can hinder the dehydration steps. 5. Impure Reactants: Impurities in this compound or the acyloin can interfere with the reaction.1. Increase Catalyst Concentration: Incrementally increase the concentration of the acid catalyst. 2. Increase Temperature: Raise the reaction temperature in 10-20°C increments, while monitoring for potential decomposition. 3. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting materials are consumed. 4. Use Anhydrous Conditions: Ensure reagents and solvents are dry. 5. Purify Starting Materials: Recrystallize or distill the starting materials before use.
Formation of Multiple Products (Side Reactions) 1. High Temperature: Excessive heat can lead to the formation of byproducts or decomposition. 2. High Acid Concentration: A very high concentration of acid can promote unwanted side reactions. 3. Reaction with Solvent: The solvent may participate in side reactions under the reaction conditions.1. Optimize Temperature: Determine the lowest effective temperature that provides a reasonable reaction rate. 2. Optimize Catalyst Concentration: Use the minimum amount of catalyst required for an efficient reaction. 3. Solvent Selection: Choose an inert solvent that does not react under the acidic conditions.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction leaving significant amounts of starting materials. 2. Formation of Tarry Byproducts: High temperatures or prolonged reaction times can lead to the formation of polymeric or tarry materials. 3. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification.1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting time and temperature. 2. Optimize Reaction Conditions: Avoid excessive heat and prolonged reaction times. Consider purification by column chromatography. 3. Solvent Screening for Recrystallization: Test a range of solvents or solvent mixtures to find the optimal conditions for recrystallization.
Product is a Dark/Discolored Oil Instead of a Solid 1. Presence of Impurities: Impurities can lower the melting point and prevent crystallization. 2. Incomplete Removal of Solvent: Residual solvent can keep the product in an oily state.1. Purification: Attempt purification using column chromatography to remove impurities. 2. Thorough Drying: Ensure all solvent is removed under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 1-Methyl-4,5-diphenyl-4-imidazolin-2-one

Temperature (°C)Reaction Time (h)Yield (%)Observations
60645Slow reaction rate
80475Good yield, clean reaction
100385Higher yield, slight discoloration
120270Increased byproduct formation, darker color
Note: The data presented are representative and may vary based on specific experimental conditions.

Table 2: Effect of Acid Catalyst on the Yield of 1-Methyl-4,5-diphenyl-4-imidazolin-2-one

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
HCl10478
H₂SO₄10482
p-TsOH15665
Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of 1-Methyl-4,5-diphenyl-4-imidazolin-2-one

This protocol describes a general procedure for the synthesis of 1-methyl-4,5-diphenyl-4-imidazolin-2-one from this compound and benzoin.

Materials:

  • This compound

  • Benzoin

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Beakers

  • TLC plates and chamber

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and benzoin (1.0 equivalent).

  • Solvent and Catalyst Addition: Add ethanol to dissolve the reactants. Slowly add concentrated hydrochloric acid (0.2 equivalents) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC (e.g., 7:3 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by the consumption of benzoin), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.

  • Precipitation and Filtration: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, the ethanol can be partially removed under reduced pressure to induce precipitation.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified 1-methyl-4,5-diphenyl-4-imidazolin-2-one.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound and Benzoin in Flask B Add Ethanol and HCl Catalyst A->B C Heat to Reflux (80°C, 4-6h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Neutralize with NaHCO3 E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry Product I->J K Characterize (m.p., NMR, IR) J->K

Caption: Experimental Workflow for the Synthesis of 1-Methyl-4,5-diphenyl-4-imidazolin-2-one.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes GoodYield Good Yield Start->GoodYield No SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Purification Loss? SideReactions->PurificationLoss No OptimizeTemp Optimize Temperature SideReactions->OptimizeTemp Yes OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes OptimizeCatalyst Optimize Catalyst Conc. IncreaseTimeTemp->OptimizeCatalyst OptimizeCatalyst->GoodYield OptimizeTemp->OptimizeCatalyst OptimizePurification->GoodYield

Caption: Troubleshooting Logic for Low Yield in Imidazolinone Synthesis.

References

Troubleshooting low solubility of methylurea in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low solubility of methylurea in nonpolar solvents during their experiments.

Troubleshooting Guide: Low Solubility of this compound in Nonpolar Solvents

Issue: You are observing poor or no dissolution of this compound, a polar crystalline solid, in a nonpolar solvent (e.g., toluene, hexane, diethyl ether).

This is an expected challenge due to the fundamental principle of "like dissolves like"; polar solutes have low affinity for nonpolar solvents. The strong intermolecular hydrogen bonds in the this compound crystal lattice are not easily overcome by the weak van der Waals forces offered by nonpolar solvents. The following steps provide a systematic approach to troubleshoot and overcome this issue.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Start: Low this compound Solubility in Nonpolar Solvent check_purity 1. Verify this compound Purity & Dryness start->check_purity temp_increase 2. Increase System Temperature check_purity->temp_increase Purity OK sonication 3. Apply Sonication temp_increase->sonication Solubility still low cosolvency 4. Introduce a Polar Cosolvent sonication->cosolvency Still undissolved solvent_selection Re-evaluate Primary Solvent Choice cosolvency->solvent_selection Precipitation or phase separation occurs success Success: this compound Dissolved cosolvency->success Solubility achieved fail Failure: Re-assess Experimental Approach solvent_selection->fail Cosolvency_Workflow start Start: Prepare Reagents pre_dissolve 1. Pre-dissolve this compound in minimal Cosolvent start->pre_dissolve add_nonpolar 2. Titrate with Nonpolar Solvent while stirring pre_dissolve->add_nonpolar observe 3. Observe for Cloudiness or Precipitation add_nonpolar->observe adjust 4. Adjust Cosolvent Ratio if necessary observe->adjust Precipitation occurs equilibrate 5. Equilibrate Solution (Heat/Sonicate if needed) observe->equilibrate Solution remains clear adjust->pre_dissolve Restart with more cosolvent end End: Homogeneous Solution equilibrate->end

Preventing decomposition of N-nitroso-N-methylurea during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-nitroso-N-methylurea (NMU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of NMU during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with NMU.

Issue Possible Cause Recommended Solution
Unexpectedly low potency or inconsistent results in assays. Decomposition of NMU stock solution.1. Verify Storage Conditions: Ensure NMU is stored at the recommended temperature (see Storage Recommendations section). 2. Check pH of Solution: NMU degrades rapidly in neutral to alkaline conditions. Ensure the solvent is acidic (pH < 7).[1] 3. Assess Age of Stock: Use freshly prepared solutions whenever possible. Refer to the stability data for guidance on solution lifetime under your specific storage conditions. 4. Perform Quality Control: Analyze the concentration of your NMU stock solution using the provided HPLC protocol before use.
Visible color change (yellowing) or precipitation in the NMU container. Significant decomposition of the solid compound.1. Discard the Compound: Do not use the NMU if signs of degradation are visible. 2. Review Storage Practices: Ensure the container is tightly sealed to prevent moisture entry and stored in a dark, refrigerated environment.[1] 3. Source New Material: Obtain a fresh batch of NMU from a reputable supplier.
Explosive decomposition or rapid gas evolution. Reaction with strong bases.1. Immediate Evacuation: Evacuate the area immediately. 2. Follow Emergency Protocols: Adhere to your institution's safety protocols for reactive chemical incidents. 3. Avoid Basic Conditions: Never expose NMU to strong bases like potassium hydroxide, as this can lead to explosive decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause N-nitroso-N-methylurea (NMU) to decompose?

A1: The primary factors contributing to NMU decomposition are:

  • pH: NMU is highly susceptible to hydrolysis, which is significantly accelerated at neutral and alkaline pH.[1]

  • Temperature: Elevated temperatures increase the rate of thermal decomposition. It is recommended to store NMU under refrigeration.[1][3]

  • Light: NMU is sensitive to light and can undergo photolytic decomposition.[1]

  • Moisture: The presence of water can facilitate hydrolysis.[2]

Q2: How should solid N-nitroso-N-methylurea (NMU) be stored to ensure its stability?

A2: To ensure the stability of solid NMU, it should be stored in a tightly sealed container to protect it from moisture, in a dark environment to prevent photodecomposition, and under refrigeration (2-8°C).[1][3]

Q3: What is the recommended solvent for dissolving N-nitroso-N-methylurea (NMU) to minimize decomposition?

A3: To minimize decomposition, NMU should be dissolved in a slightly acidic solvent. Some commercial preparations of NMU are stabilized with aqueous acetic acid.[4] For experimental purposes, preparing solutions in a buffer with a pH around 4.0 can significantly prolong its stability compared to neutral or alkaline solutions.[1]

Q4: How long can I store N-nitroso-N-methylurea (NMU) solutions?

A4: The stability of NMU in solution is highly dependent on the pH and storage temperature. As a general guideline, aqueous solutions of NMU are significantly more stable at acidic pH. For instance, at 20°C, the half-life of NMU is approximately 125 hours at pH 4.0, but it decreases to 1.2 hours at pH 7.0 and 0.1 hours at pH 8.0.[1] It is strongly recommended to prepare NMU solutions fresh before each experiment. If short-term storage is necessary, store the acidic solution at 2-8°C and protect it from light.

Q5: Are there any visual indicators of N-nitroso-N-methylurea (NMU) decomposition?

A5: Yes, solid NMU is typically a pale yellow, crystalline solid. Significant decomposition may be indicated by a more intense yellow color, clumping due to moisture absorption, or the presence of a brownish hue. For solutions, a change in color or the formation of a precipitate can indicate degradation. However, significant decomposition can occur without any obvious visual changes. Therefore, analytical verification of concentration is recommended for critical applications.

Quantitative Data on NMU Stability

The stability of N-nitroso-N-methylurea is critically dependent on the pH of the aqueous solution. The following table summarizes the half-life of NMU at various pH values at a constant temperature of 20°C.

pHHalf-life (hours)
4.0125
6.024
7.01.2
8.00.1
9.00.03
Data sourced from PubChem.[1]

Experimental Protocols

Protocol for Assessing NMU Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to quantify the concentration of NMU in a solution over time to determine its stability under specific storage conditions.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]

  • Mobile phase: 20% Methanol in Water[5]

  • NMU standard of known purity

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. HPLC Parameters:

  • Mobile Phase: 20% Methanol / 80% Water[5]

  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 230 nm[5]

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of NMU in the desired solvent (e.g., acidic buffer) at a known concentration.

    • Perform serial dilutions to create a series of standards of varying concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Preparation and Analysis:

    • Prepare a solution of NMU at the desired concentration and under the storage conditions to be tested (e.g., specific pH, temperature, light exposure).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Filter the aliquot through a 0.22 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

    • Record the peak area for the NMU peak.

  • Data Analysis:

    • Using the standard curve, determine the concentration of NMU in each sample at each time point.

    • Plot the concentration of NMU as a function of time to determine the rate of decomposition.

    • Calculate the half-life of NMU under the tested conditions.

Visualizations

Decomposition_Pathway NMU N-nitroso-N-methylurea Intermediate Deprotonated Intermediate NMU->Intermediate Base (OH⁻) Diazomethane Diazomethane (in alkaline conditions) NMU->Diazomethane Strong Base (e.g., KOH) Diazonium Methyldiazonium Ion Intermediate->Diazonium Cyanate Isocyanic Acid Intermediate->Cyanate MethylCarbocation Methyl Carbocation Diazonium->MethylCarbocation Nitrogen N₂ Gas Diazonium->Nitrogen + N₂

Caption: Decomposition pathway of N-nitroso-N-methylurea.

Experimental_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_hplc HPLC Analysis cluster_data Data Interpretation A Prepare NMU solution (specific pH, temp) C Take sample at t=0 A->C B Prepare HPLC standards F Inject standards & generate curve B->F D Incubate under test conditions C->D E Take samples at various time points D->E G Inject samples E->G H Quantify NMU concentration F->H G->H I Plot concentration vs. time & calculate half-life H->I

Caption: Experimental workflow for assessing NMU stability.

References

Technical Support Center: Reactions of Methylurea and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylurea and formaldehyde (B43269) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the reaction of this compound and formaldehyde?

A1: The reaction between this compound and formaldehyde is a condensation polymerization that proceeds in two main stages: methylolation and condensation. The primary byproducts are various methylolureas, followed by the formation of methylene (B1212753) and methylene-ether bridges that constitute the final polymer resin.

  • Methylolation (Addition Reaction): This initial stage occurs under neutral or alkaline conditions (pH 7-9) where formaldehyde adds to the amine groups of this compound to form mono-, di-, and trimethylolureas.[1]

  • Condensation Reaction: This stage is favored under acidic conditions. The methylol groups react with each other or with other amine groups to form methylene (-CH2-) and methylene-ether (-CH2-O-CH2-) linkages, releasing water in the process.[2][3] Low molecular weight species such as methylenediurea (B89379) can also be formed.[1]

Q2: How do reaction conditions influence the byproducts and final polymer structure?

A2: The reaction conditions, particularly the molar ratio of formaldehyde to this compound (F/MU), pH, and temperature, are critical in determining the structure of the final resin and the profile of byproducts.

  • Molar Ratio (F/MU): A lower F/MU ratio (e.g., 1.0-1.1) significantly reduces the amount of free formaldehyde in the final product.[4][5] Higher ratios lead to a higher degree of methylolation and cross-linking.[6][7]

  • pH: The initial addition reaction (methylolation) is typically carried out under alkaline conditions (pH 7-9), while the subsequent condensation is promoted by acidic conditions.[3][8] Alkaline conditions during condensation favor the formation of dimethylene ether groups, whereas acidic conditions favor methylene linkages.[9]

  • Temperature: Elevated temperatures are required to initiate the endothermic addition reaction.[3] However, careful temperature control is necessary during the exothermic condensation phase to prevent uncontrolled polymerization.[10]

Q3: What analytical techniques are suitable for characterizing the byproducts of this compound-formaldehyde reactions?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the characterization of this compound-formaldehyde reaction products.

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify low molecular weight components such as unreacted urea (B33335), monomethylolurea, and dimethylolurea (B1678115).[11]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the polymer resin.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of different functional groups like methylene bridges, methylene-ether linkages, and hydroxymethyl groups.[7][9][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the resin and monitor the curing process.[2][13]

Troubleshooting Guides

Issue 1: Premature Precipitation of the Resin

Q: My resin is precipitating out of solution before the reaction is complete. What could be the cause and how can I prevent it?

A: Premature precipitation is a common issue that can arise from several factors related to reaction control.

Potential Cause Explanation & Solution
Incorrect pH A sudden drop in pH during the initial alkaline methylolation stage can trigger premature condensation, leading to insoluble polymers. Solution: Ensure the pH is maintained between 7 and 9 during the addition reaction. Use a buffer like sodium dihydrogen phosphate (B84403) to stabilize the pH.[3]
Low Temperature The initial addition reaction is endothermic and requires sufficient heat to proceed. If the temperature is too low, the reaction may not initiate properly, causing the this compound to precipitate.[3] Solution: Maintain the recommended reaction temperature for the methylolation step.
Poor Reagent Quality Contaminated formaldehyde or this compound can introduce impurities that act as nucleation sites for precipitation.[3] Solution: Use high-purity reagents.
Incorrect Molar Ratio An excessively high formaldehyde to this compound ratio can lead to rapid and extensive cross-linking, resulting in insoluble polymer networks. Solution: Carefully control the molar ratio of the reactants according to the desired properties of the final resin.

Issue 2: High Content of Free Formaldehyde in the Final Product

Q: The final resin has an unacceptably high level of free formaldehyde. What methods can I use to reduce it?

A: Reducing free formaldehyde is crucial for both safety and product performance. Several strategies can be employed during and after the synthesis.

Method Description
Adjust Molar Ratio Lowering the formaldehyde to this compound (F/MU) molar ratio to between 1.0 and 1.1 is the most effective way to reduce free formaldehyde.[4][14]
Two- or Three-Stage Addition Adding this compound in multiple stages, with a final "scavenger" addition, helps to consume unreacted formaldehyde.[5]
Use of Formaldehyde Scavengers Additives like melamine (B1676169), ammonium (B1175870) salts, or sulfites can be introduced after the main condensation to react with and neutralize residual formaldehyde.[4][5] Adding 6% melamine has been shown to significantly reduce free formaldehyde.[15]
Post-Treatment The final resin can be treated with methods such as steam or air stripping to physically remove volatile free formaldehyde.[16]

Quantitative Data Summary

Table 1: Effect of Formaldehyde/Urea (F/U) Molar Ratio on Free Formaldehyde Emission

F/U Molar RatioEmission Level (mg/L)Typical Use
1.8 - 2.01.0 - 1.5Industrial-grade boards
1.2 - 1.40.3 - 0.5E1 boards
1.0 - 1.1≤ 0.1E0 / CARB Phase II compliant boards

Data adapted from[4]

Table 2: Influence of Initial F/U Molar Ratio on Resin Properties

Initial F/U Molar RatioNon-Volatile Solids (%)Viscosity (cP)Gel Time (s)Free Formaldehyde (%)
2.048.287650.45
3.050.1102580.38
4.052.5125520.31

Data adapted from[17]

Experimental Protocols

Protocol 1: Synthesis of Dimethylolurea

This protocol describes the synthesis of a key intermediate, dimethylolurea, which can be adapted for N-methylurea.

Materials:

  • Urea (or N-methylurea)

  • Formaldehyde (37% w/v solution)

  • Sodium dihydrogen phosphate

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, combine 16.2 mL of 37% (w/v) formaldehyde solution with 6.0 g of urea (for a 2:1 molar ratio of formaldehyde to urea).[18]

  • Add 0.2 g of sodium dihydrogen phosphate as a buffer.[18]

  • Adjust the pH of the solution to approximately 8.5 using a suitable base (e.g., 10% NaOH solution).[19]

  • Heat the mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[18]

  • After 2 hours, cool the reaction mixture to room temperature. The product, dimethylolurea, may precipitate upon cooling.

  • Collect the precipitate by suction filtration.

  • Wash the product with ethanol and then deionized water to remove unreacted starting materials.[19]

  • Dry the purified dimethylolurea in a vacuum oven at 50°C.[19]

Protocol 2: Preparation of a this compound-Formaldehyde Resin

This protocol outlines the synthesis of a this compound-formaldehyde resin under alkaline then acidic conditions.

Materials:

  • This compound

  • Formalin (37% formaldehyde solution)

  • Sodium hydroxide (B78521) (NaOH) solution (2M)

  • Sulfuric acid (H₂SO₄) solution (0.5N)

  • Wood flour (filler)

  • Ammonium chloride (hardener)

Procedure:

  • Charge a reaction kettle with 60g of this compound and 137g of formalin (approx. 1.7:1 molar ratio of formaldehyde to this compound).[20]

  • Adjust the pH of the mixture to between 7 and 8 using 2M NaOH solution.[20]

  • Heat the mixture to reflux for 2 hours.[20]

  • After reflux, begin to remove water by distillation until approximately 40 mL has been collected.[20]

  • Cool the resulting resin to room temperature.

  • To initiate curing for testing purposes, mix a 15g sample of the resin with a hardener composed of 1g of wood flour and 0.2g of ammonium chloride.[20] The resin will then harden at room temperature.

Visualizations

ReactionPathway This compound This compound Methylolurea Monomethylolurea Dimethylolurea This compound->Methylolurea Methylolation (pH 7-9) Formaldehyde Formaldehyde Formaldehyde->Methylolurea Polymer Linear Polymer (Methylene & Ether Bridges) Methylolurea->Polymer Condensation (Acidic pH) CrosslinkedResin Cross-linked Resin Polymer->CrosslinkedResin Curing

Caption: Reaction pathway for this compound-formaldehyde resin formation.

ExperimentalWorkflow Start Start: Reagent Preparation Methylolation 1. Methylolation (this compound + Formaldehyde) pH 7-9, 70°C, 2h Start->Methylolation Condensation 2. Condensation (Acidification to pH 4-5) Reflux Methylolation->Condensation Distillation 3. Water Removal (Distillation) Condensation->Distillation Cooling 4. Cooling to Room Temp. Distillation->Cooling Curing 5. Curing (Addition of Hardener) Cooling->Curing End End: Cured Resin Curing->End

References

Technical Support Center: Purification of Commercial Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methylurea. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis, which typically involves the reaction of urea (B33335) with methylamine.[1] Common impurities can include:

  • Unreacted Starting Materials: Urea and methylamine.

  • Over-methylated Products: N,N'-Dithis compound.

  • Byproducts from Urea Synthesis: Biuret and cyanuric acid, which can form at elevated temperatures.[1]

  • Degradation Products: Ammonia and carbon dioxide, particularly if the material has been stored improperly.

  • N-Nitroso-N-methylurea: This is a potent carcinogen and may be present if nitrite-containing reagents were used in the synthesis or as a contaminant.[2][3][4][5] It is crucial to handle this compound with care and be aware of this potential impurity.

Q2: What is the most effective method for purifying commercial this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is critical for successful purification. This compound is highly soluble in polar solvents like water and alcohols (e.g., ethanol (B145695), methanol), and its solubility increases with temperature, making these solvents suitable for recrystallization.[8][9]

Q3: Which solvent system is recommended for the recrystallization of this compound?

A3: A mixed solvent system of ethanol and water is often effective for purifying urea derivatives.[10][11] Ethanol is a good solvent for this compound at elevated temperatures, while water can act as an anti-solvent, reducing its solubility as the solution cools, which promotes crystallization of the pure compound while impurities remain in the solution.

Q4: How can I assess the purity of my this compound sample before and after purification?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method with UV detection is commonly used for urea and its derivatives.[12][13] Key parameters to monitor are the retention time and peak area of this compound relative to any impurity peaks.

Troubleshooting Guides

Recrystallization Issues

Problem: this compound does not dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

    • Solution: Gradually add small portions of the hot recrystallization solvent to the mixture until the this compound is fully dissolved.[14] Avoid adding a large excess of solvent, as this will reduce the recovery yield.[15]

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the solvent is heated to its boiling point before and during the dissolution of the solid. Use a heating mantle or a steam bath for effective heating.

  • Possible Cause: The undissolved material is an insoluble impurity.

    • Solution: If a small amount of solid remains after adding a reasonable amount of boiling solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.[7][11]

Problem: No crystals form upon cooling, or the yield is very low.

  • Possible Cause: Too much solvent was used.

    • Solution: If the solution is too dilute, the saturation point will not be reached upon cooling. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[15][16]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Rapid cooling can lead to the formation of a precipitate or oil instead of crystals.[7][14] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[11]

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[15][16]

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the this compound (or the impure mixture) is lower than the boiling point of the solvent.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which this compound is less soluble (an "anti-solvent" like water in an ethanol recrystallization) to lower the saturation temperature. Alternatively, try a different solvent with a lower boiling point.

  • Possible Cause: High concentration of impurities.

    • Solution: The presence of significant impurities can lower the melting point of the mixture. It may be necessary to perform a preliminary purification step, such as a pre-wash with a solvent in which this compound is sparingly soluble at room temperature, before proceeding with recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water

This protocol describes a standard procedure for the purification of approximately 10 grams of commercial this compound.

Materials:

  • Commercial this compound (10 g)

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks (250 mL)

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place 10 g of commercial this compound in a 250 mL Erlenmeyer flask. Add approximately 40-50 mL of 95% ethanol. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Place a stemless funnel with fluted filter paper into the neck of the second flask and pour the hot this compound solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water solution to remove any adhering mother liquor containing impurities.[10]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a polar organic solvent and water, for example, Methanol:Water (20:80 v/v). The exact ratio may need to be optimized based on the specific column and impurities expected.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a sample of the commercial this compound (before and after purification) in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Data Interpretation: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Data

The effectiveness of the purification process can be quantified by comparing the purity of the this compound before and after recrystallization. The following table illustrates a hypothetical purification outcome.

SamplePurity by HPLC (%)N,N'-Dithis compound (%)Urea (%)Other Impurities (%)
Commercial this compound95.22.51.80.5
Recrystallized this compound99.8< 0.1< 0.1Not Detected

Visualizations

Recrystallization_Workflow A Commercial This compound B Add hot Ethanol A->B C Completely Dissolved? B->C D Hot Filtration (remove insolubles) C->D No E Slow Cooling (Crystallization) C->E Yes D->E F Vacuum Filtration E->F G Wash with ice-cold solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Crystals not forming? TooMuchSolvent Too much solvent? Start->TooMuchSolvent Evaporate Evaporate some solvent & re-cool TooMuchSolvent->Evaporate Yes TooFastCooling Cooling too fast? TooMuchSolvent->TooFastCooling No Success Crystals Formed Evaporate->Success SlowCool Allow slow cooling at room temperature TooFastCooling->SlowCool Yes Supersaturated Supersaturated? TooFastCooling->Supersaturated No SlowCool->Success Induce Scratch flask or add seed crystal Supersaturated->Induce Yes Induce->Success

Caption: Troubleshooting logic for crystallization problems.

References

Technical Support Center: N-nitroso-N-methylurea (NMU) Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with N-nitroso-N-methylurea (NMU).

Frequently Asked Questions (FAQs)

Q1: What is N-nitroso-N-methylurea (NMU) and what are its primary hazards?

A1: N-nitroso-N-methylurea (NMU) is a potent carcinogen, mutagen, and teratogen used in research, particularly for inducing tumor models in animals.[1][2][3] It is a direct-acting alkylating agent that interacts with DNA.[1][4] The primary hazards associated with NMU are:

  • Carcinogenicity: NMU is classified as a probable human carcinogen (Group B2) by the EPA and is known to cause cancer in animals, affecting organs such as the nervous system, stomach, and skin.[5][6] Many scientists believe there is no safe level of exposure to a carcinogen.[5]

  • Mutagenicity: It can cause genetic damage.[7]

  • Teratogenicity: It may cause birth defects and has been shown to be a teratogen in animals.[5][7]

  • Toxicity: It is highly toxic if inhaled, ingested, or in contact with skin.[7][8] Acute exposure can cause headache, nausea, and vomiting.[5]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[5] It can also cause a skin allergy, leading to itching and a rash upon subsequent low-level exposure.[5]

Q2: What are the essential personal protective equipment (PPE) requirements for handling NMU?

A2: When handling NMU, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves are required. It is often recommended to wear double nitrile gloves.[7][8][9]

  • Eye Protection: Chemical safety goggles are necessary to protect from splashes.[7][8]

  • Lab Coat: A lab coat must be worn to protect from contamination.[7][8]

  • Respiratory Protection: A respirator should be used, especially when handling the solid form or when there is a risk of aerosol generation.[7][8]

  • Appropriate Lab Attire: Standard laboratory attire, including long pants and closed-toe shoes, is required.[7]

Q3: Where should I handle N-nitroso-N-methylurea?

A3: All work with NMU, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood or a Class II Type B biosafety cabinet.[7][8] The work area should be covered with an absorbent work surface to contain any potential spills.[7]

Q4: How should I store N-nitroso-N-methylurea?

A4: NMU should be stored in a cool, dry, and well-ventilated area, away from light and moisture.[10] It is recommended to keep it refrigerated.[9][10] The container should be tightly closed and stored locked up.[9]

Troubleshooting Guides

Scenario 1: I have spilled a small amount of solid NMU powder in the chemical fume hood.

  • Immediate Action: Evacuate any personnel not wearing appropriate PPE from the immediate area.[5]

  • Containment: Ensure all ignition sources are removed.[5]

  • Cleanup:

    • Dampen the spilled solid material with 5% acetic acid.[11]

    • Carefully transfer the dampened material to a suitable, sealed container for hazardous waste.[5][11]

    • Use absorbent paper dampened with 5% acetic acid to wipe up any remaining material.[11]

    • Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[11]

    • Wash all contaminated surfaces with 5% acetic acid, followed by a soap and water solution.[11]

  • Documentation: Record the spill and the cleanup procedure in your lab's safety log.

Scenario 2: I have accidentally come into skin contact with an NMU solution.

  • Immediate Action: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[8][9]

  • Remove Contaminated Clothing: While washing, remove any clothing that has been contaminated.[5]

  • Seek Medical Attention: Promptly seek medical attention.[12] Inform the medical personnel about the chemical you were exposed to.

  • Report the Incident: Report the exposure to your institution's environmental health and safety office.

Scenario 3: I suspect that the NMU I am using has decomposed.

  • Signs of Decomposition: NMU is a pale yellow, sand-like solid.[5] Decomposition may be indicated by a change in color or texture. It can decompose when heated, emitting toxic fumes.[10]

  • Handling Precautions: If you suspect decomposition, handle the material with extreme caution. Do not heat it.

  • Disposal: Dispose of the suspected decomposed material as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Physical and Chemical Properties of N-nitroso-N-methylurea

PropertyValue
Molecular Formula C₂H₅N₃O₂
Molecular Weight 103.08 g/mol [2]
Appearance Pale yellow crystals or light yellow moist powder[6][10]
Melting Point 124°C (decomposes)[13]
Water Solubility 14.4 g/L at 24°C[13]
Vapor Pressure 0.0293 mm Hg at 25°C[13]
log Kow -0.03[13]

Experimental Protocols

Protocol 1: Safe Preparation of NMU Solutions
  • Preparation: Before starting, ensure you are wearing all required PPE (double nitrile gloves, safety goggles, lab coat, and respirator).[7][8]

  • Work Area Setup: Prepare the work area inside a certified chemical fume hood by laying down an absorbent, plastic-backed pad.[7]

  • Weighing: Carefully weigh the required amount of solid NMU in the fume hood. Take care to avoid generating dust.

  • Dissolving: Slowly add the weighed NMU to the desired solvent (e.g., citrate (B86180) buffer, DMSO) in a suitable container.[1][4] Gently agitate to dissolve. Avoid creating aerosols.[7]

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

  • Cleanup: Decontaminate any surfaces or equipment that may have come into contact with NMU using the inactivation procedure below. Dispose of all contaminated disposable materials as hazardous waste.[7]

  • Hand Washing: Always wash your hands thoroughly after removing your gloves following the handling of NMU.[7]

Protocol 2: Decontamination and Inactivation

This procedure can be used to decontaminate reusable glassware and other non-porous materials.[7]

  • Prepare Inactivation Solution: In a chemical fume hood, prepare a solution of 10% sodium thiosulfate (B1220275) and 1% sodium hydroxide (B78521) in water.[7]

  • Submersion: Submerge the contaminated items completely in the inactivation solution within a suitable container inside the fume hood.[7]

  • Soaking: Allow the items to soak for at least 24 hours.[7]

  • Disposal of Solution: After 24 hours, the decontaminated solution can be poured down the drain with copious amounts of water. Wear appropriate PPE to prevent splashes.[7]

  • Final Cleaning: The decontaminated items can then be washed as usual.

Protocol 3: Waste Disposal
  • Solid Waste: All unused or expired NMU, as well as disposable materials contaminated with NMU (e.g., absorbent pads, gloves, weighing paper), must be collected for disposal as hazardous waste.[7] Place these materials in a clearly labeled, sealed container.

  • Liquid Waste: Unused NMU solutions should be collected as hazardous waste. Do not pour untreated NMU solutions down the drain.

  • Sharps: Needles and syringes used for injecting NMU solutions must be disposed of in a designated sharps container destined for incineration.[7] Do not recap or bend needles.[7][8]

  • Hazardous Waste Pickup: Contact your institution's environmental health and safety office for hazardous waste pickup and disposal procedures.[7]

Mandatory Visualizations

Spill_Response_Workflow start NMU Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill minor_spill Minor Spill (Inside Fume Hood) assess_spill->minor_spill Minor major_spill Major Spill (Outside Fume Hood) assess_spill->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Immediate Area major_spill->evacuate contact_ehs Contact Environmental Health & Safety evacuate->contact_ehs neutralize Neutralize with 5% Acetic Acid (if solid) ppe->neutralize contain Contain Spill with Absorbent Material cleanup Collect Waste in Sealed Container neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end contact_ehs->end

Caption: Decision workflow for responding to an N-nitroso-N-methylurea spill.

Safe_Handling_Workflow start Experiment Planning review_sds Review Safety Data Sheet (SDS) start->review_sds prepare_workspace Prepare Workspace in Fume Hood review_sds->prepare_workspace don_ppe Don Required PPE prepare_workspace->don_ppe weigh_dissolve Weigh and Dissolve NMU don_ppe->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate_equipment Decontaminate Reusable Equipment experiment->decontaminate_equipment dispose_waste Dispose of All Waste Properly decontaminate_equipment->dispose_waste cleanup_workspace Clean and Decontaminate Workspace dispose_waste->cleanup_workspace remove_ppe Remove PPE cleanup_workspace->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Workflow for the safe handling of N-nitroso-N-methylurea in a laboratory setting.

References

Overcoming steric hindrance in reactions with 1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of 1,3-dimethylurea (B165225) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with 1,3-dithis compound?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because the atoms or groups of atoms near the reaction site are physically blocking the approach of incoming reagents. In 1,3-dithis compound, the two methyl groups attached to the nitrogen atoms create a crowded environment around the urea (B33335) functionality. This bulkiness can impede the approach of electrophiles or nucleophiles, making reactions like N-acylation or N-alkylation challenging.[1][2] The conformation of N,N'-substituted ureas generally prefers a trans state, which can further influence the accessibility of the nitrogen atoms.[3]

Q2: Which types of reactions are most commonly affected by the steric hindrance of 1,3-dithis compound?

A2: Reactions that require direct attack at the nitrogen or carbonyl carbon are most affected. This includes:

  • N-Acylation: The addition of an acyl group to one of the nitrogen atoms is often slow or requires harsh conditions.

  • N-Alkylation: Introducing an alkyl group onto the nitrogen atoms can be difficult.

  • Condensation Reactions: Reactions like the Biginelli reaction may proceed more slowly or require specific catalysts when using substituted ureas.[4]

  • Reactions with Bulky Reagents: The steric clash is magnified when the reacting partner is also large, leading to significantly lower yields.[5][6]

Q3: What are the general strategies to overcome steric hindrance in reactions involving 1,3-dithis compound?

A3: Several strategies can be employed:

  • Use of More Reactive Reagents: Employing highly reactive electrophiles, such as acid chlorides over acid anhydrides, can often drive the reaction forward.[7]

  • Catalysis: Utilizing catalysts can facilitate the reaction under milder conditions. For acylation, 4-dimethylaminopyridine (B28879) (DMAP) is known to be effective for sterically hindered compounds.[8] Lewis acids can also activate the urea or the electrophile.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier, though this must be balanced against potential side reactions and decomposition.[9][10]

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like THF or DMF are often effective.[7][11]

  • Longer Reaction Times: Due to the slower reaction rate, extending the reaction time is often necessary to achieve a reasonable yield.[7][9]

Troubleshooting Guides

Problem 1: My N-acylation reaction of 1,3-dithis compound with an acid anhydride (B1165640) is showing low to no conversion.

  • Possible Cause: The electrophilicity of the acid anhydride is insufficient to overcome the steric hindrance and lower nucleophilicity of the nitrogen atoms in 1,3-dithis compound.

  • Troubleshooting Steps:

    • Switch to a More Reactive Acylating Agent: Replace the acid anhydride with the corresponding acid chloride. Acid chlorides are significantly more electrophilic and can react more readily.[7]

    • Incorporate a Catalyst: Add a catalytic amount (e.g., 0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP is an effective acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate.[8]

    • Increase Reaction Temperature: Cautiously increase the temperature of the reaction. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

    • Change the Solvent: Ensure you are using an appropriate aprotic solvent like THF, which is known to be effective for such reactions.[7]

Problem 2: I am attempting an N-alkylation with an alkyl halide, but the reaction is not proceeding.

  • Possible Cause: The alkyl halide may not be reactive enough, or the conditions may not be suitable for this sterically hindered substitution.

  • Troubleshooting Steps:

    • Improve the Leaving Group: Switch from an alkyl chloride or bromide to an alkyl iodide or a species with a better leaving group like a tosylate (OTs) or mesylate (OMs). The reactivity of leaving groups generally follows the trend: I⁻ > Br⁻ > Cl⁻ > TsO⁻ > MsO⁻.[5]

    • Use a Stronger Base: If a base is used to deprotonate the urea, ensure it is strong enough but not so bulky that it is hindered itself. Sodium hydride (NaH) in an aprotic solvent like DMF is a common choice.

    • Consider Alternative Mechanisms: For certain alkylations, exploring conditions that might favor an elimination-addition mechanism through an N-acylimine intermediate could be an option, although this is more common for ureas with a suitable leaving group on an adjacent carbon.[11]

Data Presentation

The following table illustrates the impact of optimizing conditions for a representative N-acylation reaction of 1,3-dithis compound with acetic anhydride.

EntryAcylating AgentCatalystTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideNone8024< 5
2Acetic AnhydrideDMAP802445
3Acetyl ChlorideNone251288

Data is illustrative and intended for comparison purposes.

Experimental Protocols

Key Experiment: Optimized N-Acylation of 1,3-Dithis compound with Acetyl Chloride

This protocol describes a high-yield method for the acylation of 1,3-dithis compound.

Materials:

  • 1,3-Dithis compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (1.2 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • The flask is charged with 1,3-dithis compound and anhydrous THF.

  • Triethylamine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • Acetyl chloride, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred solution over 15 minutes.[7]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[7]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by flash column chromatography or recrystallization as needed.

Visualizations

Steric_Hindrance cluster_reagent Approaching Reagent (Electrophile) Reagent E+ Urea O=C(NH-CH3)2 Reagent->Urea Reaction Path H1 CH3 Reagent->H1 Blocked H2 CH3 Reagent->H2 Blocked

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagent Is the reagent highly reactive? (e.g., Acid Chloride vs. Anhydride) Start->CheckReagent UseReactive Switch to a more reactive reagent CheckReagent->UseReactive No CheckCatalyst Is a catalyst being used? CheckReagent->CheckCatalyst Yes UseReactive->CheckCatalyst AddCatalyst Add an appropriate catalyst (e.g., DMAP for acylation) CheckCatalyst->AddCatalyst No CheckConditions Are reaction conditions (temp, time) optimized? CheckCatalyst->CheckConditions Yes AddCatalyst->CheckConditions OptimizeConditions Increase temperature or prolong reaction time CheckConditions->OptimizeConditions No End Re-evaluate Reaction / Purify CheckConditions->End Yes OptimizeConditions->End

References

Technical Support Center: Optimizing Amide & Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide and peptide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions, particularly those involving carbodiimide (B86325) and uronium/guanidinium-based reagents. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols, comparative data, and workflow diagrams to enhance your reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction has a low or no product yield. What are the common causes and how do I troubleshoot it?

Low yield is one of the most common issues in coupling reactions. The problem can typically be traced back to reagent quality, reaction conditions, or inherent properties of the substrates, such as steric hindrance or peptide aggregation.[1][2]

Common Causes & Solutions:

  • Poor Reagent Quality: Carbodiimides like EDC and uronium salts like HBTU/HATU are moisture-sensitive. Always use fresh, high-quality reagents and anhydrous solvents.[2]

  • Incomplete Activation: The carboxylic acid may not be fully activated before the amine is introduced. Ensure you are using the correct stoichiometry (typically a slight excess of coupling reagent and base). For difficult couplings, consider a pre-activation step where the carboxylic acid, coupling reagent, and additive are stirred for 15-30 minutes before adding the amine.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Polar aprotic solvents like DMF and NMP are generally effective for peptide synthesis.[3] If peptide aggregation is suspected, switching the solvent or adding chaotropic salts can be beneficial.[4]

  • Peptide Aggregation: As a peptide chain elongates, it can fold into secondary structures that block the reactive N-terminus, leading to incomplete coupling.[5]

    • Solution: Consider using microwave-assisted synthesis, switching to a more effective solvent like NMP, or incorporating structure-disrupting elements like pseudoproline dipeptides.[4][5]

  • Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or N-methylated amino acids are notoriously difficult to couple.[3][6]

    • Solution: Use a more powerful coupling reagent like HATU or COMU, extend the reaction time, or perform a "double coupling" where the step is repeated with fresh reagents to drive the reaction to completion.[2][6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing low yield.

G cluster_start cluster_check cluster_diagnosis cluster_solution start Low Yield Observed ms_analysis Test Cleavage & MS Analysis of a Small Resin Sample start->ms_analysis target_mass Target Mass Present? ms_analysis->target_mass kaiser_test Perform Kaiser Test on Resin kaiser_result Kaiser Test Positive (Blue Beads)? kaiser_test->kaiser_result target_mass->kaiser_test Yes synthesis_fail Diagnosis: Systematic Synthesis Failure target_mass->synthesis_fail No cleavage_fail Diagnosis: Cleavage or Workup Issue target_mass->cleavage_fail Yes, but low recovery coupling_fail Diagnosis: Incomplete Coupling kaiser_result->coupling_fail Yes deprotection_fail Diagnosis: Incomplete Deprotection kaiser_result->deprotection_fail No optimize_synthesis Action: - Check Reagent Stoichiometry - Use Stronger Coupling Reagent - Optimize Solvent/Base synthesis_fail->optimize_synthesis optimize_cleavage Action: - Review Cleavage Cocktail - Check Precipitation Method - Optimize Purification cleavage_fail->optimize_cleavage double_couple Action: - Perform Double Coupling - Extend Reaction Time - Use Microwave Assistance coupling_fail->double_couple extend_deprotection Action: - Extend Deprotection Time - Check Deprotection Reagent deprotection_fail->extend_deprotection

A systematic workflow for troubleshooting low peptide yield.[2][7]
Q2: I am observing significant side product formation. How can I minimize it?

Side reactions reduce the purity of the final product, complicating purification. The most common side reactions are racemization and the formation of N-acylurea (with carbodiimides).

  • Racemization: This is the loss of stereochemical purity at the α-carbon, which is a major concern for chiral molecules.[8] It is often promoted by the use of excess base or extended reaction times.[8]

    • Solution:

      • Use an Additive: Additives like Oxyma Pure or HOBt react with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to racemization than the O-acylisourea formed with carbodiimides alone.[3] Oxyma Pure is a non-explosive and often more effective alternative to HOBt.[3][9]

      • Choose the Right Base: For base-mediated couplings (e.g., with HBTU/HATU), use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA, especially for sensitive amino acids like histidine and cysteine.[3][10]

      • Lower the Temperature: Running the reaction at 0°C can help minimize racemization.[9]

  • N-Acylurea Formation: This is a common side reaction with carbodiimide reagents (DCC, EDC, DIC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[1][11][12]

    • Solution: The best way to prevent this is to add an additive like HOBt or Oxyma Pure. The additive rapidly intercepts the O-acylisourea to form an active ester, which is not susceptible to this rearrangement.[11]

The diagram below illustrates the reaction pathway, highlighting the key intermediates and side reactions.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea Carbodiimide Carbodiimide (EDC, DCC, DIC) Carbodiimide->O_Acylisourea Peptide Desired Peptide (R-CO-NH-R') O_Acylisourea->Peptide + Amine (Fast) Urea (B33335) Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Inactive Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow) Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive (Very Fast) Oxazolone 5(4H)-Oxazolone (Leads to Racemization) O_Acylisourea->Oxazolone Base-Catalyzed Amine Amine (R'-NH2) Amine->Peptide Additive Additive (Oxyma, HOBt) Active_Ester->Peptide + Amine

Reaction mechanism showing the role of additives in preventing side reactions.[1][8][11][12]

Data Presentation: Comparing Coupling Reagents

The choice of coupling reagent significantly impacts reaction outcomes. Uronium/guanidinium reagents are generally faster and more efficient but also more expensive. Modern reagents like COMU offer high efficiency with an improved safety profile.[13][14][15]

Table 1: Quantitative Comparison of Coupling Reagent Purity & Yield
Coupling ReagentModel System / PeptideCrude Purity / Yield (%)Key Observations
HBTU Pentapeptide Synthesis47% YieldA standard but often less efficient reagent compared to newer options.[13]
HATU Pentapeptide Synthesis83% YieldMore reactive than HBTU due to the HOAt moiety, leading to faster, more complete couplings.[13][16]
COMU Pentapeptide Synthesis99.7% YieldA highly efficient, safer alternative to benzotriazole-based reagents; non-explosive.[13][14][15]
DIC / OxymaPure GHRP-6 Synthesis92.4% PurityA cost-effective and very efficient combination for suppressing side reactions.[17]
Table 2: Comparison of Racemization Levels with Different Reagents & Additives
Coupling Reagent / AdditiveModel SystemBase% Racemization (D-isomer)Notes
DIC / HOBt Z-Phe-Val-Pro-NH2-12.9%HOBt is effective but has been surpassed by newer additives.[18]
DIC / OxymaPure Fmoc-His(Trt)-OH-1.8%Oxyma is highly effective at suppressing racemization for sensitive amino acids.[8]
EDC / OxymaPure Z-L-Phg-Val-OMeDIEA0.1%Excellent suppression of epimerization even with a hindered peptide.[9][19]
HATU Fmoc-Ser(glycosyl)-OHDIEA1.3%Highly efficient, but the choice of base is critical.[10]
HATU Fmoc-Ser(glycosyl)-OHNMM0.4%Using a weaker base (NMM) significantly reduces racemization.[10]
BOP Boc-His(Tos)-OHDIEA (excess)~3%An older reagent where racemization is highly dependent on base concentration.[8]

Experimental Protocols

Protocol 1: General EDC/Oxyma Coupling in Solution Phase

This protocol is adapted for forming a dipeptide and is effective at minimizing racemization.[9][19]

  • Reagent Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl, 1.0 equiv) in an anhydrous 1:1 mixture of DCM/DMF. Stir at room temperature for ~20 minutes, then cool the solution to 0°C in an ice bath.

  • Activation: Add the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) to the cold EDC solution as solids. The solution will typically turn yellow.

  • Coupling: After 2-5 minutes of pre-activation, add the amine hydrochloride salt (1.0 equiv) as a solid, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.0 equiv).

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight (14-16 hours).

  • Workup: Monitor reaction completion by TLC or LC-MS. Remove the solvent via rotary evaporation. Dilute the residue in a suitable organic solvent (e.g., ethyl acetate) and perform aqueous washes to remove the urea byproduct and excess reagents. A typical wash sequence is 1N HCl, followed by 1N Na2CO3, and finally a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a typical manual coupling step in Fmoc-based SPPS.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv) with a coupling reagent (e.g., HBTU, 3-5 equiv) and a base (e.g., DIPEA, 6-10 equiv) in DMF for several minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, this time can be extended to 2 hours or more.[2]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated ("double coupling").[2][7]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.

References

Optimizing Methylurea Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the optimization of methylurea synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comparative data to assist you in selecting the most effective catalyst and reaction conditions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are:

  • Reaction of methylamine (B109427) with urea (B33335): This is a widely used method where methylamine reacts with urea, typically at elevated temperatures, to produce this compound and ammonia.

  • Reaction of methylamine hydrochloride with potassium cyanate (B1221674): This method involves the reaction of methylamine hydrochloride with potassium cyanate in an aqueous solution.[1]

Q2: What is the role of a catalyst in this compound synthesis?

A2: While this compound synthesis can be performed without a catalyst, employing one can significantly improve reaction rates and yields. Catalysts can facilitate the reaction by activating the reactants and lowering the activation energy of the reaction. Theoretical studies suggest that catalysts like phenol (B47542) and p-toluenesulfonic acid can decrease the activation barrier for the reaction between urea and methylamine.[2][3][4][5]

Q3: What are the common side products in this compound synthesis, and how can they be minimized?

A3: A common side product in the synthesis of this compound from methylamine and urea is N,N'-dithis compound. The formation of this byproduct can be influenced by the molar ratio of the reactants and the reaction conditions. Using a molar excess of urea relative to methylamine can favor the formation of this compound.

Catalyst Selection and Performance

Choosing the right catalyst is crucial for optimizing the synthesis of this compound. Below is a comparison of different catalytic approaches for the reaction of urea and methylamine.

Catalyst/MethodCatalyst LoadingTemperature (°C)Reaction TimeProduct Composition/YieldReference
N,N'-Dithis compound5 kg/h (for 96 kg/h urea feed)13018 hours~78% N-Methylurea, 20% N,N'-Dithis compound, 2% Condensation ProductsPatent DD271514B5
p-Toluenesulfonic acidCatalytic amountAmbientShortHigh Yield (for α-amino nitriles, suggesting potential for urea synthesis)[6]
PhenolCatalytic amountNot specified (Theoretical)Not specifiedLowers activation barrier[2][4]
No Catalyst (in Xylene)None120-125Not specified79% Yield of this compoundUS Patent 4310692A
No Catalyst (Aqueous)NoneReflux3 hoursNot specified (part of a subsequent reaction)Organic Syntheses, Coll. Vol. 2, p.461 (1943)

Note: The data for p-Toluenesulfonic acid is for a related reaction and suggests its potential as an acid catalyst in this synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal temperature. - Formation of N,N'-dithis compound byproduct.- Increase reaction time or temperature moderately. - Optimize the molar ratio of urea to methylamine (a higher urea ratio favors this compound). - Consider using a catalyst to improve conversion at lower temperatures.
Presence of Unreacted Urea in Final Product - Insufficient reaction time or temperature. - Poor mixing of reactants.- Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. - Increase reaction time or temperature as needed. - Ensure efficient stirring throughout the reaction.
Formation of N,N'-Dithis compound - Molar ratio of methylamine to urea is too high. - High reaction temperatures.- Use a molar excess of urea. A urea to methylamine ratio of 1:1.1 to 1:1.4 has been suggested to control the formation of N,N'-dithis compound. - Optimize the reaction temperature; lower temperatures may reduce the formation of the disubstituted product.
Difficulty in Product Purification - Co-crystallization of this compound and N,N'-dithis compound. - Presence of unreacted starting materials.- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be effective. - Ensure the reaction goes to completion to minimize unreacted starting materials in the crude product.

Experimental Protocols

Synthesis of this compound from Methylamine and Urea (Uncatalyzed, in Xylene)

This protocol is adapted from US Patent 4,310,692.

Materials:

  • Urea

  • Methylamine

  • Dry Xylene

Procedure:

  • Suspend 120 g (2 moles) of urea in 400 ml of dry xylene in a reaction vessel equipped with a stirrer and a gas inlet.

  • Heat the suspension to an internal temperature of 120°C to 125°C.

  • Slowly introduce a stream of methylamine into the heated suspension.

  • Continue adding methylamine with stirring until a total of 120 g (3.9 moles) has been introduced.

  • After the addition is complete, cool the reaction mixture.

  • Separate the solid product by filtration and wash it with 100 ml of xylene.

  • The expected yield is approximately 117 g (79%) of this compound.

Synthesis of this compound from Methylamine Hydrochloride and Urea (Aqueous, Uncatalyzed)

This protocol is a precursor step described in Organic Syntheses for the preparation of nitrosothis compound.[1]

Materials:

  • 24% Aqueous methylamine solution

  • Concentrated hydrochloric acid

  • Urea

Procedure:

  • In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.

  • Add concentrated hydrochloric acid (approx. 155 cc) until the solution is acidic to methyl red.

  • Add water to bring the total weight of the solution to 500 g.

  • Add 300 g (5 moles) of urea to the solution.

  • Boil the solution gently under reflux for two and three-quarters hours, and then vigorously for an additional quarter hour.

  • The resulting solution contains this compound and can be used for subsequent reactions.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key decision-making and experimental processes in this compound synthesis.

Methylurea_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Select Synthesis Route: - Methylamine + Urea - Methylamine HCl + KOCN Catalyst Catalyst Selection: - None - N,N'-Dithis compound - Acid Catalyst (e.g., p-TsOH) Reactants->Catalyst Conditions Set Reaction Conditions: - Temperature - Time - Solvent Catalyst->Conditions Reaction Perform Synthesis Conditions->Reaction Isolation Isolate Crude Product (e.g., Filtration) Reaction->Isolation Purification Purify this compound (e.g., Recrystallization) Isolation->Purification Analysis Analyze Purity and Yield (e.g., NMR, HPLC) Purification->Analysis

Caption: A general workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Goal: Optimize this compound Yield High_Yield Is high yield the primary concern? Start->High_Yield Catalyst_Yes Consider using a catalyst High_Yield->Catalyst_Yes Yes Catalyst_No Uncatalyzed reaction may suffice High_Yield->Catalyst_No No Byproduct_Control Is minimizing N,N'-dithis compound critical? Catalyst_Yes->Byproduct_Control Acid_Catalyst Explore acid catalysis (e.g., p-TsOH) for higher reaction rates Catalyst_Yes->Acid_Catalyst Catalyst_No->Byproduct_Control Control_Ratio Use excess urea and moderate temperature Byproduct_Control->Control_Ratio Yes

Caption: Decision logic for catalyst selection in this compound synthesis.

References

Technical Support Center: Methylurea Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing and quantifying the water content in methylurea samples. Maintaining an anhydrous or low-water environment is often critical for ensuring experimental reproducibility, product stability, and the success of synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water content in this compound samples? A1: The presence of water can significantly impact the quality and reactivity of this compound. It can lead to undesirable side reactions, act as a catalyst for decomposition, affect solubility parameters, and alter the physical properties of the material. In drug development, precise control over all reagents, including their water content, is paramount for reproducible outcomes and meeting regulatory standards.

Q2: Is this compound a hygroscopic substance? A2: Yes, urea (B33335) and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere, particularly at high relative humidity.[1][2] Therefore, it is crucial to handle and store this compound in a controlled, dry environment.

Q3: What are the primary sources of water contamination in this compound samples? A3: Water contamination can occur at various stages:

  • Atmospheric Exposure: Leaving containers open during weighing or transfer.

  • Improper Storage: Storing in non-airtight containers or in humid environments.[3][4]

  • Contaminated Solvents/Reagents: Using solvents or other reagents that have not been properly dried.

  • Inadequate Glassware Drying: Using glassware that has not been thoroughly dried before use.

Q4: What is the industry-standard method for accurately determining the water content in a chemical sample like this compound? A4: Karl Fischer (KF) titration is the gold standard for water content determination.[5] It is a highly specific and precise method that can quantify water at levels from a few parts per million (ppm) to 100%.[6] Two main types exist: volumetric KF for samples with water content above 0.1% and coulometric KF for trace amounts.[5]

Troubleshooting Guide

Q1: My this compound powder appears clumpy and is not free-flowing. What is the likely cause and solution? A1: Clumping is a common sign of moisture absorption. The hygroscopic nature of this compound causes particles to stick together. To resolve this, you should dry the sample using an appropriate method, such as a vacuum oven or a desiccator, before use. For future prevention, ensure storage containers are sealed tightly and consider storing them inside a desiccator or a dry box.[3][7]

Q2: I am observing unexpected byproducts or low yield in a reaction involving this compound. Could water be the culprit? A2: Absolutely. Uncontrolled water can participate in or catalyze side reactions, leading to impurities and reduced yield.[8] It is essential to verify the water content of your this compound sample using Karl Fischer titration and ensure all solvents and other reagents are anhydrous.

Q3: My Karl Fischer titration results show a much higher water content than expected. What should I check? A3: Several factors could lead to erroneously high readings:

  • Ambient Moisture: The KF apparatus may not be properly sealed, allowing ambient humidity to leak in.

  • Sample Handling: The sample may have been exposed to the atmosphere for too long during preparation and introduction into the titrator.

  • Solvent Blank: The water content of the KF solvent itself (the blank value) might be high or may not have been correctly subtracted from the sample measurement.

  • Side Reactions: Although unlikely with this compound, some compounds can react with the KF reagents to produce water, leading to false positives. Ensure your sample is not reacting with the iodine or other components of the reagent.

Q4: How can I dry this compound without causing it to decompose? A4: this compound has a melting point of approximately 99-101°C.[9] To dry it safely, you should use temperatures well below its melting point. Drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is effective.[10] Alternatively, storing the sample in a vacuum desiccator over a strong desiccant (like phosphorus pentoxide or anhydrous calcium sulfate) at room temperature is a gentler, albeit slower, method.[11]

Data Presentation

Table 1: Comparison of Common Drying Methods for this compound

MethodTemperaturePressureTypical TimeEfficiencyNotes
Vacuum Oven 40-50°C<10 mbar4-12 hoursHighFast and effective. Risk of decomposition if temperature is too high.
Vacuum Desiccator Room Temp.Vacuum24-72 hoursModerate-HighVery gentle method. Slower than a vacuum oven. Desiccant must be active.
Inert Gas Flow 40-60°CAtmospheric6-24 hoursModerateDries by passing a stream of dry nitrogen or argon over the sample.
Freeze Drying (Lyophilization) <0°CHigh Vacuum24-48 hoursVery HighMost gentle method, but requires specialized equipment. Best for highly sensitive materials.[12]

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven
  • Preparation: Place a thin layer of the this compound sample in a clean, dry, and tared glass dish (e.g., a watch glass or petri dish).

  • Loading: Place the dish inside the vacuum oven.

  • Evacuation: Close the oven door securely and begin to apply vacuum, allowing the pressure to drop below 10 mbar.

  • Heating: Once a stable vacuum is achieved, set the oven temperature to 40-50°C. Caution: Do not exceed this temperature range to avoid potential melting or decomposition.

  • Drying: Allow the sample to dry under these conditions for at least 4-12 hours. The exact time depends on the initial water content and sample amount.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Venting: Gently vent the oven with a dry inert gas, such as nitrogen or argon. Avoid venting with ambient air, which will reintroduce moisture.

  • Storage: Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration
  • System Preparation: Fill the Karl Fischer titrator with fresh, appropriate KF reagents. Perform a pre-titration to neutralize any water within the solvent in the titration cell.

  • Titer Determination: Accurately add a known amount of a certified water standard (or pure water) to the cell and titrate. Repeat this process at least three times to determine the precise titer (mg/mL) of the KF reagent.

  • Sample Preparation: In a dry, controlled environment (e.g., a glovebox or under a nitrogen blanket), accurately weigh approximately 50-100 mg of the this compound sample into a clean, dry vial or directly into the titration vessel.

  • Titration: Quickly add the weighed sample to the conditioned KF titration cell. Ensure the sample dissolves completely.

  • Analysis: Start the titration. The instrument will automatically add the KF reagent until all water from the sample has been consumed. The instrument software will use the volume of titrant consumed, the sample weight, and the predetermined titer to calculate the water content (typically in % or ppm).

  • Replicates: Repeat the measurement with fresh sample aliquots to ensure the result is reproducible.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_drying Drying & Quantification cluster_use Usage & Storage start Receive/Synthesize this compound Sample assess Visual Assessment (e.g., Clumping?) start->assess dry Dry Sample (Vacuum Oven/Desiccator) assess->dry karl_fischer Quantify Water Content (Karl Fischer Titration) dry->karl_fischer spec Water Content Meets Specification? karl_fischer->spec use Proceed with Experiment spec->use Yes re_dry Re-Dry Sample spec->re_dry No store Store in Desiccator/ Dry Box use->store re_dry->dry

Caption: Workflow for handling this compound to ensure low water content.

troubleshooting_workflow cluster_source Source Investigation cluster_action Corrective Actions start High Water Content Detected in Sample check_storage Check Storage Conditions (Airtight? Desiccated?) start->check_storage check_handling Review Handling Procedure (Atmospheric Exposure?) start->check_handling check_solvents Verify Purity of Solvents/Reagents start->check_solvents improve_storage Improve Storage (Use Desiccator/Glovebox) check_storage->improve_storage refine_handling Refine Handling (Minimize Exposure Time) check_handling->refine_handling dry_reagents Dry Solvents/Reagents Before Use check_solvents->dry_reagents dry_sample Re-Dry this compound Sample (See Protocol 1) improve_storage->dry_sample refine_handling->dry_sample dry_reagents->dry_sample end Re-Analyze Water Content dry_sample->end

Caption: A logical troubleshooting guide for high water content issues.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Methylurea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of methylurea is crucial for quality control, impurity profiling, and various research applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a validated Reverse-Phase HPLC (RP-HPLC) method for this compound quantification, alongside a discussion of alternative analytical approaches.

Comparison of Analytical Method Performance

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance characteristics for a validated RP-HPLC method for this compound, providing a benchmark for comparison.

Validation ParameterRP-HPLC for this compound[1]Alternative Methods (e.g., GC-MS)
Linearity (R²) > 0.999Method dependent, but typically > 0.99
Accuracy (% Recovery) 96.9%[1]Generally within 15% of the true value
Precision (%RSD) < 2%< 15% (within-run and between-run)
Limit of Detection (LOD) 0.002% w/w[1]Method and matrix dependent
Limit of Quantification (LOQ) 0.005% w/w[1]Typically in the low mcg/mL range
Specificity Specific and selective with no interference from related substances[1]High specificity, especially with mass spectrometry detection

Experimental Workflow

A critical aspect of analytical methodology is a well-defined workflow. The following diagram illustrates the key steps in the validation of an HPLC method for this compound quantification.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare this compound Reference Standard injection Inject Standard and Sample Solutions prep_std->injection prep_sample Prepare Sample Solution (e.g., in Methohexital Drug Substance) prep_sample->injection prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile->hplc_system hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (at 205 nm) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness quantification Quantification of this compound data_acquisition->quantification report Generate Validation Report quantification->report cluster_robustness Method Reliability specificity Specificity linearity Linearity specificity->linearity Establishes no interference accuracy Accuracy linearity->accuracy Defines concentration range range_node Range linearity->range_node precision Precision accuracy->precision Confirms closeness to true value loq Limit of Quantitation (LOQ) precision->loq Defines lowest quantifiable level lod Limit of Detection (LOD) loq->lod robustness Robustness robustness->specificity Tests resilience to changes robustness->linearity robustness->accuracy robustness->precision

References

A Comparative Analysis of the Biological Activities of Methylurea and Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report details a comparative study of the biological activities of methylurea and thiourea (B124793) derivatives. It provides an objective analysis of their performance in anticancer, antimicrobial, and enzyme inhibitory assays, supported by experimental data and detailed protocols.

The subtle structural difference between this compound and thiourea scaffolds—the substitution of an oxygen atom for a sulfur atom—imparts significant variations in their physicochemical properties and, consequently, their biological activities. This guide delves into these differences, offering a comparative perspective on their potential as therapeutic agents. Generally, thiourea derivatives, with their increased lipophilicity and hydrogen bonding capabilities, often exhibit enhanced biological potency compared to their this compound counterparts.

Anticancer Activity: A Tale of Two Scaffolds

Numerous studies have demonstrated the potential of both this compound and thiourea derivatives as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. However, direct comparative studies frequently highlight the superior efficacy of thiourea analogs.

Thiourea derivatives have shown significantly lower IC50 values against various cancer cell lines, including breast, colon, and liver cancer, when compared to their this compound counterparts.[1][2] This enhanced cytotoxicity is often attributed to the thiocarbonyl group, which can form stronger interactions with biological targets. For instance, in studies targeting the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are crucial in many cancers, thiourea derivatives have demonstrated more potent inhibitory effects.[3][4][5][6]

Table 1: Comparative Anticancer Activity of this compound and Thiourea Derivatives

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
This compound 1-(4-chlorophenyl)-3-methylureaA549 (Lung)15.2Fictional Example
Thiourea 1-(4-chlorophenyl)-3-methylthioureaA549 (Lung)7.8Fictional Example
This compound 1-(3-nitrophenyl)-3-methylureaMCF-7 (Breast)21.5Fictional Example
Thiourea 1-(3-nitrophenyl)-3-methylthioureaMCF-7 (Breast)10.3Fictional Example
This compound Sorafenib (a urea-containing drug)VariousVaries[7]
Thiourea N,N'-diaryl thiourea derivativeHCT116 (Colon)5.2[1]

Note: The data for the first four entries are representative examples based on general findings and are not from a single direct comparative study. Sorafenib is a known multi-kinase inhibitor containing a urea (B33335) moiety.

Signaling Pathways in Cancer Targeted by Urea and Thiourea Derivatives

dot

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Urea_Thiourea Urea/Thiourea Derivatives Urea_Thiourea->EGFR Inhibition Urea_Thiourea->RAF Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR and MAPK signaling pathways targeted by some urea and thiourea derivatives.

Antimicrobial Activity: A More Nuanced Comparison

The comparative antimicrobial activity of this compound and thiourea derivatives presents a more complex picture. While the increased lipophilicity of thioureas can facilitate better penetration through bacterial cell membranes, some studies have reported urea derivatives to be more potent antibacterial agents.[8]

The efficacy of these compounds is highly dependent on the specific bacterial or fungal strain being targeted and the nature of the substituents on the urea or thiourea core. For instance, some steroidal thiourea derivatives have shown superior growth inhibition against both Gram-positive and Gram-negative bacteria compared to their urea analogs.[9] Conversely, other studies have found certain urea derivatives to exhibit more promising activity.[8]

Table 2: Comparative Antimicrobial Activity of this compound and Thiourea Derivatives

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
This compound N-alkyl substituted ureaS. aureus16[10]
Thiourea N-alkyl substituted thioureaS. aureus32[11]
This compound Steroidal urea derivativeE. coli>100[9]
Thiourea Steroidal thiourea derivativeE. coli50[9]

Note: The presented data is a compilation from different studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Workflow for Antimicrobial Susceptibility Testing

dot

MIC_Workflow A Prepare serial dilutions of test compounds B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity (bacterial growth) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Thiourea's Edge in Urease Inhibition

Urea and thiourea derivatives are known to inhibit various enzymes. A notable example is urease, a nickel-containing enzyme implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. In this context, thiourea derivatives have consistently demonstrated superior inhibitory activity compared to their urea counterparts. The sulfur atom in thiourea is believed to chelate the nickel ions in the active site of the enzyme more effectively than the oxygen atom in urea, leading to more potent inhibition.[12]

Table 3: Comparative Urease Inhibitory Activity of this compound and Thiourea Derivatives

Derivative TypeCompoundIC50 (µM)Reference
Urea Hydroxyurea (Standard)100[13]
Thiourea Thiourea (Standard)22[13]
Urea Derivative Dipeptide-conjugated urea>50[12]
Thiourea Derivative Dipeptide-conjugated thiourea2.0[12]
Mechanism of Urease Inhibition

dot

Urease_Inhibition cluster_enzyme Urease Active Site Ni1 Ni²⁺ Products Ammonia (B1221849) + CO₂ Ni1->Products Ni2 Ni²⁺ Ni2->Products Urea Urea (Substrate) Urea->Ni1 Binds Urea->Ni2 Binds Thiourea Thiourea (Inhibitor) Thiourea->Ni1 Chelates (Stronger) Thiourea->Ni2 Chelates (Stronger)

Caption: Proposed mechanism of urease inhibition by thiourea derivatives.

Experimental Protocols

Synthesis of Urea and Thiourea Derivatives

The synthesis of both urea and thiourea derivatives is generally straightforward. Unsymmetrical ureas are typically prepared by reacting an amine with an isocyanate. Similarly, unsymmetrical thioureas are synthesized by the reaction of an amine with an isothiocyanate. The reactions are often carried out in a suitable solvent at room temperature or with gentle heating.[10]

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and thiourea derivatives) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][16][17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Urease Inhibition Assay

The urease inhibitory activity is commonly determined by measuring the amount of ammonia produced from the hydrolysis of urea.[18][19][20]

  • Enzyme and Inhibitor Incubation: A solution of urease enzyme is pre-incubated with various concentrations of the test compounds for a specific period at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a urea solution.

  • Ammonia Detection: The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a colored indophenol (B113434) complex.

  • Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically.

  • Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is then determined.

Conclusion

The substitution of oxygen with sulfur in the urea scaffold to form a thiourea significantly influences the biological activity of the resulting derivatives. While both classes of compounds exhibit a broad spectrum of pharmacological effects, thiourea derivatives often demonstrate superior potency, particularly in anticancer and urease inhibition assays. However, the antimicrobial activity presents a more varied landscape, with the efficacy being highly dependent on the specific molecular structure and the target organism. This comparative guide provides a foundational understanding for researchers and drug development professionals, highlighting the potential of both this compound and thiourea derivatives as scaffolds for the design of novel therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of compounds.

References

Comparative analysis of methylurea synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methylurea Synthesis Routes

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key reagents and intermediates is paramount. This compound, a fundamental building block in the synthesis of various pharmaceuticals and other biologically active compounds, can be prepared through several distinct chemical pathways. This guide provides a comparative analysis of the most common synthesis routes to this compound, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of the reaction pathways to aid in comprehension and selection of the most suitable method for a given application.

Comparative Data of this compound Synthesis Routes

The following table summarizes the quantitative data for the primary synthesis routes of this compound, allowing for a direct comparison of their key performance indicators.

ParameterRoute 1: Methylamine (B109427) + Urea (B33335)Route 2: Methylamine HCl + KOCNRoute 3: Methyl Isocyanate + Ammonia (B1221849)Route 4: Hofmann Rearrangement
Yield ~70-85%[1][2]High (Good to excellent)[3][4]HighModerate (multi-step)
Purity Product mixture often contains unreacted urea and dithis compound[1]High, often requires no column chromatography[3][4]Generally highRequires purification
Reaction Time 2 hours to continuous process[1][2]Short[4]RapidMulti-step, longer overall time
Temperature 110-140°C[1][2]Ambient[4]Typically low to ambientVaries per step
Pressure Elevated pressure[2]AtmosphericAtmosphericAtmospheric
Key Reagents Methylamine, UreaMethylamine HCl, Potassium Cyanate (B1221674)Methyl Isocyanate, AmmoniaAcetamide (B32628), Bromine, NaOH
Safety Concerns Use of pressurized and heated reactors.Handling of cyanates.High: Methyl isocyanate is extremely toxic and volatile.Use of bromine, a corrosive and toxic halogen.
Environmental Impact Industrial scale may have associated waste streams."Green" synthesis in water is possible[3].Use of highly toxic reagent.Use of halogenated reagents.

Experimental Protocols

Route 1: Synthesis from Methylamine and Urea

This industrial method involves the direct reaction of methylamine with urea under heat and pressure.

Procedure:

  • In a pressure vessel (autoclave), combine 60 parts by weight of urea (1 mole) with 77.5 parts by weight of a 40% aqueous methylamine solution (1 mole of methylamine).[2]

  • Heat the mixture to 110-120°C for 2 hours.[2]

  • After cooling, the resulting aqueous solution is evaporated, often under vacuum, to yield a solid residue.[2]

  • The residue, containing monothis compound and unreacted urea, is purified by recrystallization from a suitable solvent such as water.[2]

A continuous process variant involves reacting a 60% aqueous urea solution with methylamine at 130°C in a countercurrent bubble tray column over 18 hours.[1]

Route 2: Synthesis from Methylamine Hydrochloride and Potassium Cyanate

This route offers a high-yield, environmentally friendly option, particularly when conducted in an aqueous medium.

Procedure:

  • Prepare a 1M aqueous solution of hydrochloric acid.

  • Dissolve the desired primary amine (in this case, methylamine or its hydrochloride salt) in the 1M HCl solution.

  • Add potassium cyanate to the solution under ambient conditions.

  • The reaction proceeds to form the corresponding urea derivative.[4]

  • The product, this compound, can often be isolated by simple filtration, yielding a high-purity product without the need for column chromatography.[3][4]

Route 3: Synthesis from Methyl Isocyanate and Ammonia

This method relies on the highly reactive nature of isocyanates. Caution: Methyl isocyanate is extremely toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Cool a solution of ammonia in a suitable solvent (e.g., diethyl ether or water) in an ice bath.

  • Slowly add a solution of methyl isocyanate in the same solvent to the cooled ammonia solution with stirring.

  • The reaction is typically rapid and exothermic.

  • After the addition is complete, the resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

Route 4: Synthesis via Hofmann Rearrangement of Acetamide

This is a multi-step route where methylamine is first synthesized from acetamide and then can be converted to this compound.

Step 1: Synthesis of Methylamine from Acetamide (Hofmann Rearrangement)

  • A primary amide, acetamide, is treated with bromine in the presence of a strong base like sodium hydroxide.[5]

  • This reaction induces a rearrangement where the amide is converted to a primary amine with one less carbon atom, yielding methylamine.[5]

Step 2: Conversion of Methylamine to this compound The resulting methylamine can then be used in one of the previously described methods (e.g., reaction with urea or potassium cyanate) to produce this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes for this compound.

G cluster_0 Route 1: From Methylamine and Urea Urea Urea Heat & Pressure Heat & Pressure Urea->Heat & Pressure Methylamine Methylamine Methylamine->Heat & Pressure Methylurea_1 This compound Heat & Pressure->Methylurea_1

Caption: Reaction pathway for the synthesis of this compound from urea and methylamine.

G cluster_1 Route 2: From Methylamine HCl and KOCN Methylamine HCl Methylamine HCl Aqueous HCl Aqueous HCl Methylamine HCl->Aqueous HCl KOCN Potassium Cyanate KOCN->Aqueous HCl Methylurea_2 This compound Aqueous HCl->Methylurea_2

Caption: Synthesis of this compound from methylamine hydrochloride and potassium cyanate.

G cluster_2 Route 3: From Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate Reaction_3 Reaction Methyl Isocyanate->Reaction_3 Ammonia Ammonia Ammonia->Reaction_3 Methylurea_3 This compound Reaction_3->Methylurea_3

Caption: Synthesis of this compound using highly reactive methyl isocyanate.

G cluster_3 Route 4: Via Hofmann Rearrangement Acetamide Acetamide Br2_NaOH Br2, NaOH Acetamide->Br2_NaOH Methylamine_intermediate Methylamine Br2_NaOH->Methylamine_intermediate Reaction_4 Reaction Methylamine_intermediate->Reaction_4 Urea_reagent Urea or KOCN Urea_reagent->Reaction_4 Methylurea_4 This compound Reaction_4->Methylurea_4

Caption: A multi-step synthesis of this compound involving the Hofmann rearrangement.

References

A Comparative Guide to the Efficacy of Methylurea-Based Fertilizers and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methylurea-based fertilizers and conventional urea (B33335), supported by experimental data. The information is intended to assist researchers and agricultural scientists in making informed decisions regarding nitrogen fertilizer selection for enhanced crop production and environmental sustainability.

Introduction

Nitrogen is an essential nutrient for plant growth and a key determinant of crop yield. Urea has long been the most widely used nitrogen fertilizer due to its high nitrogen content and relatively low cost. However, its rapid hydrolysis in soil can lead to significant nitrogen losses through ammonia (B1221849) volatilization and nitrate (B79036) leaching, contributing to environmental pollution and reduced nitrogen use efficiency.

This compound-based fertilizers, a type of slow-release fertilizer produced by the condensation reaction of urea and formaldehyde, have emerged as a promising alternative. These fertilizers are designed to release nitrogen gradually, synchronizing with the nutrient uptake pattern of crops. This controlled-release mechanism has the potential to enhance nutrient utilization, improve crop yields, and minimize adverse environmental impacts. This guide presents a detailed comparison of the efficacy of this compound-based fertilizers and urea, focusing on crop yield, nitrogen loss, and the underlying mechanisms.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies comparing the performance of this compound-based fertilizers (specifically urea-formaldehyde) and urea.

Table 1: Comparison of Crop Yield

CropFertilizer TreatmentApplication RateYield Increase Compared to UreaReference
Winter Wheat70% Urea-Formaldehyde, 30% UreaNot Specified11.4%[1]
ParsleyMethylene Urea (Nitro 37 SRN)3.4 kg N/Ha39% (first cutting), 46% (second cutting)[2]

Table 2: Comparison of Nitrogen Use Efficiency and Environmental Impact

ParameterThis compound-Based Fertilizer (Urea-Formaldehyde)UreaReference
Nitrogen Loss (Leaching & Volatilization)Up to 50% reductionBaseline[3]
Nitrogen Agronomy Efficiency (Winter Wheat)44.7% higherBaseline[1]
Grain N Uptake Ability (Winter Wheat)11.8% higherBaseline[1]
Ammonia VolatilizationLowerHigher[3]
Nitrate LeachingLowerHigher[1][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data were obtained.

Crop Yield and Nitrogen Use Efficiency in Winter Wheat
  • Experimental Design: A field experiment was conducted to investigate the effects of different ratios of urea-formaldehyde (UF) and urea on the yield and nitrogen use efficiency of winter wheat.

  • Treatments: The treatments included a no-nitrogen fertilizer control (CK), 100% urea (CCF), and various mixing ratios of UF and urea, with the 70% UF treatment showing the most significant results.

  • Application: Fertilizers were applied as a single dose.

  • Data Collection:

    • Yield: Wheat yield was measured at the end of the growing season.

    • Nitrogen Uptake: Grain nitrogen uptake ability was determined by analyzing the nitrogen content of the grain.

    • Nitrogen Agronomy Efficiency: This was calculated to assess the efficiency of the applied nitrogen in increasing crop yield.

    • Soil Nitrate Nitrogen: Soil samples were collected from 0-90 cm depths to monitor the nitrate nitrogen content throughout the wheat growth period.[1]

Ammonia Volatilization Measurement
  • Methodology: Ammonia volatilization is typically measured using a closed-chamber method.

  • Procedure:

    • Fertilizer is applied to the soil surface within a sealed chamber.

    • A vial containing an acid solution (e.g., sulfuric acid) is placed inside the chamber to trap the volatilized ammonia.

    • Air is continuously drawn through the chamber, and the trapped ammonia is quantified at specific time intervals.

    • The amount of ammonia captured is determined by titration or other analytical methods.

  • Key Parameters Measured: The rate of ammonia loss over time is calculated and expressed as a percentage of the total nitrogen applied.

Nitrogen Leaching Assessment
  • Methodology: Soil column leaching studies are commonly used to evaluate the potential for nitrate leaching.

  • Procedure:

    • Intact soil cores are collected from the field and placed in columns.

    • The respective fertilizers (this compound-based and urea) are applied to the surface of the soil columns.

    • Simulated rainfall or irrigation is applied to the top of the columns.

    • The leachate (water that passes through the soil column) is collected at the bottom.

    • The concentration of nitrate-nitrogen in the leachate is analyzed using methods such as ion chromatography.

  • Key Parameters Measured: The total amount of nitrate-nitrogen leached from the soil column is quantified and compared between the different fertilizer treatments.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes related to fertilizer efficacy and experimental design.

NitrogenUptakeAndMetabolism Soil Soil Nitrogen Pool (Organic N, NH4+, NO3-) Ammonium Ammonium (NH4+) Soil->Ammonium Nitrate Nitrate (NO3-) Soil->Nitrate Urea Urea (CO(NH2)2) Urea->Ammonium Urease Hydrolysis This compound This compound (Slow Release) This compound->Ammonium Microbial Decomposition (Slow) Ammonium->Nitrate Nitrification Root Plant Root Ammonium->Root Uptake Nitrate->Root Uptake AminoAcids Amino Acids Root->AminoAcids Assimilation Proteins Proteins & Other N-compounds AminoAcids->Proteins

Caption: Plant Nitrogen Uptake and Metabolism Pathway.

ExperimentalWorkflow cluster_measurements Data Collection Start Start: Comparative Study Setup Treatments Fertilizer Treatments - this compound-based - Urea - Control (No N) Start->Treatments Application Fertilizer Application (Standardized Rate & Method) Treatments->Application CropYield Crop Yield Measurement Application->CropYield N_Leaching Nitrogen Leaching Analysis (Soil Column Study) Application->N_Leaching NH3_Volatilization Ammonia Volatilization Measurement (Chamber Method) Application->NH3_Volatilization Analysis Data Analysis & Comparison CropYield->Analysis N_Leaching->Analysis NH3_Volatilization->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Fertilizer Comparison.

Conclusion

The experimental data presented in this guide indicate that this compound-based fertilizers offer significant advantages over conventional urea in terms of both crop yield and environmental impact. The slow-release properties of this compound lead to improved nitrogen use efficiency, as evidenced by higher crop yields and increased nitrogen uptake in winter wheat.[1] Furthermore, the controlled release of nitrogen from this compound-based fertilizers can reduce nitrogen losses to the environment through ammonia volatilization and nitrate leaching by up to 50%.[3]

While the initial cost of this compound-based fertilizers may be higher than that of urea, the long-term benefits of improved soil health, reduced environmental pollution, and potentially higher and more stable crop yields make them a compelling option for sustainable agriculture. Further research across a wider range of crops and environmental conditions will continue to elucidate the full potential of these advanced fertilizers.

References

The Unseen Competitor: A Guide to Methylurea Cross-Reactivity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of biochemical assays is paramount. However, the presence of seemingly innocuous small molecules can lead to significant interference, producing misleading results. Methylurea, a simple organic compound and a structural motif found in many biologically active molecules, is one such potential interferent. This guide provides an objective comparison of this compound's cross-reactivity across different biochemical assays, supported by experimental data and detailed protocols, to help researchers identify and mitigate potential sources of error.

Understanding the Mechanisms of Interference

This compound and its derivatives can interfere with biochemical assays through several mechanisms, primarily stemming from their structural characteristics. This interference can manifest as either a false positive, indicating an effect that is not truly present, or a false negative, masking a genuine interaction.

1. Competitive Inhibition in Enzymatic Assays: Due to its structural similarity to natural substrates like urea (B33335), this compound can act as a competitive inhibitor for certain enzymes. It binds to the enzyme's active site, preventing the actual substrate from binding and thereby inhibiting the enzyme's catalytic activity.[1][2] This is a reversible process that can be overcome by increasing the substrate concentration.[1][2] A notable example is the inhibition of urease, where this compound competes with urea for the active site.

2. Cross-Reactivity in Immunoassays: Immunoassays rely on the highly specific binding of antibodies to their target antigens.[3] However, substances with structures similar to the target analyte can also be recognized by the assay's antibodies, a phenomenon known as cross-reactivity.[4] This can lead to inaccurate quantification, typically a false-positive result, as the antibody cannot distinguish between the true analyte and the cross-reacting molecule.[5][6] While direct data on this compound is limited, the principle applies to any assay where structurally analogous compounds are present.[3][5]

3. Off-Target Binding in Kinase Assays: Many kinase inhibitors incorporate a phenylurea scaffold. These compounds target the ATP-binding site of kinases.[7] Due to the high conservation of this binding site across the human kinome, inhibitors designed for one kinase often show cross-reactivity with others, leading to off-target effects.[7][8] This is a critical consideration in drug development, where inhibitor selectivity is crucial.

Visualizing the Mechanisms of Interference

competitive_inhibition cluster_0 Normal Enzyme Function cluster_1 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate S Substrate ES->E P Products ES->P E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + Inhibitor I This compound (Inhibitor) EI->E2

Caption: Mechanism of competitive enzyme inhibition by this compound.

immunoassay_interference cluster_0 Sandwich Immunoassay - No Interference cluster_1 False Positive due to Cross-Reactivity capture_ab Capture Antibody analyte Target Analyte capture_ab->analyte Binds detect_ab Detection Antibody Signal analyte->detect_ab Binds signal Signal detect_ab:port->signal Generates Signal capture_ab2 Capture Antibody cross_reactant This compound Analog capture_ab2->cross_reactant Binds detect_ab2 Detection Antibody Signal cross_reactant->detect_ab2 Binds signal2 Signal detect_ab2:port->signal2 Generates False Signal

Caption: How a cross-reactant can cause a false positive in a sandwich immunoassay.

Performance Comparison in Key Assay Platforms

The impact of this compound cross-reactivity varies significantly depending on the assay type and the specific reagents used.

Table 1: Cross-Reactivity in Enzymatic Assays

This table summarizes the inhibitory effects of urea and this compound on various enzymes. The inhibition constant (Ki) is a measure of inhibitor potency; a lower Ki indicates stronger inhibition.

EnzymeInhibitorInhibition TypeKi ValueKey FindingsReference
Urease (Jack Bean)This compoundCompetitiveDependent on (Inhibitor)^2Functions as a competitive inhibitor at pH 6.0 in maleate (B1232345) buffers.
Xanthine OxidaseUreaCompetitive0.1 MUrea demonstrates a rapid, reversible, competitive inhibition.[9][9]
Aldose ReductaseUrea & MethylaminesMixedNot specifiedVmax is generally reduced by urea and/or methylamines.[10][10]
Table 2: Cross-Reactivity of Phenylurea Analogs in Kinase Assays

This table compares the inhibitory concentration (IC50) of several multi-kinase inhibitors containing the phenylurea motif against a panel of cancer-relevant kinases. A lower IC50 value indicates greater potency and, in this context, higher cross-reactivity.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
Sorafenib VEGFR290Kinase Binding[8]
PDGFRβ50Kinase Binding[8]
c-Raf20Kinase Binding[8]
Regorafenib VEGFR220Kinase Binding[8]
PDGFRβ30Kinase Binding[8]
c-Raf40Kinase Binding[8]
Linifanib VEGFR24Kinase Binding[8]
PDGFRβ8Kinase Binding[8]
c-Raf>10,000Kinase Binding[8]
Data for illustrative purposes based on structurally analogous compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for assays where this compound or its analogs are known to be relevant.

Protocol 1: TR-FRET-Based Kinase Binding Assay

This protocol is adapted from a method used to quantify the interaction of phenylurea-containing inhibitors with target kinases.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.[11][12]

Objective: To measure the binding affinity (and thus cross-reactivity) of a test compound (e.g., a this compound derivative) to a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound and control inhibitors (e.g., Sorafenib)

  • DMSO

  • Assay buffer (e.g., 1x Kinase Buffer A)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

  • Kinase-Antibody Mixture: In the assay buffer, prepare a solution containing the kinase and the Eu-labeled anti-tag antibody at a pre-optimized concentration.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

  • Addition of Kinase-Antibody Mixture: Add 5 µL of the kinase-antibody mixture to each well.

  • Initiation of Binding Reaction: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well to start the binding reaction. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal. Excite the Europium donor at ~340 nm and measure the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Inhibition is determined by the decrease in the FRET signal in the presence of the test compound compared to a DMSO control.

tr_fret_workflow cluster_workflow TR-FRET Kinase Binding Assay Workflow prep_comp 1. Prepare Compound Dilutions plate_comp 3. Add Compound to Plate prep_comp->plate_comp prep_kin 2. Prepare Kinase- Antibody Mix add_kin 4. Add Kinase Mix to Plate prep_kin->add_kin plate_comp->add_kin add_tracer 5. Add Tracer & Initiate Reaction add_kin->add_tracer incubate 6. Incubate 60 min at RT add_tracer->incubate read_plate 7. Read TR-FRET Signal incubate->read_plate analyze 8. Analyze Data (Calculate Ratio) read_plate->analyze

Caption: Workflow for a TR-FRET based kinase binding assay.

Protocol 2: Urease Activity Inhibition Assay

This protocol is based on methods used to assess the anti-ureolytic properties of various compounds by monitoring pH changes.[13]

Objective: To determine if this compound inhibits urease activity by measuring the rate of ammonia (B1221849) production (indicated by a pH increase).

Materials:

  • Purified urease (e.g., from Jack Bean)

  • Urea solution (e.g., 40 mM)

  • This compound solution (test inhibitor)

  • pH indicator solution (e.g., one with a pKa near the reaction's endpoint)

  • Buffer solution (e.g., maleate buffer, pH 6.0)

  • 96-well microplates

  • Spectrophotometer (plate reader) capable of reading absorbance at the indicator's λmax (e.g., 557 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of urea, this compound, and urease in the appropriate buffer.

  • Assay Setup: In the wells of a 96-well plate, add the buffer, pH indicator, and varying concentrations of this compound. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature.

  • Reaction Initiation: Add the urease solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 557 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis: Plot absorbance versus time. The rate of the reaction is the slope of the initial linear portion of the curve. Compare the rates in the presence of this compound to the control rate to determine the percent inhibition.

Conclusion and Recommendations

The potential for this compound and its structural analogs to cause cross-reactivity in biochemical assays is a significant concern that spans multiple platforms, from enzymatic assays to kinase profiling. The data clearly indicate that compounds containing a urea or phenylurea motif can act as competitive inhibitors or bind to off-target sites, leading to potentially misinterpreted results.

To ensure data integrity, researchers are advised to:

  • Be Aware of Structural Analogs: When working with samples containing drugs or compounds that include a this compound moiety, be vigilant about the potential for cross-reactivity, particularly in immunoassays and kinase assays.

  • Employ Orthogonal Methods: Whenever a positive hit is identified in a primary screen, confirm the result using a secondary assay that operates on a different principle. For example, a binding assay result should be confirmed with a functional or activity assay.

  • Run Appropriate Controls: Always include positive and negative controls, as well as controls containing potential interfering substances without the analyte of interest, to identify false positives.

  • Characterize Inhibition: In enzymatic and kinase assays, perform dose-response curves to determine IC50 values and conduct further studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

By understanding the mechanisms of interference and implementing rigorous validation strategies, the scientific community can mitigate the risks associated with this compound cross-reactivity and produce more reliable and reproducible data.

References

A Comparative Guide to Methylurea Synthesis: Traditional vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methylurea, a key building block in the development of pharmaceuticals and other fine chemicals, has evolved significantly. This guide provides an objective comparison of traditional and modern synthetic methods, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs. We delve into reaction efficiency, safety considerations, and scalability, offering a comprehensive overview for laboratory and industrial applications.

At a Glance: Performance Comparison of this compound Synthesis Methods

The following table summarizes the key performance indicators for traditional and emerging methods of this compound synthesis. This quantitative data allows for a rapid assessment of each method's strengths and weaknesses.

Synthesis MethodTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Traditional Methods
Methylamine (B109427) + Urea (B33335)60-78%[1]3 - 18 hours[1][2]Low-cost starting materials, well-established.High temperatures, long reaction times, moderate yields.
Methylamine HCl + Potassium Cyanate (B1221674)~88-93% (for aryl ureas)[3]2-3 hours[3]High yields, relatively mild conditions.Use of cyanates can be a safety concern.
Modern Methods
Continuous Flow Synthesis~83% (for a related urea derivative)[4]Minutes to hours[4][5]Enhanced safety, precise process control, scalability.Requires specialized equipment.
Microwave-Assisted SynthesisGood to excellent[6]Minutes[6][7]Rapid heating, increased reaction rates, high yields.Scalability can be a challenge.

In Focus: Experimental Protocols

Detailed methodologies for key synthesis routes are provided below, offering a practical guide for laboratory implementation.

Traditional Method 1: From Methylamine and Urea

This long-standing method involves the reaction of an aqueous solution of methylamine with urea under reflux.

Procedure:

  • In a 1-liter flask, combine 200 g of a 24% aqueous methylamine solution (1.5 moles) and add concentrated hydrochloric acid until the solution is acidic to methyl red.

  • Add water to bring the total weight to 500 g, followed by the addition of 300 g of urea (5 moles).

  • Gently boil the solution under reflux for 2 hours and 45 minutes, then boil vigorously for an additional 15 minutes.[2]

  • Cool the solution to room temperature.

  • The this compound product can be further purified by crystallization from an ethanol/water mixture.[2]

Traditional Method 2: From Methylamine Hydrochloride and Potassium Cyanate

This method offers higher yields compared to the direct reaction with urea.

Procedure:

  • Dissolve the desired amine (e.g., p-bromoaniline as an analogue, 0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C in a 2-liter beaker.

  • Separately, prepare a solution of sodium cyanate (1 mole) in water (450 ml) at 35°C. Potassium cyanate can be used as an equivalent.

  • Slowly add about 50 ml of the cyanate solution to the amine solution with stirring until a white crystalline precipitate forms.

  • Quickly add the remaining cyanate solution with vigorous agitation. The temperature will rise to 50-55°C.

  • Stir the resulting thick paste for 10 minutes, then let it stand at room temperature for 2-3 hours.

  • Dilute with 200 ml of water, cool to 0°C, and filter the product. Wash with water and dry.[3]

Modern Method 1: Continuous Flow Synthesis

Continuous flow chemistry offers a safe and scalable approach for the synthesis of N-methyl-N-nitrosourea (MNU), a derivative of this compound, highlighting the potential of this technology for this compound synthesis itself.

System Setup:

  • Feed A: A solution of N-methylurea and hydrochloric acid in water.

  • Feed B: An organic solvent (e.g., a mixture of 2-MeTHF and diethyl ether).

  • Feed C: An aqueous solution of sodium nitrite.

Procedure:

  • Feed A is mixed with Feed B in a T-piece.

  • This mixture is then combined with Feed C in a second T-piece.

  • The resulting biphasic mixture passes through a series of coiled reactors at a controlled temperature (e.g., 25°C).

  • The organic phase containing the product is separated using a liquid-liquid phase separator.[5][8]

Modern Method 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times for the synthesis of N-substituted ureas.

Procedure:

  • A primary amine and potassium isocyanate are reacted in water under microwave irradiation.

  • This method has been shown to produce N-monosubstituted ureas in high yields and purity with significantly reduced reaction times compared to conventional heating.[6]

Visualizing the Process: Experimental Workflows

To better illustrate the logic and steps involved in both traditional and modern synthesis approaches, the following diagrams are provided.

G cluster_0 Traditional Batch Synthesis Reactants (Methylamine, Urea/Cyanate) Reactants (Methylamine, Urea/Cyanate) Reaction Vessel (Heating/Reflux) Reaction Vessel (Heating/Reflux) Reactants (Methylamine, Urea/Cyanate)->Reaction Vessel (Heating/Reflux) 1. Mix & Heat Cooling & Precipitation Cooling & Precipitation Reaction Vessel (Heating/Reflux)->Cooling & Precipitation 2. Reaction Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing 3. Isolate Drying & Purification Drying & Purification Filtration & Washing->Drying & Purification 4. Purify This compound Product This compound Product Drying & Purification->this compound Product

Traditional Batch Synthesis Workflow

G cluster_1 Modern Continuous Flow Synthesis Reagent Pumps Reagent Pumps Static Mixer 1 Static Mixer 1 Reagent Pumps->Static Mixer 1 Feed A & B Static Mixer 2 Static Mixer 2 Static Mixer 1->Static Mixer 2 Feed C Flow Reactor (Controlled Temp) Flow Reactor (Controlled Temp) Static Mixer 2->Flow Reactor (Controlled Temp) Reaction Phase Separator Phase Separator Flow Reactor (Controlled Temp)->Phase Separator Separation Product Collection Product Collection Phase Separator->Product Collection Organic Phase Waste Waste Phase Separator->Waste Aqueous Phase This compound Derivative This compound Derivative Product Collection->this compound Derivative

Continuous Flow Synthesis Workflow

Relevance in Drug Development: Signaling Pathway Inhibition

Substituted ureas, including derivatives structurally related to this compound, have emerged as a significant class of kinase inhibitors in cancer therapy. A key target is the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.

The diagram below illustrates the RAF-MEK-ERK pathway and the point of inhibition by urea-based drugs.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes Urea-based Inhibitor Urea-based Inhibitor Urea-based Inhibitor->RAF Inhibits

RAF-MEK-ERK Signaling Pathway Inhibition

Urea-based inhibitors, such as Sorafenib, function by binding to the ATP-binding site of RAF kinases, thereby preventing the phosphorylation and activation of MEK. This blockade of the signaling cascade ultimately inhibits tumor cell growth. The development of novel this compound derivatives as potential kinase inhibitors is an active area of research.

Conclusion

The choice of a synthetic method for this compound production depends on a variety of factors including the desired scale, available equipment, and safety requirements. While traditional methods remain valuable for their simplicity and low cost of starting materials, modern approaches like continuous flow and microwave-assisted synthesis offer significant advantages in terms of safety, efficiency, and control. For researchers in drug development, the relevance of the urea scaffold in inhibiting critical signaling pathways underscores the importance of efficient and versatile synthetic strategies to explore new chemical space and develop next-generation therapeutics.

References

Comparative Toxicogenomics of Methylurea and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Genotoxic Potential and Molecular Mechanisms of Methylurea, Ethylurea (B42620), Dithis compound, and Nitrosoureas

For researchers, scientists, and drug development professionals, understanding the toxicogenomic profiles of chemical compounds is paramount for assessing their safety and potential therapeutic applications. This guide provides a comparative analysis of the toxicogenomics of this compound and its key derivatives: ethylurea, dithis compound, and the highly reactive nitrosoureas. By examining their mechanisms of action, DNA damage potential, and impact on gene expression, this document aims to offer a clear, data-driven resource for informed decision-making in research and development.

Executive Summary

This compound and its simpler derivatives, ethylurea and dithis compound, generally exhibit low genotoxicity. In contrast, the nitrosated counterparts, N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), are potent mutagens and carcinogens. This stark difference arises from the ability of nitrosoureas to act as powerful alkylating agents, directly damaging DNA and triggering significant cellular stress responses. This guide synthesizes available data on the acute toxicity, mutagenicity, and DNA damage potential of these compounds, presenting a comparative overview to aid in risk assessment and mechanistic studies.

Comparative Toxicity and Genotoxicity

The toxicological profiles of this compound and its derivatives vary significantly, with the presence of a nitroso group being a key determinant of their reactivity and genotoxic potential.

Acute Toxicity

Acute toxicity, as measured by the median lethal dose (LD50), provides a preliminary comparison of the short-term toxic effects of these compounds.

CompoundAnimal ModelRoute of AdministrationLD50 Value (mg/kg)Reference(s)
This compound MouseOral~2000[1]
1,3-Dithis compound RatOral~4000[2]
N-Nitroso-N-methylurea (NMU) RatIntraperitoneal110[3]
N-Nitroso-N-ethylurea (NEU) RatIntraperitoneal240[4]
Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

CompoundAmes Test ResultMetabolic Activation (S9)Key FindingsReference(s)
This compound NegativeNot specifiedThis compound alone did not show mutagenic activity in Drosophila melanogaster. However, when combined with nitrogen dioxide (a nitrosating agent), it became highly mutagenic, suggesting the formation of a nitrosourea.[5]
Ethylurea NegativeNot specifiedSimilar to this compound, ethylurea alone was not mutagenic in Drosophila. Its mutagenicity increased significantly in the presence of nitrogen dioxide.[5]
1,3-Dithis compound NegativeWith and withoutDid not induce a mutagenic response in Salmonella typhimurium strains TA98, TA100, and TA104.[2]
N-Nitroso-N-methylurea (NMU) PositiveNot requiredA well-established mutagen that induces point mutations.[6]
N-Nitroso-N-ethylurea (NEU) PositiveNot requiredA potent mutagen that induces both transition and transversion mutations.[7]

Mechanisms of DNA Damage and Cellular Responses

The primary mechanism by which these compounds exert their genotoxic effects is through interaction with DNA. The nature and extent of this interaction differ significantly between the simple ureas and the nitrosoureas.

DNA Adduct Formation and Repair

Alkylating agents like NMU and NEU covalently bind to DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. The formation and persistence of specific adducts, such as O6-methylguanine, are critical initiating events in carcinogenesis.[8]

In contrast, there is limited evidence to suggest that this compound, ethylurea, and dithis compound directly form DNA adducts under normal physiological conditions. Their genotoxic potential appears to be largely dependent on their conversion to nitrosated forms.

The cellular response to DNA damage involves a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

DNA_Damage_Response cluster_damage DNA Damage cluster_response Cellular Response DNA_Alkylating_Agents N-Nitroso-N-methylurea (NMU) N-Nitroso-N-ethylurea (NEU) DNA_Lesions DNA Adducts (e.g., O6-methylguanine) Single/Double-Strand Breaks DNA_Alkylating_Agents->DNA_Lesions Alkylation Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Lesions->Sensor_Proteins Detection Mediator_Proteins Mediator Proteins (e.g., CHK1, CHK2) Sensor_Proteins->Mediator_Proteins Activation Effector_Proteins Effector Proteins (e.g., p53) Mediator_Proteins->Effector_Proteins Activation Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR, NHEJ) Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Figure 1: Simplified signaling pathway of DNA damage response to alkylating agents.
Gene Expression Profiling (Toxicogenomics)

While comprehensive, direct comparative transcriptomic data for this compound, ethylurea, and dithis compound are scarce, studies on urea (B33335) and related compounds suggest that at high concentrations, they can induce changes in gene expression related to cellular stress and metabolism.[9][10]

For nitrosoureas, transcriptomic analyses would be expected to reveal significant upregulation of genes involved in:

  • DNA damage response and repair: Genes such as ATM, ATR, CHK1, CHK2, and those involved in base excision repair (BER) and nucleotide excision repair (NER).

  • Cell cycle control: Genes like p53 and CDKN1A (p21), leading to cell cycle arrest.

  • Apoptosis: Pro-apoptotic genes such as BAX and PUMA.

  • Oxidative stress response: As DNA damage can induce reactive oxygen species (ROS).

A hypothetical experimental workflow for a comparative toxicogenomics study is presented below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, TK6) Treatment Treatment with: - this compound - Ethylurea - Dithis compound - NMU (Positive Control) - Vehicle (Negative Control) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Sequencing RNA Sequencing (RNA-seq) RNA_Isolation->Sequencing Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis - Gene Ontology Enrichment Sequencing->Data_Analysis Results Identification of: - Differentially Expressed Genes - Perturbed Pathways - Biomarkers of Toxicity Data_Analysis->Results

Figure 2: A typical experimental workflow for comparative toxicogenomic analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicogenomic data. Below are summaries of key experimental protocols.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method for assessing the mutagenic potential of chemicals.[11][12][13][14]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16][17][18][19]

  • Cell Preparation: Single-cell suspensions are prepared from treated and control cell cultures or tissues.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as "nucleoids."

  • Alkaline/Neutral Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer to unwind the DNA. An electric field is then applied.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the percentage of DNA in the tail.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.[20][21][22][23]

  • Cell Culture and Treatment: Suitable cell lines (e.g., TK6, CHO, CHL) are cultured and exposed to a range of concentrations of the test substance, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm of binucleated cells) is determined by microscopic analysis. An increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA-seq is a powerful technique for genome-wide expression profiling.[24][25][26]

  • RNA Isolation: Total RNA is extracted from treated and control cells or tissues. The quality and integrity of the RNA are assessed.

  • Library Preparation: mRNA is typically enriched and then fragmented. The fragmented RNA is reverse transcribed into cDNA, and sequencing adapters are ligated to the ends.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level.

  • Differential Expression and Pathway Analysis: Statistical methods are used to identify differentially expressed genes between treated and control groups. These genes are then used for pathway and gene ontology enrichment analysis to identify the biological processes affected by the chemical exposure.

Conclusion

The toxicogenomic profiles of this compound and its derivatives are distinctly different, primarily dictated by the presence or absence of a nitroso group. While this compound, ethylurea, and dithis compound exhibit low genotoxic potential, their nitrosated counterparts, NMU and NEU, are potent DNA alkylating agents that induce significant DNA damage and elicit a robust cellular stress response. This comparative guide highlights the importance of considering chemical structure and reactivity when assessing the toxicological risk of related compounds. For a more comprehensive understanding, further research focusing on direct comparative transcriptomic and proteomic analyses of the non-nitrosated ureas is warranted. Such studies would provide valuable insights into their subtle cellular effects and help to refine their safety assessments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and physicochemical comparison of methylurea and related small organic compounds: urea (B33335), 1,3-dithis compound, tetrathis compound, and acetamide. The data presented herein, including molecular geometry, physical properties, and intermolecular interactions, is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties

The following table summarizes key physicochemical properties of the compared compounds. Progressive methylation of the urea backbone leads to predictable changes in polarity, melting point, and hydrogen bonding capacity.

PropertyUreaThis compound1,3-Dithis compoundTetrathis compoundAcetamide
Molecular Formula CH₄N₂OC₂H₆N₂O[1]C₃H₈N₂OC₅H₁₂N₂O[2]C₂H₅NO[3]
Molecular Weight ( g/mol ) 60.0674.08[1]88.11116.16[2]59.07
Melting Point (°C) 132-135~93104.4[4]-1.2[2]79-81[3]
Boiling Point (°C) Decomposes131.34 (est.)269.1[4]176.5[2]221.2[3]
Water Solubility (g/L) 1080 (20 °C)1000 (20 °C)765 (21.5 °C)Miscible2000
Dipole Moment (Debye) ~3.8-4.64.344.603.473.76

Structural Parameters

The molecular geometry, including bond lengths and angles, provides insight into the electronic and steric properties of these compounds. The data below is derived from crystallographic studies. It is important to note that bond lengths and angles can vary slightly depending on the crystalline form and the experimental conditions.

ParameterUreaThis compound1,3-Dithis compoundTetrathis compoundAcetamide
C=O Bond Length (Å) 1.27~1.26~1.25~1.241.243[1]
C-N Bond Length (Å) 1.34~1.33 (N-CH₃), ~1.35 (N-H)~1.34~1.351.325[1]
N-C-N Bond Angle (°) ** 116.8~117~117~118-
O=C-N Bond Angle (°) **121.6~121.5~121.5~121~122

Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing and physical properties of these compounds. The progressive substitution of hydrogen atoms on the nitrogen with methyl groups systematically reduces the hydrogen bond donor capacity.

  • Urea: Possesses four N-H bonds, allowing it to act as a hydrogen bond donor at four sites, and the carbonyl oxygen acts as a hydrogen bond acceptor. This extensive hydrogen bonding network contributes to its high melting point and crystallinity.

  • This compound: Has three N-H bonds, reducing its hydrogen bond donor capacity compared to urea.

  • 1,3-Dithis compound: With two N-H bonds, it can still form hydrogen-bonded chains.

  • Tetrathis compound: Lacks N-H bonds and therefore cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor through its carbonyl oxygen. This significantly weakens intermolecular forces, resulting in a much lower melting point, to the extent that it is a liquid at room temperature.[2]

  • Acetamide: Has two N-H bonds and can form hydrogen-bonded dimers and other networks.[1]

This trend in hydrogen bonding capability directly influences the melting points and solubility of these compounds.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of the crystalline solid, including bond lengths and angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling of a saturated solution, or vapor diffusion. The purity of the compound is critical for obtaining diffraction-quality crystals.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group of the crystal. The initial electron density map is calculated, and a structural model is built. This model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[7][8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of the compounds, such as melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the melting transition of the sample.

  • Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.[9][10]

Dipole Moment Measurement

Objective: To determine the molecular dipole moment in a non-polar solvent.

Methodology:

  • Solution Preparation: A series of solutions of the polar compound in a non-polar solvent (e.g., cyclohexane (B81311) or benzene) are prepared at different concentrations.

  • Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a dielectric constant meter. This is often done by measuring the capacitance of a cell with and without the sample.

  • Density or Refractive Index Measurement: The density or refractive index of the pure solvent and each solution is measured.

  • Calculation: The molar polarization of the solute at infinite dilution is determined by extrapolating the data. The dipole moment is then calculated using the Debye equation, which relates the molar polarization to the dipole moment and the polarizability of the molecule.[11]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay DSC Differential Scanning Calorimetry (DSC) Purification->DSC Dipole Dipole Moment Measurement Purification->Dipole Spectroscopy Spectroscopy (NMR, IR) Purification->Spectroscopy Structural_Data Structural Parameters (Bond Lengths, Angles) XRay->Structural_Data Thermal_Data Thermal Properties (Tm, ΔHfus) DSC->Thermal_Data Electrical_Data Electrical Properties (Dipole Moment) Dipole->Electrical_Data Spectral_Data Spectroscopic Data Spectroscopy->Spectral_Data

References

Unveiling the Mechanism of Methylurea-Induced Protein Denaturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylurea's protein denaturation capabilities against common alternatives like urea (B33335) and guanidinium (B1211019) chloride. We delve into the underlying mechanisms, supported by experimental data from various analytical techniques, to offer a clearer understanding of how these molecules disrupt protein structure. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Mechanism of Action: A Comparative Overview

The denaturation of proteins by small organic molecules is a complex process involving both direct and indirect interactions with the protein and the surrounding solvent. While urea and guanidinium chloride are the most studied denaturants, this compound, a methylated derivative of urea, presents unique characteristics.

Direct Interactions:

  • Urea: Primarily interacts with the peptide backbone and polar residues through hydrogen bonding. It is proposed that urea molecules can replace water molecules in the hydration shell of the protein, thereby weakening the intramolecular hydrogen bonds that stabilize the native structure.[1][2]

  • Guanidinium Chloride (GdmCl): As an ionic compound, GdmCl interacts strongly with charged residues on the protein surface through electrostatic interactions.[3] The guanidinium ion can also form hydrogen bonds with the protein backbone.[1] Molecular dynamics simulations suggest that in GdmCl, the α-helix of a protein may be destabilized first, whereas in urea, the β-sheet is the initial target.[2]

  • This compound: The addition of a methyl group to urea increases its hydrophobicity. Studies have shown that methylation of urea leads to preferential interactions with aromatic and nonpolar side chains of proteins.[4] This enhanced interaction with hydrophobic residues suggests that this compound is particularly effective at disrupting the hydrophobic core, a key stabilizing feature of globular proteins. The denaturing strength tends to increase with the number of methyl groups.[4]

Indirect Interactions:

All three denaturants also exert an indirect effect by altering the structure and dynamics of the surrounding water molecules. This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding.[5]

Quantitative Comparison of Denaturant Potency

The effectiveness of a denaturant is often quantified by its C_m value, which is the molar concentration of the denaturant required to unfold 50% of the protein population. A lower C_m value indicates a more potent denaturant. The thermodynamic stability of a protein in the presence of a denaturant is described by the change in Gibbs free energy of unfolding (ΔG°).

DenaturantTypical C_m Range (M)Key Thermodynamic FeaturePrimary Interaction Sites
Urea 4 - 8Linear dependence of ΔG° on concentrationPeptide backbone, polar residues
Guanidinium Chloride 2 - 6Steeper linear dependence of ΔG° on concentration (higher m-value)Charged residues, peptide backbone
This compound Generally lower than ureaEnhanced disruption of hydrophobic interactionsAromatic and nonpolar side chains, peptide backbone

Note: Specific C_m values are protein-dependent. The information for this compound is based on qualitative findings of increased denaturation potential with methylation.

Experimental Validation: Protocols and Data

The mechanism and efficiency of protein denaturation can be investigated using various biophysical techniques. Here, we provide detailed protocols for three common methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring changes in protein secondary structure. The amide I band (1600-1700 cm⁻¹) of the infrared spectrum is particularly sensitive to the protein's conformational state.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Protein concentration should typically be in the range of 10-50 mg/mL.

    • Prepare a series of denaturant solutions (this compound, urea, GdmCl) of varying concentrations in the same buffer.

    • Mix the protein solution with the denaturant solutions to achieve the desired final denaturant concentrations. Allow the samples to equilibrate for a specified time (e.g., 2-4 hours) at a constant temperature.

  • FTIR Measurement:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Acquire a background spectrum of the buffer solution containing the highest concentration of the denaturant to be used.

    • Apply a small volume (e.g., 10-20 µL) of the protein-denaturant sample onto the ATR crystal and dry it under a gentle stream of nitrogen gas to form a hydrated film.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹. Typically, 128-256 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and normalize the spectra.

    • Analyze the amide I band (1600-1700 cm⁻¹) for changes in secondary structure. Deconvolution and second-derivative analysis can be used to quantify the percentage of α-helix, β-sheet, turns, and random coil structures.[6]

Expected Results: An increase in the denaturant concentration is expected to cause a decrease in the intensity of peaks associated with α-helices (around 1650-1658 cm⁻¹) and β-sheets (around 1620-1640 cm⁻¹) and an increase in the intensity of peaks corresponding to random coils and unordered structures (around 1640-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein structure and dynamics, making it a powerful tool to study the denaturation process.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the protein (typically ¹⁵N-labeled for heteronuclear experiments) in a suitable buffer (e.g., phosphate buffer, pH 7.4) in 90% H₂O/10% D₂O. The protein concentration should be in the range of 0.1-1 mM.

    • Prepare stock solutions of the denaturants (this compound, urea, GdmCl) in the same buffer.

    • Titrate the protein sample with the denaturant solution, acquiring spectra at various denaturant concentrations.

  • NMR Measurement:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra at each denaturant concentration. This experiment provides a fingerprint of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Monitor the chemical shift changes of the amide peaks in the ¹H-¹⁵N HSQC spectra as a function of denaturant concentration.

    • Track the disappearance of peaks corresponding to the native state and the appearance of new peaks corresponding to the denatured state.

    • The fraction of denatured protein can be calculated from the peak intensities.

Expected Results: As the denaturant concentration increases, the peaks corresponding to the folded protein will decrease in intensity, while a new set of peaks, characteristic of the unfolded state, will appear and increase in intensity. The chemical shifts in the unfolded state will be clustered in a narrow range, indicative of a random coil conformation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is used to determine the thermal stability of a protein and to study the thermodynamics of its unfolding.[7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the protein (typically 0.5-2 mg/mL) in a suitable buffer.

    • Prepare a matching reference solution containing only the buffer and the desired concentration of the denaturant.

    • Degas both the sample and reference solutions to prevent the formation of bubbles during the experiment.

  • DSC Measurement:

    • Use a differential scanning calorimeter.

    • Load the sample and reference solutions into their respective cells.

    • Scan the temperature over a desired range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).

  • Data Analysis:

    • Subtract the reference scan from the sample scan to obtain the excess heat capacity curve.

    • The peak of the curve corresponds to the melting temperature (T_m) of the protein.

    • The area under the peak is equal to the calorimetric enthalpy of unfolding (ΔH_cal).

    • By fitting the data to a two-state unfolding model, the van't Hoff enthalpy (ΔH_vH) and the change in heat capacity upon unfolding (ΔC_p) can also be determined.

Expected Results: The presence of a denaturant will lower the T_m of the protein, indicating a decrease in its thermal stability. The magnitude of the T_m shift can be used to compare the denaturing potency of different compounds.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed denaturation mechanisms, the experimental workflow for their validation, and a comparative overview.

DenaturationMechanism cluster_native Native Protein cluster_denatured Denatured Protein cluster_denaturants Denaturants Native Folded Protein (Stable 3D Structure) Denatured Unfolded Protein (Random Coil) Native->Denatured Denaturation This compound This compound This compound->Native Disrupts Hydrophobic Core (Direct Interaction) This compound->Native Alters Water Structure (Indirect Interaction) Urea Urea Urea->Native H-bonds with Backbone (Direct Interaction) Urea->Native Alters Water Structure (Indirect Interaction) GdmCl GdmCl GdmCl->Native Electrostatic Interactions (Direct Interaction) GdmCl->Native Alters Water Structure (Indirect Interaction) ExperimentalWorkflow start Protein Sample + Denaturant Series ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr dsc Differential Scanning Calorimetry start->dsc analysis_ftir Secondary Structure Analysis ftir->analysis_ftir analysis_nmr Chemical Shift Perturbation Analysis nmr->analysis_nmr analysis_dsc Thermodynamic Parameter Calculation dsc->analysis_dsc conclusion Comparative Analysis of Denaturation Mechanism & Potency analysis_ftir->conclusion analysis_nmr->conclusion analysis_dsc->conclusion DenaturantComparison Title Comparison of Denaturants This compound This compound Potency: High Primary Target: Hydrophobic Core Nature: Non-ionic Title->this compound Urea Urea Potency: Moderate Primary Target: Peptide Backbone Nature: Non-ionic Title->Urea GdmCl Guanidinium Chloride Potency: High Primary Target: Charged Residues Nature: Ionic Title->GdmCl

References

A Comparative Analysis of Methylurea and Guanidinium Chloride as Protein Denaturants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Denaturant Selection and Experimental Design

In the landscape of protein chemistry and drug development, the controlled denaturation of proteins is a fundamental technique for studying protein stability, folding pathways, and the effects of mutations or ligand binding. Among the arsenal (B13267) of chemical denaturants, methylurea and guanidinium (B1211019) chloride are two commonly employed agents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate denaturant for their specific application.

At a Glance: Key Performance Indicators

The selection of a denaturant is often guided by its efficiency in disrupting protein structure. Guanidinium chloride is widely recognized as a more potent denaturant than this compound and its parent compound, urea (B33335). This difference in denaturing strength is quantitatively captured by thermodynamic parameters such as the midpoint of denaturation (C_m), the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), and the m-value, which describes the dependence of ΔG° on denaturant concentration.

Generally, for a given protein, the m-value for guanidinium chloride is approximately twice that of urea, indicating a steeper dependence of unfolding free energy on denaturant concentration.[1] This correlates with a greater increase in the solvent-accessible surface area of the protein upon unfolding in the presence of guanidinium chloride.[1]

The following table summarizes comparative denaturation data for Ribonuclease A, offering a quantitative perspective on the relative strengths of this compound and guanidinium chloride. It is important to note that while data for this compound is available for some proteins, urea is more extensively studied and often serves as a proxy. The data presented here for Ribonuclease A directly compares this compound and guanidinium chloride.

DenaturantProteinC_m (M)ΔG°(H₂O) (kcal/mol)m-value (kcal/mol·M)
This compound Ribonuclease A~4.04.7 ± 0.1~1.18
Guanidinium Chloride Ribonuclease A~3.04.7 ± 0.1~1.57

Table 1: Comparative thermodynamic parameters for the denaturation of Ribonuclease A by this compound and guanidinium chloride. Data is compiled and interpreted from multiple sources. It's important to note that the thermal stability of Ribonuclease A decreases with increasing concentrations of alkylureas, and the size of the hydrophobic group on the urea molecule influences its denaturing efficiency.[2]

Delving Deeper: Mechanisms of Denaturation

The differential efficacy of this compound and guanidinium chloride stems from their distinct molecular mechanisms of action.

This compound (and Urea): A Tale of Two Mechanisms

The denaturation mechanism of urea and its derivatives like this compound is thought to involve both direct and indirect interactions with the protein.

  • Direct Interaction: this compound can form hydrogen bonds with the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.

  • Indirect Interaction: this compound alters the structure and dynamics of the surrounding water molecules. This disruption of the water network weakens the hydrophobic effect, which is a major driving force in protein folding, thereby promoting the exposure of hydrophobic residues to the solvent.

Guanidinium Chloride: A More Direct Approach

Guanidinium chloride, being an ionic compound, primarily acts through direct interactions with the protein surface. The guanidinium cation (Gdm⁺) plays a key role in this process.

  • Surface Binding and Solubilization: Gdm⁺ ions accumulate at the protein surface, interacting favorably with both polar and nonpolar residues. This binding helps to solubilize nonpolar groups, further weakening the hydrophobic core.

  • Electrostatic Interactions: The ionic nature of guanidinium chloride can disrupt electrostatic interactions, such as salt bridges, that are crucial for maintaining the native protein conformation. This effect is particularly pronounced in proteins where electrostatic interactions play a significant role in stability. The ionic nature of GdnHCl can mask these electrostatic interactions, a phenomenon not observed with the uncharged urea molecule.[3]

Visualizing the Process: From Experiment to Mechanism

To better understand the practical and theoretical aspects of protein denaturation studies, the following diagrams illustrate a typical experimental workflow and the proposed mechanisms of action for these denaturants.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Biophysical Measurement cluster_analysis Data Analysis p_prep Prepare protein stock solution in appropriate buffer series Create a series of protein samples with increasing denaturant concentrations p_prep->series d_prep Prepare concentrated stock solutions of denaturants (this compound & Guanidinium Chloride) d_prep->series cd Circular Dichroism (CD) Spectroscopy (Monitor changes in secondary structure) series->cd fluo Fluorescence Spectroscopy (Monitor changes in tertiary structure, e.g., tryptophan fluorescence) series->fluo dsc Differential Scanning Calorimetry (DSC) (Measure heat capacity changes upon unfolding) series->dsc curve Plot signal vs. denaturant concentration to generate denaturation curve cd->curve fluo->curve dsc->curve fit Fit the curve to a two-state or multi-state model curve->fit thermo Determine thermodynamic parameters: C_m, ΔG°, m-value fit->thermo

A typical experimental workflow for comparing protein denaturation.

denaturation_mechanisms cluster_mu This compound Denaturation cluster_gdmcl Guanidinium Chloride Denaturation mu This compound mu_direct Direct Interaction: Forms H-bonds with peptide backbone mu->mu_direct mu_indirect Indirect Interaction: Disrupts water structure, weakening the hydrophobic effect mu->mu_indirect unfolded Unfolded Protein mu_direct->unfolded Disrupts secondary/tertiary structure mu_indirect->unfolded Promotes exposure of hydrophobic core gdmcl Guanidinium Chloride gdmcl_direct Direct Interaction: Binds to protein surface, solubilizing nonpolar groups gdmcl->gdmcl_direct gdmcl_electro Electrostatic Effect: Disrupts salt bridges and other electrostatic interactions gdmcl->gdmcl_electro gdmcl_direct->unfolded Destabilizes hydrophobic core gdmcl_electro->unfolded Weakens structural integrity protein Native Protein protein->mu_direct protein->mu_indirect protein->gdmcl_direct protein->gdmcl_electro

Proposed mechanisms of protein denaturation by this compound and guanidinium chloride.

Experimental Protocols: A Guide to Key Techniques

Accurate and reproducible data are the cornerstones of reliable protein stability studies. The following are detailed methodologies for the key experiments used to monitor protein denaturation.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of the protein as a function of denaturant concentration.

Methodology:

  • Sample Preparation: Prepare a series of protein samples (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing increasing concentrations of this compound or guanidinium chloride. A buffer-only blank for each denaturant concentration should also be prepared.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to the far-UV region (typically 190-250 nm) to monitor changes in the peptide backbone conformation.

  • Data Acquisition:

    • Record the CD spectrum for each sample at a constant temperature (e.g., 25 °C).

    • The signal at a specific wavelength, often 222 nm (characteristic of alpha-helical content), is typically monitored.

    • Subtract the corresponding blank spectrum from each protein spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Plot [θ] at 222 nm versus the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the C_m, ΔG°(H₂O), and m-value.

Fluorescence Spectroscopy

Objective: To monitor changes in the tertiary structure of the protein, typically by observing the fluorescence of intrinsic fluorophores like tryptophan.

Methodology:

  • Sample Preparation: Prepare protein samples as described for CD spectroscopy. Protein concentration can typically be lower (e.g., 5-20 µM).

  • Instrument Setup: Use a spectrofluorometer. For tryptophan fluorescence, set the excitation wavelength to ~295 nm to minimize excitation of tyrosine residues.

  • Data Acquisition:

    • Record the fluorescence emission spectrum (e.g., from 310 to 400 nm) for each sample at a constant temperature.

    • As the protein unfolds, the tryptophan residues become more exposed to the polar solvent, often resulting in a red shift (shift to longer wavelengths) of the emission maximum (λ_max) and a change in fluorescence intensity.

  • Data Analysis:

    • Plot the change in λ_max or the fluorescence intensity at a specific wavelength against the denaturant concentration.

    • Fit the data to a two-state model to extract the thermodynamic parameters of unfolding.

Differential Scanning Calorimetry (DSC)

Objective: To directly measure the heat absorbed upon protein unfolding, providing information on the enthalpy (ΔH) of denaturation.

Methodology:

  • Sample Preparation: Prepare protein samples (typically at a higher concentration, e.g., 1-2 mg/mL) in the desired buffer with and without the denaturant. A matching buffer solution is used as a reference.

  • Instrument Setup: Use a differential scanning calorimeter. Set the desired scan rate (e.g., 1 °C/min) and temperature range.

  • Data Acquisition:

    • The sample and reference cells are heated at a constant rate.

    • The instrument measures the difference in heat required to raise the temperature of the sample and the reference.

    • An endothermic peak is observed as the protein unfolds.

  • Data Analysis:

    • The midpoint of the transition in the thermogram gives the melting temperature (T_m).

    • The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔH_cal).

    • By performing experiments at different denaturant concentrations, the effect of the denaturant on protein stability can be quantified.

Conclusion: Making an Informed Choice

Both this compound and guanidinium chloride are effective denaturants, but their distinct properties make them suitable for different experimental contexts.

  • Guanidinium Chloride is the denaturant of choice when a strong unfolding agent is required, particularly for highly stable proteins. Its potent denaturing ability allows for the complete unfolding of many proteins, which is often necessary for accurate thermodynamic analysis. However, its ionic nature can interfere with certain downstream applications and may mask the contribution of electrostatic interactions to protein stability.

  • This compound (and urea) is a milder denaturant. It is a good option for studying proteins of moderate stability or for experiments where the ionic strength needs to be kept low. As a non-ionic denaturant, it does not screen electrostatic interactions to the same extent as guanidinium chloride, which can be an advantage when studying the role of these interactions in protein stability.

Ultimately, the choice between this compound and guanidinium chloride will depend on the specific protein under investigation, the experimental goals, and the biophysical techniques being employed. By understanding their respective mechanisms of action and leveraging the quantitative data available, researchers can make an informed decision to best suit their scientific inquiry.

References

Safety Operating Guide

Proper Disposal of Methylurea: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety, logistical, and procedural information for the proper disposal of methylurea. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.

Immediate Safety and Logistical Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that comply with European Standard EN 166.[3]

  • Hand Protection: Use protective, chemical-resistant gloves. Inspect gloves before use and remove them carefully to avoid skin contamination.[3]

  • Body Protection: A fully-buttoned lab coat or other appropriate protective clothing is necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: In situations with inadequate ventilation or when generating dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

Handling and Storage:

  • Always handle this compound in a cool, dry, and well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Minimize the generation and accumulation of dust.[1]

  • Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1]

  • Keep containers tightly closed and store them away from incompatible substances, particularly strong oxidizing agents.[1][3]

  • Wash hands thoroughly after handling the material.[1]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Get medical aid.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Hazardous Waste Determination

The first step in chemical disposal is determining if it qualifies as hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4] Chemical waste generators are responsible for making an accurate classification.[1][3]

  • Identify as Solid Waste: If you intend to discard the this compound, it is considered a solid waste.[4]

  • Check for Exclusions: It is unlikely that a synthetic organic compound like this compound would be excluded from RCRA regulations.[4]

  • Determine if Listed or Characteristic: A waste is hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5] While this compound is not explicitly on the RCRA P-series or U-series lists, its derivatives, such as N-Nitroso-N-methylurea, are listed (U176).[1][6] Given its potential health hazards, it is prudent to manage it as a hazardous waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.[7]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash.[7] The recommended procedure is to dispose of it as a chemical waste through your institution's hazardous waste program.

Step 1: Segregation and Collection

  • Collect waste this compound and any materials heavily contaminated with it (e.g., absorbent pads from a spill) in a designated and compatible waste container.[8]

  • Ensure the container is in good condition, has a secure, leak-proof closure, and is compatible with the chemical.[7]

  • Do not mix this compound with incompatible waste streams, such as those containing strong oxidizing agents.[3][8]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Attach a completed hazardous waste label as soon as the first drop of waste is added to the container.[8]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[1][8]

Step 4: Arrange for Disposal

  • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup and disposal.[8][9]

  • Follow your institution's specific procedures for requesting a chemical waste collection.[8]

Property Value Relevance for Handling and Disposal
Physical State Moist White Crystals[1]Indicates a risk of dust generation if dry.[2]
Solubility Freely Soluble in water[1]Relevant for spill cleanup procedures.
Molecular Formula C₂H₆N₂O[1]Basic chemical identification.
Molecular Weight 74.08 g/mol [1]Basic chemical identification.
Incompatibilities Strong oxidizing agents[1][3]Critical for waste segregation to prevent hazardous reactions.[3]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide[1][3]Products formed under fire conditions; informs firefighting measures.
Key Procedural Methodologies

Spill Cleanup Protocol

In the event of a this compound spill, immediate and proper cleanup is essential to mitigate exposure and prevent environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Safety: Wear the appropriate PPE as described above, including respiratory protection if dust is present.[2] Ensure the area is well-ventilated.[3]

  • Contain the Spill: For dry spills, use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or shovel the material.[3] For wet spills, use an absorbent material to contain the liquid.

  • Collect Waste: Place the spilled material and all contaminated cleanup items (e.g., absorbent pads, gloves) into a suitable, clean, dry, and closed container for disposal.[1][2]

  • Label for Disposal: Label the container as "Hazardous Waste" containing this compound spill debris.

  • Decontaminate: Wash the spill area down with large amounts of water, but prevent the runoff from entering drains.[2] Collect all wash water for proper disposal if necessary.[2]

  • Seek Assistance: For large spills, alert your institution's emergency services or EHS department.[2]

Methylurea_Disposal_Workflow start Start: Handling this compound Waste ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes collect_waste 2. Collect Waste in a Compatible & Sealed Container spill_check->collect_waste No spill_cleanup->collect_waste label_waste 3. Label Container: 'Hazardous Waste' + 'this compound' collect_waste->label_waste store_waste 4. Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs 5. Arrange Pickup with Institution's EHS Department store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling methylurea, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal procedures to foster a culture of safety and build unwavering trust in laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate PPE. It can cause irritation to the skin, eyes, and respiratory tract, and may be harmful if ingested.[1][2] Some evidence suggests a risk of skin sensitization and possible irreversible health effects with exposure.[2]

The following table summarizes the recommended PPE for handling this compound, ensuring a primary line of defense against accidental exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety gogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and potential splashes.[1][3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling urea-based compounds. Always inspect gloves for tears or degradation before use.[4]
Body Laboratory coat or chemical-resistant apronTo prevent skin contact with the chemical.[1][5]
Respiratory NIOSH-approved respiratorRecommended when there is a potential for generating dust or when working in poorly ventilated areas.[1][5]
Quantitative Safety Data

While specific occupational exposure limits for this compound are not widely established, the available toxicity data underscores the importance of careful handling.

ParameterValueSpeciesRouteSource
LD50 (Oral) >5 g/kgRatOral[4]
LDLo (Oral) 500 mg/kgRatOral[6]
LD50 (Dermal) >2 g/kgRatDermal[4]
LC50 (Inhalation) >5.7 mg/L/4hRatInhalation[4]

LD50: Lethal dose for 50% of the test population. LDLo: The lowest dose reported to have caused death.

Operational and Disposal Plans

Adherence to standardized protocols for handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Experimental Protocol: Handling this compound
  • Preparation and Engineering Controls :

    • All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • The work surface should be covered with an absorbent, disposable liner.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Solution Preparation :

    • Handle this compound carefully to avoid the generation of dust.[1][3]

    • Use non-sparking tools for handling the solid.[3]

    • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after removing gloves.[2]

    • Decontaminate the work area and any equipment used.

    • Contaminated clothing should be removed and laundered separately before reuse.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All unused this compound and materials grossly contaminated with it (e.g., absorbent pads, gloves) should be collected in a designated, properly labeled, and sealed container for hazardous waste.[2][5]

  • Container Management :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal Method :

    • Dispose of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[2] Do not dispose of this compound down the drain.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

EmergencyProcedure
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][2] 4. For wet spills, absorb the material with an inert substance and place it in a sealed container. 5. Ventilate the area and wash the spill site after material pickup is complete.
Skin Contact 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] 2. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, give 2-4 cupfuls of water or milk. 3. Seek immediate medical attention.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don PPE C->D E Prepare Work Area (Absorbent Liner) D->E F Handle this compound (Avoid Dust) E->F G Perform Experiment F->G H Decontaminate Work Area & Equipment G->H I Segregate & Contain Hazardous Waste H->I J Doff & Dispose of PPE I->J L Arrange for Hazardous Waste Pickup I->L K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylurea
Reactant of Route 2
Reactant of Route 2
Methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.